molecular formula C19H19N5O B1684373 CH-223191 CAS No. 301326-22-7

CH-223191

Cat. No.: B1684373
CAS No.: 301326-22-7
M. Wt: 333.4 g/mol
InChI Key: LKTNEXPODAWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNEXPODAWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058698, DTXSID001045956
Record name CH 223191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301326-22-7
Record name CH-223191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH 223191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CH-223191
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CH-223191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

CH-223191 is a potent, specific, and pure synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] It operates by competitively inhibiting the binding of AHR agonists, thereby preventing the downstream signaling cascade that leads to the transcription of target genes, most notably those involved in xenobiotic metabolism like Cytochrome P450 1A1 (CYP1A1).[3][4] A key feature of this compound is its ligand-selective antagonism; it is significantly more effective at blocking the effects of halogenated aromatic hydrocarbons (HAHs), such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), than those of polycyclic aromatic hydrocarbons (PAHs).[1][5] Unlike many other AHR modulators, this compound exhibits no partial agonist activity, even at high concentrations, and demonstrates high specificity for the AHR over other nuclear receptors like the estrogen receptor.[1][6] These properties make it an invaluable tool for studying AHR biology and a potential chemopreventive agent against dioxin-induced toxicities.[7]

Core Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

The primary mechanism of action of this compound is the direct competitive antagonism of the Aryl Hydrocarbon Receptor.

  • Competitive Binding: In its inactive state, the AHR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1] this compound directly competes with AHR agonists, such as TCDD, for binding to the ligand-binding pocket of the AHR.[8][9]

  • Inhibition of Nuclear Translocation: Upon successful binding of an agonist, the AHR complex undergoes a conformational change and translocates into the nucleus. This compound, by competitively occupying the ligand-binding site, prevents this agonist-induced conformational change and subsequent nuclear translocation.[2][3][8]

  • Prevention of DRE Binding: Inside the nucleus, the activated AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[1] By blocking the initial steps of activation and nuclear translocation, this compound effectively prevents the AHR:ARNT complex from forming and binding to DREs.[2][9]

  • Suppression of Target Gene Transcription: The binding of the AHR:ARNT complex to DREs initiates the transcription of a battery of genes, including metabolic enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) and regulatory proteins. This compound's antagonism ultimately leads to a potent, dose-dependent inhibition of the transcription of these target genes.[4][7]

Signaling Pathway Visualizations

The following diagrams illustrate the canonical AHR signaling pathway and the inhibitory mechanism of this compound.

Figure 1: Canonical AHR Signaling Pathway Induced by an Agonist.

CH223191_Inhibition_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex Blocked_Complex Inactive AHR Complex (Binding Site Occupied) AHR_complex->Blocked_Complex Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binding Blocked CH223191 This compound CH223191->AHR_complex Competitive Binding CH223191->Agonist X Pathway_Blocked No Nuclear Translocation No Gene Transcription Blocked_Complex->Pathway_Blocked Inhibition In_Vitro_Workflow cluster_treatments Treatment Groups cluster_analysis Downstream Analysis start Start: Seed HepG2 cells in multi-well plate culture Culture to 80-90% confluency start->culture pretreat Pre-treatment (1 hour) culture->pretreat vehicle Vehicle Control (DMSO) pretreat->vehicle agonist Agonist Only (e.g., 3 nM TCDD) pretreat->agonist antagonist This compound + Agonist pretreat->antagonist incubate Incubate for specified duration (e.g., 12-24 hours) harvest Harvest Cells / Lysates incubate->harvest rtpcr RT-PCR (CYP1A1 mRNA) harvest->rtpcr western Western Blot (CYP1A1 Protein) harvest->western luciferase Luciferase Assay (Reporter Activity) harvest->luciferase end End: Quantify Inhibition

References

CH-223191: A Technical Guide to its Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191, chemically identified as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Since its discovery, it has become an invaluable tool in dissecting the complex roles of the AhR signaling pathway in toxicology and various disease states. This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, key experimental protocols for its evaluation, and a summary of its in vitro and in vivo activities.

Discovery and Initial Characterization

This compound was identified through the screening of a chemical library for compounds capable of inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced AhR-dependent transcription.[2][3] The pioneering work by Kim et al. (2006) established it as a novel and potent AhR antagonist.[2][3] A key feature of this compound is that it is a "pure" antagonist, meaning it does not exhibit partial agonist activity, even at high concentrations, a common limitation of other known AhR antagonists.[1] Furthermore, it displays high specificity for the AhR, with no detectable affinity for the estrogen receptor.[1]

Chemical Structure

CH223191 This compound AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Agonist (e.g., TCDD) AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binds AhR_Ligand AhR-Ligand Complex AhR_complex->AhR_Ligand Translocation CH223191 This compound CH223191->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Dimer AhR_Ligand->AhR_ARNT Dimerization with ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiates Luciferase_Assay_Workflow Start Seed HepG2-p450luc cells in 96-well plate Pretreat Pre-treat with this compound (1 hour) Start->Pretreat Agonist Add AhR Agonist (TCDD) Pretreat->Agonist Incubate Incubate (4-24 hours) Agonist->Incubate Lyse Lyse cells and add luciferase reagent Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate IC50 Measure->Analyze Western_Blot_Workflow Start Culture and treat cells with This compound and TCDD Harvest Harvest cells Start->Harvest Fractionate Isolate nuclear and cytoplasmic fractions Harvest->Fractionate Quantify Quantify protein concentration Fractionate->Quantify SDS_PAGE SDS-PAGE and transfer to membrane Quantify->SDS_PAGE Block_Probe Block and probe with primary AhR antibody SDS_PAGE->Block_Probe Secondary Incubate with secondary HRP-conjugated antibody Block_Probe->Secondary Detect Detect with chemiluminescence Secondary->Detect

References

The Aryl Hydrocarbon Receptor Antagonist CH-223191: A Technical Guide to its Core Functions and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of exogenous and endogenous compounds. Its dysregulation has been implicated in numerous pathological conditions, making it a significant target for therapeutic intervention. CH-223191, a synthetic antagonist, has emerged as a potent and specific inhibitor of the AHR signaling pathway.[1] This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

This compound is a pure AHR antagonist, notable for its lack of agonist activity even at high concentrations, a feature not shared by all AHR antagonists.[1] Its primary mechanism of action involves competitively binding to the AHR, thereby preventing the binding of AHR agonists, such as the potent toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][3] This inhibition effectively blocks the subsequent downstream events of the AHR signaling cascade.

Upon agonist binding, the AHR complex translocates from the cytoplasm to the nucleus. This compound has been demonstrated to inhibit this TCDD-mediated nuclear translocation.[4][5] By preventing the nuclear localization of the AHR, this compound precludes its heterodimerization with the AHR nuclear translocator (ARNT) and subsequent binding to dioxin response elements (DREs) in the promoter regions of target genes.[3][4] This blockade of DNA binding ultimately inhibits the transcription of AHR-regulated genes, including metabolic enzymes like cytochrome P450 1A1 (CYP1A1).

A key characteristic of this compound is its ligand-selective antagonism. It is more effective at blocking the effects of halogenated aromatic hydrocarbons like TCDD compared to polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[1]

Quantitative Data

The efficacy of this compound as an AHR antagonist has been quantified across various experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound

Cell LineAgonistAssayIC50 ValueReference
HepG2 (Human)TCDDLuciferase Reporter30 nM (0.03 µM)[6][7]
Human Hepatoma (HG2L6.1c3)TCDDLuciferase Reporter0.2 µM
Mouse Hepatoma (H1L1.1c2)TCDDLuciferase Reporter1.5 µM
Rat Hepatoma (H4L1.1c4)TCDDLuciferase Reporter3.1 µM
Guinea Pig Intestinal Adenocarcinoma (G16L1.1c8)TCDDLuciferase Reporter1.1 µM
Hepa1 (Murine)TCDDCompetitive Binding1 µM[4]

Table 2: Binding Affinity of this compound to the Aryl Hydrocarbon Receptor

MethodLigandBinding ConstantReference
Radioligand Binding Assay[3H]TCDDKi = 12.2 µM[8]
Microscale Thermophoresis-Kd = 496 ± 82 nM[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AHR_Agonist Activated AHR AHR_complex->AHR_Agonist Translocation AHR_complex->AHR_Agonist Inhibited by This compound Agonist Agonist (e.g., TCDD) Agonist->AHR_complex Binds CH223191 This compound CH223191->AHR_complex Competitively Binds (Inhibits Agonist Binding) AHR_ARNT AHR/ARNT Heterodimer AHR_Agonist->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE AHR_ARNT->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Activates Luciferase_Reporter_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 3: Luciferase Assay seed_cells Seed AHR reporter cells in 96-well plate pretreat Pre-treat cells with This compound (1 hour) seed_cells->pretreat treat Treat cells with AHR agonist (e.g., TCDD) pretreat->treat incubate Incubate for 4-24 hours treat->incubate lyse Lyse cells incubate->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure Th17_Treg_Differentiation_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture and Differentiation cluster_analysis Analysis isolate_t_cells Isolate naive CD4+ T cells culture_conditions Culture with Th17 or Treg polarizing cytokines isolate_t_cells->culture_conditions add_ch223191 Add this compound or vehicle culture_conditions->add_ch223191 incubate_diff Incubate for 3-5 days add_ch223191->incubate_diff flow_cytometry Analyze Th17 (IL-17+) and Treg (Foxp3+) cells by flow cytometry incubate_diff->flow_cytometry cytokine_analysis Measure cytokine secretion (e.g., IL-17, IL-10) by ELISA incubate_diff->cytokine_analysis

References

The Role of CH-223191 in the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of exogenous and endogenous compounds. Its activation by xenobiotics, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), triggers a signaling cascade that can lead to toxicological effects. Consequently, the development of specific AhR antagonists is of significant interest for both research and therapeutic applications. This technical guide provides an in-depth analysis of CH-223191, a potent and selective antagonist of the AhR. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail key experimental protocols for its study, and provide visual representations of the signaling pathways and experimental workflows involved.

Introduction to the AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that regulates the expression of a wide array of genes involved in processes like xenobiotic metabolism, immune responses, and cell differentiation.[1][2][3] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes Heat Shock Protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23.[1]

Upon binding to an agonist ligand, such as TCDD, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[1][4] Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][4] This AhR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[1][5] Prominent target genes include those encoding for cytochrome P450 enzymes like CYP1A1.[6]

This compound: A Ligand-Selective AhR Antagonist

This compound, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a synthetic and potent antagonist of the AhR.[1] A key characteristic of this compound is its ligand-selective antagonism.[1][5] It is particularly effective at inhibiting the AhR activation induced by halogenated aromatic hydrocarbons (HAHs) like TCDD, but less so against polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[1][5] This selectivity suggests that different classes of AhR ligands may induce distinct conformational changes in the receptor, and this compound preferentially targets the conformation induced by HAHs.[5]

Importantly, this compound is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations, a common issue with other AhR antagonists.[1] It also demonstrates specificity for the AhR, with no reported affinity for the estrogen receptor.[1]

Mechanism of Action of this compound

This compound exerts its antagonistic effects by competitively inhibiting the binding of AhR agonists.[5] This competitive binding prevents the initial step of AhR activation. By occupying the ligand-binding pocket, this compound prevents agonists like TCDD from inducing the necessary conformational changes in the AhR.[5]

The primary downstream consequences of this competitive inhibition are:

  • Inhibition of AhR Nuclear Translocation: By preventing agonist-induced conformational changes, this compound blocks the translocation of the AhR from the cytoplasm to the nucleus.[4][7][8]

  • Prevention of AhR:ARNT Dimerization and DNA Binding: As the AhR fails to enter the nucleus, it cannot dimerize with ARNT, and consequently, the complex cannot bind to DREs on the DNA.[5][7][8]

  • Downregulation of Target Gene Expression: The lack of AhR:ARNT:DRE binding leads to the suppression of the transcriptional activation of AhR target genes, such as CYP1A1.[8]

Recent studies also suggest that this compound may have additional mechanisms of action, including the induction of mitochondrial dysfunction, which could contribute to its overall cellular effects.[9]

Quantitative Data

The inhibitory potency of this compound has been quantified in various cell-based assays. The following table summarizes key quantitative data for this compound's activity.

ParameterAgonistCell LineValueReference
IC50 TCDDHepG230 nM[7][10]
IC50 TCDDMouse Hepatoma (H1L1.1c2)1.5 µM[5]
IC50 TCDDRat Hepatoma (H4L1.1c4)3.1 µM[5]
IC50 TCDDHuman Hepatoma (HG2L6.1c3)0.2 µM[5]
IC50 TCDDGuinea Pig Intestinal Adenocarcinoma (G16L1.1c8)1.1 µM[5]
IC50 TCDD (Luciferase Activity)Not Specified0.03 µM[8]
IC50 FICZ (CYP1A1 Catalytic Activity)Not Specified1.48 µM[9]
Binding Affinity (IC50) [3H]TCDDHepa11 µM[4]

Experimental Protocols

Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the AhR in response to agonists and antagonists.

Methodology:

  • Cell Culture: Stably transfected cell lines containing a luciferase reporter gene under the control of a DRE-containing promoter (e.g., HepG2-Lucia™ AhR) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Agonist Stimulation: An AhR agonist, such as TCDD, is then added to the cell cultures and incubated for a further period (e.g., 24 hours).

  • Cell Lysis: The cells are washed and then lysed using a suitable lysis buffer.

  • Luminometry: The cell lysate is mixed with a luciferase assay reagent, and the resulting luminescence is measured using a luminometer. The intensity of the luminescence is proportional to the level of AhR-mediated gene transcription.[7]

Competitive Ligand Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the AhR.

Methodology:

  • Protein Extraction: Cytosolic protein extracts containing the AhR are prepared from a suitable source, such as Hepa1 cells.

  • Incubation: The protein extracts are incubated with a constant concentration of a radiolabeled AhR agonist (e.g., [3H]TCDD) in the presence of varying concentrations of the competitor compound (this compound).

  • Separation of Bound and Unbound Ligand: Non-specific binding is removed using methods such as dextran-coated charcoal and hydroxyapatite (B223615) gel.

  • Scintillation Counting: The amount of radiolabeled ligand bound to the AhR is quantified using liquid scintillation counting. A decrease in radioactivity indicates successful competition by the antagonist.[4]

Western Blot for AhR Nuclear Translocation

This technique is used to visualize and quantify the amount of AhR that has translocated to the nucleus following treatment.

Methodology:

  • Cell Treatment: Cultured cells (e.g., Hepa1) are pre-treated with this compound or a vehicle control for 1 hour, followed by treatment with an AhR agonist (e.g., TCDD) or vehicle for another hour.

  • Nuclear Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a nuclear extraction protocol.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of nuclear protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for the AhR, followed by a secondary antibody conjugated to a detectable marker.

  • Detection: The presence and amount of AhR in the nuclear fraction are visualized and quantified using an appropriate detection system.[4]

Visualizations

AhR Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Inactive AhR Complex AhR->Complex AhR_n AhR AhR->AhR_n Translocation Hsp90 Hsp90 Hsp90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex Agonist Agonist (e.g., TCDD) Agonist->AhR Binding AhR_ARNT AhR:ARNT Heterodimer AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binding TargetGene Target Gene (e.g., CYP1A1) DRE->TargetGene Transcription mRNA mRNA TargetGene->mRNA

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Mechanism of this compound Inhibition

CH223191_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex Inactive AhR Complex AhR->Complex AhR_n AhR AhR->AhR_n Translocation Blocked Hsp90 Hsp90 Hsp90->Complex XAP2 XAP2 XAP2->Complex p23 p23 p23->Complex Agonist Agonist (e.g., TCDD) Agonist->AhR Blocked CH223191 This compound CH223191->AhR Competitive Binding AhR_ARNT AhR:ARNT Heterodimer AhR_n->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binding Blocked TargetGene Target Gene Transcription Inhibited DRE->TargetGene Transcription Blocked

Caption: Inhibition of the AhR signaling pathway by this compound.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start: Plate DRE-Luciferase Reporter Cells pretreat Pre-treat with this compound or Vehicle (1 hr) start->pretreat stimulate Stimulate with AhR Agonist (e.g., TCDD) (24 hrs) pretreat->stimulate lyse Wash and Lyse Cells stimulate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: A typical experimental workflow for an AhR luciferase reporter assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and toxicological roles of the Aryl Hydrocarbon Receptor. Its characterization as a potent, specific, and ligand-selective antagonist allows for the targeted inhibition of AhR signaling, particularly in the context of exposure to halogenated aromatic hydrocarbons. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further research into the nuanced mechanisms of this compound and the development of even more selective modulators will continue to advance our understanding of AhR biology and its implications for human health.

References

Investigating the Biological Effects of CH-223191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in a diverse range of physiological and pathological processes. This technical guide provides an in-depth overview of the biological effects of this compound, its mechanism of action, and detailed protocols for its experimental application. By competitively binding to the AHR, this compound effectively blocks the downstream signaling cascades initiated by AHR agonists, such as the environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This document summarizes key quantitative data on its efficacy and provides comprehensive methodologies for its use in in vitro and in vivo studies, making it a valuable resource for researchers in toxicology, immunology, oncology, and drug development.

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors. Initially identified for its role in mediating the toxic effects of dioxins and related compounds, the AHR is now recognized as a crucial regulator of immune responses, cell proliferation and differentiation, and xenobiotic metabolism. Ligand activation of the AHR leads to its translocation into the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Dioxin Response Elements (DREs), thereby modulating the transcription of target genes.

This compound (1-Methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl-1H-pyrazole-5-carboxamide) has emerged as a key pharmacological tool for studying AHR signaling. It is a pure antagonist, exhibiting no partial agonist activity even at high concentrations.[1] Its selectivity, particularly for halogenated aromatic hydrocarbon (HAH) agonists like TCDD, makes it an invaluable instrument for dissecting the ligand-specific functions of the AHR.[2][3]

Mechanism of Action

This compound functions as a competitive antagonist of the AHR.[2][4] It binds to the ligand-binding pocket of the AHR, thereby preventing the binding of AHR agonists. This inhibition of agonist binding prevents the subsequent conformational changes required for the dissociation of chaperone proteins (such as Hsp90), nuclear translocation, and dimerization with ARNT.[4] Consequently, the AHR-ARNT complex cannot bind to DREs, and the transcription of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), is suppressed.[5][6]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR-HSP90 Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_complex CH223191 This compound CH223191->AHR_complex Blocks ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Gene_Expression Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Expression

Figure 1: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key data regarding its inhibitory concentration and effects on gene expression.

Table 1: Inhibitory Potency of this compound

ParameterValueCell Line/SystemAgonistReference
IC5030 nMNot specified (cell-based assays)TCDD[1][6][7][8][9][10][11]
IC500.2 µMHuman Hepatoma (HG2L6.1c3)TCDD[2]
IC501.1 µMGuinea Pig CellsTCDD[2]
IC501.5 µMMouse Hepatoma (H1L1.1c2)TCDD[2]
IC503.1 µMRat Hepatoma (H4L1.1c4)TCDD[2]

Table 2: Effect of this compound on Gene Expression

GeneEffectCell Type/OrganismExperimental ConditionReference
CYP1A1Inhibition of TCDD-induced expressionHepG2 cells and mouse liverPre-treatment with this compound followed by TCDD[5][11]
MYH-9Increased expressionTHP-1 and U937 cellsTreatment with this compound[12]
TGF-beta/Smad pathway genesDownregulationHuman glioblastoma cellsTreatment with this compound[6]
SCD1Decreased mRNA levelsHCT116 and HT-29 colon cancer cells48h treatment with this compound[13]

Biological Effects

This compound has been shown to exert a wide range of biological effects, primarily through its antagonism of the AHR. These effects are observed in various biological systems, from cultured cells to animal models.

Toxicology

A primary application of this compound is in counteracting the toxic effects of AHR agonists like TCDD. In vivo studies have demonstrated that administration of this compound can mitigate TCDD-induced toxicities, including weight loss and elevated plasma levels of liver enzymes such as AST and ALT.[8]

Immunology

The AHR is a key regulator of immune cell differentiation and function. This compound has been shown to:

  • Attenuate Th17 differentiation: By blocking the AHR, this compound can inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][7]

  • Promote hematopoietic stem cell expansion: this compound promotes the expansion of human hematopoietic stem cells in vitro.[1][7]

Oncology

The role of the AHR in cancer is complex and context-dependent. This compound has been utilized to investigate the AHR's contribution to cancer progression:

  • Inhibition of cell proliferation and invasiveness: In human glioblastoma cells, this compound reduces clonogenic survival and invasiveness.[6] It has also been shown to inhibit the proliferation of colon cancer cells.[13]

  • Modulation of cancer cell signaling: this compound can downregulate the TGF-beta/Smad pathway in glioblastoma cells.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to inhibit AHR-mediated transcription.

start Start: Plate cells (e.g., HepG2-Lucia™ AHR) pretreat Pre-treat with this compound (various concentrations) for 1h start->pretreat treat Treat with AHR agonist (e.g., 3 nM TCDD) for 24h pretreat->treat lyse Lyse cells treat->lyse measure Measure luminescence using a luminometer lyse->measure analyze Analyze data: Calculate IC50 measure->analyze

Figure 2: Luciferase Reporter Gene Assay Workflow.

Materials:

  • HepG2-Lucia™ AHR reporter cell line (or other suitable AHR reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • AHR agonist (e.g., TCDD)

  • Luciferase assay reagent

  • Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, 2 mM DTT)

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2-Lucia™ AHR cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.

  • Pre-treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Incubate for 1 hour.[6]

  • Agonist Treatment: Add the AHR agonist (e.g., 3 nM TCDD) to the wells and incubate for an additional 24 hours.[6]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to a luminometer plate and add the luciferase assay reagent. Measure the luminescence for 5 seconds.[6]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the results as a percentage of the maximal agonist-induced activity. Calculate the IC50 value of this compound.

Western Blot for AHR Nuclear Translocation

This method is used to visualize the inhibition of agonist-induced AHR nuclear translocation by this compound.

Materials:

  • Cell line (e.g., Hepa1)

  • This compound

  • AHR agonist (e.g., TCDD)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Primary antibodies: anti-AHR, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by treatment with an AHR agonist (e.g., 1 nM TCDD) for 1-2 hours.

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-AHR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative amount of AHR in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

In Vivo TCDD-Induced Toxicity Model

This protocol describes an in vivo experiment to assess the protective effects of this compound against TCDD-induced toxicity in mice.

start Start: Acclimatize mice grouping Divide into treatment groups: 1. Vehicle 2. TCDD only 3. This compound + TCDD 4. This compound only start->grouping treatment Daily oral gavage of this compound (10 mg/kg) or vehicle for 25 days grouping->treatment induction Single intraperitoneal injection of TCDD (100 µg/kg) after 1 week treatment->induction monitoring Monitor body weight and clinical signs induction->monitoring endpoint Endpoint: Collect blood and tissues for analysis (e.g., liver enzymes, gene expression) monitoring->endpoint analyze Analyze data endpoint->analyze

Figure 3: In Vivo TCDD Toxicity Study Workflow.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound

  • TCDD

  • Corn oil (vehicle)

  • Animal handling and dosing equipment

Protocol:

  • Animal Acclimation: Acclimate male ICR mice for at least one week before the start of the experiment.

  • Dosing Preparation: Prepare this compound in corn oil at a concentration for a 10 mg/kg dose. Prepare TCDD in corn oil for a 100 µg/kg dose.

  • Treatment Regimen:

    • Administer this compound (10 mg/kg) or vehicle (corn oil) daily by oral gavage for 25 consecutive days.

    • After the first week of this compound treatment, administer a single intraperitoneal injection of TCDD (100 µg/kg).

  • Monitoring: Monitor the body weight and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the 25-day period, euthanize the mice and collect blood for plasma analysis (e.g., AST, ALT levels) and tissues (e.g., liver) for gene expression analysis (e.g., CYP1A1).

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of the Aryl Hydrocarbon Receptor. Its ability to selectively antagonize AHR signaling, particularly in response to environmental toxins like TCDD, has provided invaluable insights into the mechanisms of toxicity, immune regulation, and cancer biology. The experimental protocols detailed in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of AHR biology and its potential as a therapeutic target. As research in this field continues, this compound will undoubtedly remain a cornerstone for elucidating the complex functions of the AHR in health and disease. health and disease.

References

The AHR Antagonist CH-223191: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent, specific, and synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[4] It functions as a sensor for a wide array of structurally diverse small molecules, including environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), endogenous metabolites, and dietary compounds.[1][4] Upon activation, the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs), thereby regulating the transcription of target genes.[5]

This compound has emerged as a critical tool in early-stage research due to its "pure" antagonist profile; unlike many other AHR modulators, it does not exhibit partial agonist activity, even at high concentrations (up to 100 µM).[1][2][6] Its primary mechanism of action is to competitively bind to the AHR, thereby blocking the nuclear translocation of the receptor and preventing its subsequent binding to DNA.[2][7][8][9] This specificity makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of the AHR in toxicology, immunology, and oncology.

Mechanism of Action: AHR Signal Transduction and Inhibition

The canonical AHR signaling pathway is a multi-step process that is effectively blocked by this compound. The antagonist's primary intervention point is preventing the nuclear translocation of the AHR after an agonist has bound to it.

AHR_Signaling_Pathway Figure 1. Canonical AHR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex AHR_translocate Activated AHR AHR_complex->AHR_translocate Conformational Change Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_complex Binding Dimer AHR:ARNT Heterodimer AHR_translocate->Dimer ARNT ARNT ARNT->Dimer DRE DRE (DNA) TargetGenes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->TargetGenes Induction Dimer->DRE Binding

Figure 1. Canonical AHR Signaling Pathway

This compound acts as a competitive inhibitor, binding to the AHR and preventing the conformational changes necessary for nuclear import. This blockade is a key feature of its antagonistic action.

AHR_Inhibition_Pathway Figure 2. Mechanism of AHR Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2-p23 Complex Blocked Nuclear Translocation BLOCKED AHR_complex->Blocked Inhibition Agonist AHR Agonist (e.g., TCDD) Agonist->AHR_complex Binding Attempt CH223191 This compound CH223191->AHR_complex Competitive Binding

Figure 2. Mechanism of AHR Inhibition by this compound

Quantitative Data Summary

This compound has been characterized across various assays and species, demonstrating potent and selective AHR antagonism. The following tables summarize key quantitative metrics reported in the literature.

Table 1: In Vitro Inhibitory Potency of this compound

Parameter Description Value Agonist Cell System Reference
IC₅₀ Inhibition of TCDD-induced luciferase activity 30 nM 3 nM TCDD HepG2 (human) [2][3][6]
IC₅₀ Inhibition of TCDD-dependent gene induction 0.2 µM TCDD HG2L6.1c3 (human) [7]
IC₅₀ Inhibition of TCDD-dependent gene induction 1.5 µM TCDD H1L1.1c2 (mouse) [7]
IC₅₀ Inhibition of TCDD-dependent gene induction 3.1 µM TCDD H4L1.1c4 (rat) [7]
IC₅₀ Inhibition of TCDD-dependent gene induction 1.1 µM TCDD G16L1.1c8 (guinea pig) [7]
IC₅₀ Inhibition of CYP1A1 catalytic activity 1.48 µM FICZ HepG2 (human) [10][11]

| Kd | Binding affinity to hAHR-mARNT complex | 496 ± 82 nM | N/A | Recombinant Protein |[12] |

Table 2: Effective Concentrations of this compound in Research Applications

Application Area Effective Concentration/Dose Experimental System Outcome Reference
Toxicology 0.1 - 10 µM HepG2 cells Dose-dependent inhibition of TCDD-induced CYP1A1 mRNA expression. [2]
Toxicology 10 mg/kg/day (p.o.) Male ICR mice Prevention of TCDD-induced liver toxicity and wasting syndrome. [7]
Immunology 3 - 10 µM Mouse or Human Naive CD4+ T cells Inhibition of Th17 differentiation and abrogation of IL-22 production. [13][14][15]
Cancer Research 10 µM MDA-MB-468 cells Inhibition of amphiregulin (AREG) expression.

| Virology | 2 µM | MDBK cells (bovine) | Reduction in bovine coronavirus yield and spike protein expression. | |

Key Early-Stage Research Applications & Protocols

Antagonizing Xenobiotic-Induced Toxicity

A primary application of this compound is to study and prevent the toxic effects of AHR agonists like TCDD. The induction of cytochrome P450 enzymes, particularly CYP1A1, is a hallmark of AHR activation. The Ethoxyresorufin-O-Deethylase (EROD) assay is a standard method to quantify CYP1A1 enzymatic activity.

EROD_Workflow Figure 3. Experimental Workflow for EROD Assay Start 1. Seed HepG2 cells in 96-well plate Pretreat 2. Pretreat with this compound (e.g., 1 hr) Start->Pretreat Induce 3. Add AHR Agonist (e.g., TCDD, 24 hr) Pretreat->Induce AddSubstrate 4. Add EROD Substrate (7-Ethoxyresorufin) Induce->AddSubstrate Incubate 5. Incubate AddSubstrate->Incubate Measure 6. Measure Resorufin Fluorescence Incubate->Measure End 7. Quantify CYP1A1 Activity Measure->End Th17_Workflow Figure 4. Workflow for In Vitro Th17 Differentiation Assay Start 1. Isolate Naive CD4+ T Cells from spleen/PBMCs Activate 2. Activate with anti-CD3/CD28 in culture plate Start->Activate Polarize 3. Add Th17 Polarizing Cocktail (TGF-β, IL-6, anti-IFN-γ, anti-IL-4) Activate->Polarize Treat 4. Add this compound (e.g., 3-10 µM) or Vehicle Control Polarize->Treat Culture 5. Culture for 3-5 days Treat->Culture Restimulate 6. Restimulate with PMA/Ionomycin + Brefeldin A Culture->Restimulate Stain 7. Intracellular Staining for IL-17A & IL-22 Restimulate->Stain Analyze 8. Analyze by Flow Cytometry Stain->Analyze

References

The Selective Antagonism of the Aryl Hydrocarbon Receptor by CH-223191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selective antagonist, CH-223191, and its interaction with the Aryl Hydrocarbon Receptor (AhR). This compound has emerged as a critical tool for dissecting the nuanced roles of AhR signaling, demonstrating preferential inhibition of specific classes of AhR agonists. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concepts of this compound Selectivity

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR)[1][2]. It is recognized for its ligand-selective antagonism, demonstrating a greater efficacy in blocking the effects of halogenated aromatic hydrocarbons (HAHs), such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), compared to polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists[3][4]. This selectivity suggests differential interaction mechanisms of various ligand classes within the AhR ligand-binding domain[3][5].

The primary mechanism of action for this compound is competitive inhibition[3]. It directly competes with agonist ligands like TCDD for binding to the AhR[3][6]. This binding prevents the subsequent conformational changes required for the nuclear translocation of the AhR-ligand complex[3][6][7]. Consequently, this compound inhibits the dimerization of AhR with the AhR Nuclear Translocator (ARNT) and the binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes, ultimately blocking the induction of genes such as cytochrome P450s[1][3][5]. Notably, this compound is considered a "pure" antagonist as it does not exhibit partial agonist activity, even at high concentrations[2][4].

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key reported values.

Table 1: Inhibitory Concentration (IC50) of this compound against TCDD-induced AhR Activation

Cell LineSpeciesAssay TypeIC50 ValueReference
H1L1.1c2Mouse HepatomaLuciferase Reporter Gene Assay1.5 µM[3]
H4L1.1c4Rat HepatomaLuciferase Reporter Gene Assay3.1 µM[3]
HG2L6.1c3Human HepatomaLuciferase Reporter Gene Assay0.2 µM[3]
G16L1.1c8Guinea Pig Intestinal AdenocarcinomaLuciferase Reporter Gene Assay1.1 µM[3]
Not SpecifiedNot SpecifiedNot Specified30 nM[1][2][8]

Table 2: Binding Affinity (Ki) of this compound for the AhR

SystemLigandAssay TypeKi ValueReference
Recombinant AhR-ARNTThis compoundCompetition Radioligand Binding12.2 µM[9]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AhR antagonism. The following sections outline the protocols for key experiments cited in the characterization of this compound.

Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.

Materials:

  • Test compound (e.g., this compound)

  • Radiolabeled AhR agonist (e.g., [3H]TCDD)

  • Cytosolic protein extract containing AhR (e.g., from Hepa1 cells)

  • Dextran-coated charcoal

  • Hydroxyapatite (B223615) gel

  • Scintillation fluid and counter

Protocol:

  • Prepare cytosolic extracts from cultured cells (e.g., Hepa1) known to express AhR.

  • In a series of tubes, incubate a fixed concentration of [3H]TCDD with the cytosolic extract in the presence of varying concentrations of the competitor (this compound) or vehicle control.

  • To determine non-specific binding, include tubes with a high concentration of a non-radiolabeled AhR ligand.

  • Incubate the mixtures for a defined period (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.

  • Remove unbound ligand by adding a dextran-coated charcoal slurry, followed by centrifugation.

  • Alternatively, use hydroxyapatite gel to separate bound from free ligand.

  • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis[7].

DRE-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AhR in response to agonists and antagonists.

Materials:

  • A cell line stably transfected with a luciferase reporter plasmid containing DREs (e.g., H1L1.1c2, H4L1.1c4, HG2L6.1c3).

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • AhR agonist (e.g., TCDD).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Seed the DRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Add a fixed, sub-maximal concentration of an AhR agonist (e.g., 1 nM TCDD) to the wells.

  • Incubate the cells for a period sufficient to induce luciferase expression (e.g., 4-24 hours).

  • Lyse the cells using a lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence produced using a plate-reading luminometer[1][10].

  • Normalize the data (e.g., to a co-transfected Renilla luciferase control or to total protein concentration) and calculate the percent inhibition of agonist-induced activity for each concentration of the antagonist.

  • Determine the IC50 value from the resulting dose-response curve.

AhR Nuclear Translocation Assay (Western Blot)

This assay determines if an antagonist can block the ligand-induced movement of AhR from the cytoplasm to the nucleus.

Materials:

  • Cultured cells (e.g., Hepa1).

  • Test compound (this compound).

  • AhR agonist (e.g., TCDD).

  • Nuclear and cytoplasmic extraction buffers.

  • Primary antibody against AhR.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Western blot reagents and imaging system.

Protocol:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with the test compound (e.g., 10 µM this compound) for 1 hour.

  • Treat the cells with an AhR agonist (e.g., 1 nM TCDD) or vehicle for a specified time (e.g., 1 hour)[7].

  • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

  • Determine the protein concentration of each fraction.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane and probe with a primary antibody specific for AhR.

  • Wash and incubate with a suitable secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Compare the amount of AhR in the nuclear fraction of treated versus untreated cells to assess the inhibition of nuclear translocation[7].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes discussed in this guide.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Src Src Src->AhR_complex AhR_TCDD AhR-TCDD AhR_complex->AhR_TCDD Translocation TCDD TCDD (Agonist) TCDD->AhR_complex Binds CH223191 This compound (Antagonist) CH223191->AhR_complex Blocks Binding ARNT ARNT AhR_TCDD->ARNT Dimerizes AhR_ARNT AhR-ARNT Complex AhR_TCDD->AhR_ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: AhR signaling pathway showing agonist (TCDD) activation and antagonist (this compound) inhibition.

Luciferase_Assay_Workflow start Day 1: Seed Reporter Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 pretreatment Day 2: Pre-treat with this compound or Vehicle incubation1->pretreatment treatment Add AhR Agonist (e.g., TCDD) pretreatment->treatment incubation2 Incubate 4-24 hours treatment->incubation2 lysis Day 3: Lyse Cells incubation2->lysis add_substrate Add Luciferase Substrate lysis->add_substrate readout Measure Luminescence (Luminometer) add_substrate->readout analysis Data Analysis (Calculate % Inhibition, IC50) readout->analysis

Caption: Experimental workflow for the DRE-driven luciferase reporter gene assay.

Competitive_Binding_Logic cluster_ligands Ligands receptors AhR Binding Site bound_radioligand Bound [3H]TCDD (Measured Signal) receptors:p1->bound_radioligand bound_competitor Bound this compound (Signal Decreases) receptors:p1->bound_competitor radioligand [3H]TCDD radioligand->receptors:p1 Binds competitor This compound competitor->receptors:p1 Competes

Caption: Logical relationship in a competitive ligand binding assay for AhR.

References

CH-223191: A Deep Dive into its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of environmental and endogenous compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its impact on gene transcription. We will explore its ligand-selective antagonism, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and applications in research.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR undergoes a conformational change, leading to its translocation into the nucleus.[2][3] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT).[2] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][4] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[1][5]

This compound: A Ligand-Selective AHR Antagonist

This compound, chemically known as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a highly specific and potent antagonist of the AHR.[2][6] A distinguishing feature of this compound is its ligand-selective antagonism. It is particularly effective at inhibiting the AHR activation induced by halogenated aromatic hydrocarbons (HAHs) like TCDD.[2][4][7] However, it is less effective against AHR activation by polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[2][7] This selectivity suggests that different classes of AHR ligands may interact with the receptor's ligand-binding domain in distinct ways.[7][8]

Unlike some other AHR antagonists, this compound is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations.[2][6] It has been shown to have no affinity for the estrogen receptor, highlighting its specificity for the AHR.[2][6]

The primary mechanism of action of this compound is competitive binding to the AHR, thereby preventing the binding of agonist ligands like TCDD.[7] This inhibition of ligand binding subsequently blocks the downstream events of the AHR signaling cascade, including nuclear translocation of the AHR, its heterodimerization with ARNT, and binding to DREs, ultimately leading to the suppression of target gene transcription.[3][9][10]

Quantitative Analysis of this compound-Mediated Inhibition of Gene Transcription

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TCDD-induced gene expression.

Cell Line Species Agonist IC50 of this compound Reference
HepG2HumanTCDD30 nM[3]
H1L1.1c2Mouse HepatomaTCDD1.5 µM[7]
H4L1.1c4Rat HepatomaTCDD3.1 µM[7]
HG2L6.1c3Human HepatomaTCDD0.2 µM[7]
G16L1.1c8Guinea Pig Intestinal AdenocarcinomaTCDD1.1 µM[7]

Table 1: IC50 values of this compound for the inhibition of TCDD-induced reporter gene expression in various cell lines.

Furthermore, studies have demonstrated a dose-dependent inhibition of TCDD-induced expression of CYP1A1 mRNA and cytochrome P450 enzyme activity by this compound.[9] Pre-treatment with this compound at concentrations ranging from 0.1 to 10 µM effectively counteracts the effects of TCDD.[9]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human hepatoma (HepG2), mouse hepatoma (Hepa1), or other suitable cell lines expressing the AHR are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For antagonism studies, cells are typically pre-treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.[9][10] Subsequently, an AHR agonist such as TCDD (e.g., 1 nM) is added, and the cells are incubated for a specified period (e.g., 4 to 24 hours) depending on the endpoint being measured.[3][11]

Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the AHR.

  • Principle: Cells are stably or transiently transfected with a reporter plasmid containing a DRE sequence upstream of a reporter gene, such as luciferase. AHR activation leads to the expression of the reporter gene, which can be quantified.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with this compound and/or an AHR agonist as described above.

    • After the incubation period, lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the AHR-mediated gene transcription.[3]

RNA Isolation and Quantitative PCR (qPCR)

This method is used to measure the expression levels of specific AHR target genes.

  • RNA Isolation: Following cell treatment, total RNA is isolated using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with primers specific for AHR target genes (e.g., CYP1A1) and a housekeeping gene (for normalization). The relative expression of the target gene is calculated using the ΔΔCt method.

AHR Nuclear Translocation Assay

This assay visualizes the movement of the AHR from the cytoplasm to the nucleus.

  • Procedure:

    • Grow cells on glass coverslips.

    • Treat the cells with this compound and/or an AHR agonist.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody specific to the AHR.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides and visualize the subcellular localization of the AHR using a fluorescence microscope. Nuclear translocation is observed as an accumulation of fluorescence in the nucleus.[11]

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of the AHR:ARNT complex to DRE-containing DNA.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells.[11]

  • Probe Labeling: A short DNA probe containing the DRE sequence is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system. A "shifted" band indicates the formation of the AHR:ARNT:DRE complex.[4]

Visualizing the Impact of this compound

AHR Signaling Pathway and Inhibition by this compound

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex Inactive AHR Complex AHR->AHR_complex HSP90 HSP90 HSP90->AHR_complex XAP2 XAP2 XAP2->AHR_complex p23 p23 p23->AHR_complex SRC SRC SRC->AHR_complex AHR_n AHR AHR_complex->AHR_n Translocation Ligand Ligand (e.g., TCDD) Ligand->AHR_complex Binds CH223191 This compound CH223191->AHR_complex Competitively Binds (Inhibits) AHR_ARNT AHR:ARNT Heterodimer AHR_n->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binds Target_Gene Target Gene (e.g., CYP1A1) DRE->Target_Gene Activates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Experimental_Workflow cluster_assays Downstream Assays start Start: Plate Cells treatment Treatment: 1. Pre-treat with this compound 2. Add AHR Agonist (e.g., TCDD) start->treatment incubation Incubate (4-24h) treatment->incubation reporter_assay Reporter Gene Assay (Luciferase) incubation->reporter_assay qpcr qPCR for Target Genes (e.g., CYP1A1) incubation->qpcr nuclear_translocation Immunofluorescence for AHR Nuclear Translocation incubation->nuclear_translocation emsa EMSA for DNA Binding incubation->emsa data_analysis Data Analysis and Interpretation reporter_assay->data_analysis qpcr->data_analysis nuclear_translocation->data_analysis emsa->data_analysis end Conclusion data_analysis->end

References

Preliminary Toxicological Profile of CH-223191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicological data for CH-223191. It is intended for research and informational purposes only. A comprehensive toxicological assessment of this compound has not been published in the public domain. Standardized regulatory toxicology studies, such as acute, sub-chronic, and chronic toxicity, genotoxicity, and carcinogenicity studies, are largely unavailable. Therefore, this guide should be considered a preliminary overview and not a complete safety evaluation.

Introduction

This compound, with the chemical name 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a potent and specific synthetic antagonist of the aryl hydrocarbon receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental pollutants, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[3] this compound has been widely used as a research tool to investigate the mechanisms of AhR-mediated toxicity and to explore the therapeutic potential of AhR antagonism. It is a "pure" antagonist, meaning it does not exhibit agonist activity even at high concentrations.[1]

This technical guide provides an in-depth overview of the available preliminary toxicological findings for this compound, focusing on its intrinsic effects.

Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism

This compound competitively binds to the ligand-binding domain of the AhR, preventing the binding of AhR agonists such as TCDD.[4] This inhibition blocks the subsequent conformational changes in the AhR, its translocation into the nucleus, and its dimerization with the AhR nuclear translocator (ARNT). Consequently, the AhR/ARNT complex cannot bind to dioxin-responsive elements (DREs) in the DNA, thereby preventing the transcription of target genes, including various cytochrome P450 enzymes like CYP1A1.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AhR AhR_complex AhR Complex AHR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex SRC SRC SRC->AhR_complex AhR_TCDD AhR-TCDD AhR_complex->AhR_TCDD Translocation TCDD TCDD (Agonist) TCDD->AhR_complex Binds CH223191 This compound (Antagonist) CH223191->AhR_complex Blocks Binding AhR_ARNT_TCDD AhR-ARNT Complex AhR_TCDD->AhR_ARNT_TCDD Dimerizes ARNT ARNT ARNT->AhR_ARNT_TCDD DRE DRE AhR_ARNT_TCDD->DRE Binds CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription Toxic_Effects Toxic Effects CYP1A1->Toxic_Effects Leads to CH22319al CH22319al

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and Point of Inhibition by this compound.

Summary of Preliminary Toxicological Data

The available toxicological data for this compound is limited and primarily derived from studies where it was used as a control or blocking agent.

Acute, Sub-chronic, and Chronic Toxicity

Standardized acute, sub-chronic, and chronic toxicity studies for this compound are not available in the public literature. Consequently, key toxicological parameters such as the LD50 (median lethal dose) and the No-Observed-Adverse-Effect-Level (NOAEL) have not been established.

In a study where male ICR mice were orally administered this compound at 10 mg/kg daily for 25 days, no adverse effects were reported.[5] However, this was in the context of co-treatment with TCDD, and a full toxicological assessment was not the objective of the study.

Genotoxicity and Carcinogenicity

There are no published studies specifically evaluating the genotoxic or carcinogenic potential of this compound using standard assays such as the Ames test, in vitro or in vivo micronucleus assays, or long-term carcinogenicity bioassays.

Reproductive and Developmental Toxicity

A significant toxicological finding has been reported in the context of male reproductive health. A study in adult male rats demonstrated that administration of this compound led to:

  • Marked reductions in sperm quality.

  • Elevated oxidative stress in testicular tissue.

  • Increased sperm DNA fragmentation.

  • Severe testicular degeneration.[6]

These findings suggest that AhR plays a crucial role in spermatogenesis and that its inhibition by this compound can have disruptive effects on male fertility.[6]

No specific studies on the developmental toxicity of this compound are currently available.

In Vitro Cytotoxicity and Cell Proliferation

The effects of this compound on cell viability and proliferation appear to be cell-line and species-specific, with some conflicting reports.

  • Hepatoma Cells: In murine hepatoma (Hepa1) cells, this compound did not significantly decrease cell viability.[7] Conversely, in human hepatoma (HepG2) cells, a significant loss of viability was observed at the highest concentration tested (10 µM) after 72 hours.[7] Interestingly, at this high concentration, this compound was also observed to have a pro-proliferative effect in both cell lines.[7][8]

  • Colon Carcinoma Cells: In contrast to the pro-proliferative effects in hepatoma cells, this compound was found to inhibit the proliferation of human colon carcinoma cells (HT-29 and HCT116).[9]

  • Canine Coronavirus Infected Cells: In A72 cells infected with canine coronavirus (CCoV), this compound was shown to increase cell viability at concentrations of 2, 5, 10, and 20 µM.[10]

These disparate findings highlight the need for further investigation into the cell-type-specific effects of this compound.

Mitochondrial Effects

One study has suggested that this compound may induce mitochondrial dysfunction and the formation of reactive oxygen species (ROS) in HepG2 cells.[11][12] This finding suggests a potential off-target effect that is independent of its AhR antagonist activity and warrants further investigation.

Quantitative Toxicological Data

The available quantitative data on the toxicology of this compound is sparse. The following table summarizes the key findings.

Endpoint Test System Concentration/Dose Effect Reference
In Vitro Cell Viability Murine Hepatoma (Hepa1) cellsUp to 10 µMNo significant decrease in viability. Pro-proliferative at 10 µM.[7]
Human Hepatoma (HepG2) cells10 µMSignificant loss of viability after 72 hours. Pro-proliferative.[7]
Human Colon Carcinoma (HT-29, HCT116) cells10 µMInhibition of proliferation.[9]
Mitochondrial Function Human Hepatoma (HepG2) cellsNot specifiedInduction of mitochondrial dysfunction and ROS formation.[11][12]
Reproductive Toxicity Adult Male RatsNot specifiedReduced sperm quality, increased oxidative stress, increased sperm DNA fragmentation, testicular degeneration.[6]
In Vivo (short-term) Male ICR Mice10 mg/kg/day (oral) for 25 daysNo reported adverse effects (in the context of TCDD co-treatment).[5]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To assess the effect of this compound on the viability and proliferation of cultured cells.

Methodology (based on studies in hepatoma and colon carcinoma cells): [7][9]

  • Cell Culture: Murine (Hepa1) or human (HepG2, HT-29, HCT116) cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for various time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is determined using a standard assay such as the WST-1 or MTT assay, which measures mitochondrial activity as an indicator of viable cells.

  • Proliferation Assessment: Cell proliferation can be measured by methods such as BrdU incorporation assays.

  • Data Analysis: Results are expressed as a percentage of the vehicle-treated control. Statistical analysis is performed to determine significant differences.

Cell_Viability_Workflow start Start culture Culture Cells (e.g., HepG2, Hepa1) start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound (various concentrations) and Vehicle Control seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assess Assess Cell Viability (e.g., WST-1, MTT assay) incubate->assess analyze Analyze Data and Compare to Control assess->analyze end End analyze->end

Caption: General workflow for an in vitro cell viability and proliferation assay.
In Vivo Study of TCDD-Induced Toxicity Amelioration

Objective: To evaluate the ability of this compound to prevent TCDD-induced toxicity in vivo.

Methodology (based on a study in male ICR mice): [5]

  • Animals: Male ICR mice (e.g., 6 weeks old) are used.

  • Acclimation: Animals are acclimated to laboratory conditions.

  • Dosing Regimen:

    • A control group receives the vehicle (e.g., corn oil).

    • A treatment group receives this compound (e.g., 10 mg/kg in corn oil) orally once a day for a specified period (e.g., 25 days).

    • After a pre-treatment period with this compound (e.g., one week), mice are treated with a single intraperitoneal injection of TCDD (e.g., 100 µg/kg in corn oil).

  • Monitoring: Body weight is monitored throughout the study.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood and liver tissue are collected.

  • Analysis:

    • Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for fat content and other pathological changes.

    • Biochemical Analysis: Plasma levels of liver enzymes such as AST (aspartate aminotransferase) and ALT (alanine aminotransferase) are measured.

    • Gene Expression: Expression of AhR target genes, such as CYP1A1, in the liver is analyzed by methods like Western blotting or qRT-PCR.

  • Data Analysis: Data from the different treatment groups are compared statistically.

Discussion and Future Directions

The conflicting results regarding its effects on cell proliferation in different cell lines underscore the complexity of its biological activity and suggest the possibility of off-target effects that are independent of AhR antagonism.

To establish a comprehensive understanding of the safety of this compound, the following studies are warranted:

  • Acute, sub-chronic, and chronic toxicity studies in at least two species to determine the LD50 and NOAEL.

  • A battery of genotoxicity tests , including the Ames test and in vivo micronucleus assay.

  • Carcinogenicity bioassays .

  • Comprehensive reproductive and developmental toxicity studies .

  • Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

  • ADME (absorption, distribution, metabolism, and excretion) and toxicokinetic studies to understand its disposition in the body.

Conclusion

This compound is a valuable research tool for studying AhR biology and toxicology. However, the preliminary toxicological data are limited and highlight potential areas of concern, particularly regarding male reproductive health and mitochondrial function. Researchers and drug development professionals should exercise caution and consider these potential liabilities. A comprehensive toxicological evaluation is necessary to fully characterize the safety profile of this compound before any consideration for further development.

References

Methodological & Application

CH-223191: In Vitro Application Notes for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] The AHR is a ligand-activated transcription factor involved in the regulation of numerous biological processes, including xenobiotic metabolism, immune responses, and cell differentiation.[5][6][7][8] Upon binding to ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to initiate the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[6] this compound competitively binds to the AHR, thereby inhibiting the nuclear translocation and DNA binding of the AHR complex.[9][10][11] It is a valuable tool for studying AHR signaling pathways and for the development of therapeutics targeting AHR-mediated pathologies. Notably, this compound is a pure antagonist and does not exhibit agonist activity even at high concentrations.[1][3]

Physicochemical Properties and Solubility

Proper handling and preparation of this compound are critical for reproducible experimental outcomes. The compound is a translucent film and should be stored at +4°C.[3][8] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][3][12]

PropertyValueSource
Molecular Formula C₁₉H₁₉N₅O[1]
Molecular Weight 333.4 g/mol [1]
Purity ≥95% (UHPLC)[1]
Solubility 90 mM (30 mg/ml) in DMSO[1]
Recommended Storage Powder at -20°C for 3 years, in solvent at -80°C for 1 year.[4]

Mechanism of Action: AHR Signaling Pathway

This compound acts by antagonizing the canonical AHR signaling pathway. The following diagram illustrates the mechanism of AHR activation by a ligand like TCDD and the inhibitory action of this compound.

AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2-p23 complex activated_AHR Activated AHR-Ligand Complex AHR_complex->activated_AHR Conformational Change TCDD TCDD (Agonist) TCDD->AHR_complex Binds CH223191 This compound (Antagonist) CH223191->AHR_complex Binds & Inhibits CH223191->activated_AHR Prevents Nuclear Translocation AHR_ARNT AHR-ARNT-Ligand Complex activated_AHR->AHR_ARNT Translocates & Dimerizes with ARNT cluster_nucleus cluster_nucleus ARNT ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1

AHR signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : To prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight: 333.4 g/mol ) in 300 µL of sterile DMSO.[3][12]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] It is recommended to use freshly prepared solutions as the compound can be unstable in solution.[12]

In Vitro Protocol: Inhibition of TCDD-Induced CYP1A1 Expression in HepG2 Cells

This protocol describes a common application of this compound to antagonize the effects of the potent AHR agonist, TCDD, in the human hepatoma cell line HepG2. The endpoint is the measurement of CYP1A1 gene expression, a well-established biomarker of AHR activation.[13][14]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • TCDD stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR) or for protein lysis and Western blotting.

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis A Culture HepG2 cells to 80-90% confluency B Seed cells in appropriate culture plates A->B C Pre-treat with this compound (e.g., 0.1-10 µM) for 1 hour B->C D Treat with TCDD (e.g., 1-10 nM) for 4-24 hours C->D E Harvest cells D->E F RNA/Protein Extraction E->F G qPCR for CYP1A1 mRNA or Western Blot for CYP1A1 protein F->G

Workflow for assessing this compound's inhibitory effect.

Procedure:

  • Cell Seeding : Seed HepG2 cells in a suitable culture plate (e.g., 6-well or 12-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.

  • Pre-treatment with this compound : The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A typical concentration range is 0.1-10 µM.[12] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour.[12]

  • TCDD Treatment : After the pre-incubation period, add TCDD to the wells to the desired final concentration (e.g., 1-10 nM) without removing the this compound-containing medium.

  • Incubation : Incubate the cells for a further 4 to 24 hours, depending on the downstream analysis. For mRNA analysis, a shorter incubation (4-6 hours) is often sufficient, while protein analysis may require a longer incubation (24 hours).

  • Cell Lysis and Analysis :

    • For qPCR : Wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation, cDNA synthesis, and qPCR analysis of CYP1A1 expression, using a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • For Western Blot : Wash the cells with PBS and lyse them using a suitable protein lysis buffer. Determine the protein concentration, and then proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection using antibodies specific for CYP1A1 and a loading control (e.g., β-actin, GAPDH).

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for this compound in vitro.

ParameterRecommended Range/ValueExpected Outcome with this compoundSource
Cell Line HepG2, HT29, Hepa1Inhibition of AHR agonist-induced responses[1][10]
Working Concentration 1 µM - 30 µMDose-dependent inhibition of AHR activity[1]
IC₅₀ (TCDD-induced luciferase activity) ~30 nMPotent antagonism of AHR signaling[3]
Pre-incubation Time 1 hourEffective blockade of subsequent AHR activation[12]
AHR Agonist TCDD, β-Naphthoflavone (BNF)This compound is more effective against TCDD[9]
Endpoint Measurement CYP1A1 mRNA/protein, Luciferase reporter activitySignificant reduction in agonist-induced signal[12][15]

Troubleshooting and Considerations

  • Solubility : Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cytotoxicity : Although generally not cytotoxic at effective concentrations, it is advisable to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions.

  • Ligand Selectivity : this compound shows ligand-selective antagonism, being more potent against halogenated aromatic hydrocarbons like TCDD compared to some other AHR ligands.[1][9] This should be considered when designing experiments with different AHR agonists.

  • Purity and Stability : Use high-purity this compound and be mindful of its stability in solution. Freshly prepared dilutions from a frozen stock are recommended for optimal results.[12]

These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture experiments. Adherence to these protocols and considerations will facilitate reliable and reproducible results in the study of AHR-mediated biological processes.

References

Preparation of CH-223191 Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in mediating the toxic effects of dioxins and involved in various physiological and pathological processes.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), along with information on its mechanism of action and a general experimental workflow.

Introduction

This compound is a small molecule that acts as a pure antagonist of the AHR, effectively blocking the nuclear translocation and DNA binding of the receptor.[3][4] It has been shown to inhibit the toxic effects induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent AHR agonist.[2][5] The antagonist does not exhibit agonist activity, even at high concentrations, making it a valuable tool for studying AHR signaling pathways.[6] Its applications span toxicology, immunology, oncology, and stem cell research.[1][2][7] Given its hydrophobic nature, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 333.39 g/mol [8]
Solubility in DMSO 25 mg/mL to 127 mg/mL[2][7]
(Approximately 75 mM to 381 mM)
IC₅₀ 30 nM (for inhibition of TCDD-induced luciferase activity)[4]
Storage (Powder) -20°C for up to 3 years[3][4][7]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[4][7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparation of a 10 mM Stock Solution
  • Preparation: Before starting, ensure a clean and sterile working environment, especially if the stock solution will be used in cell culture. It is recommended to handle the compound and prepare the solution in a chemical fume hood.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound (Molecular Weight: 333.39 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO. For a 10 mM stock solution from 3.33 mg of powder, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][7] It is important to note that the compound is unstable in solution, and freshly prepared solutions are recommended.[3]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR AHR_complex AHR Complex AHR->AHR_complex forms HSP90 HSP90 HSP90->AHR_complex AIP AIP AIP->AHR_complex p23 p23 p23->AHR_complex SRC SRC SRC->AHR_complex AHR_complex_nuc Activated AHR Complex AHR_complex->AHR_complex_nuc Translocation Ligand AHR Ligand (e.g., TCDD) Ligand->AHR_complex CH223191 This compound CH223191->AHR_complex blocks ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE binds to Gene Target Gene (e.g., CYP1A1) XRE->Gene activates transcription AHR_complex_nuc->AHR_ARNT dimerizes with

Caption: AHR signaling pathway and the inhibitory action of this compound.

Stock_Solution_Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C or -20°C D->E

Caption: Logical workflow for preparing this compound stock solution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution in DMSO C Pre-treat Cells with This compound Working Solution A->C B Culture Cells to Desired Confluency B->C D Treat Cells with AHR Agonist (e.g., TCDD) C->D E Incubate for a Defined Period D->E F Harvest Cells/Supernatant E->F G Perform Downstream Analysis (e.g., Luciferase Assay, qPCR, Western Blot) F->G

Caption: General experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for In Vivo Administration of CH-223191 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CH-223191 is a potent and specific synthetic antagonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] In vivo, this compound is utilized to investigate the role of the AhR signaling pathway in a variety of physiological and pathological processes. It has been shown to be a pure antagonist, meaning it does not exhibit partial agonist activity at higher concentrations, a common issue with other AhR antagonists.[1] This compound is particularly effective against halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1] These notes provide a summary of its applications, quantitative data from various mouse models, and detailed experimental protocols.

Applications in Mouse Models

  • Toxicity Studies: this compound is used to counteract the toxic effects of AhR agonists such as TCDD. In vivo studies have demonstrated its ability to prevent TCDD-induced weight loss, hepatotoxicity (indicated by reduced plasma AST and ALT levels), and fatty liver.[2][3]

  • Cancer Research: The role of AhR in tumor progression can be investigated using this compound. For instance, in a syngeneic mouse model of colon adenocarcinoma (MC38), administration of this compound led to an increased tumor burden, suggesting a tumor-suppressive role for ligand-activated AhR in this context.[4]

  • Immunology and Autoimmune Disease: this compound is employed to modulate immune responses. In a mouse model of lupus (MRL/lpr mice), this compound treatment was shown to alter the T-cell balance, specifically by reducing the population of splenic regulatory T cells (Tregs).[5]

  • Infectious Disease Models: The impact of AhR signaling on the immune response to pathogens can be assessed with this compound. In a model of pulmonary fungal infection with Paracoccidioides brasiliensis, this compound treatment increased the number of activated myeloid CD11c+ cells in the lungs and influenced the differentiation of T helper cell subsets.[6]

  • Inflammation Studies: The anti-inflammatory potential of blocking AhR signaling is another area of investigation. This compound has been used as a positive control in studies evaluating novel AhR antagonists for their ability to ameliorate peripheral and hypothalamic inflammation in high-fat diet-induced obese mice.[7]

Quantitative Data from In Vivo Mouse Studies

The following tables summarize key quantitative data from various studies involving the in vivo administration of this compound in mice.

Parameter Mouse Strain This compound Dose & Route Vehicle Key Findings
TCDD-Induced Toxicity ICR10 mg/kg, oral, once a day for 25 daysCorn oilPrevented TCDD-induced body weight loss. Suppressed the induction of cytochrome P450 1A1 in the liver. Mitigated the TCDD-induced increase in plasma AST and ALT levels and prevented fatty liver development.[3]
Colon Adenocarcinoma C57BL/610 mg/kg, daily administration starting day 7 post-tumor inoculationDMSOIncreased MC38 tumor burden compared to vehicle-treated mice.[4]
Lupus Model MRL/lpr10 mg/kg, intraperitoneal injection at 8 and 10 weeks of ageCorn oilSignificantly reduced the population of splenic CD4+Foxp3+ regulatory T cells (Tregs).[5]
Fungal Infection C57BL/6400 µ g/animal , intraperitoneal, on alternate daysPBS (from a DMSO stock)Increased the number of activated CD11c+ myeloid cells in the lungs of infected mice. Led to an expansion of Th17 lymphocytes and a reduction of Treg cells.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the AhR signaling pathway and a general experimental workflow for in vivo studies using this compound.

AhR_Signaling_Pathway AhR Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex Hsp90 Hsp90 XAP2 XAP2 p23 p23 Src Src AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation AhR_complex->AhR_Ligand Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds CH223191 This compound CH223191->AhR_complex Blocks Binding AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT Dimerizes with ARNT ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates

Caption: AhR Signaling and this compound Inhibition.

Experimental_Workflow General In Vivo Experimental Workflow with this compound cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Assignment Randomly Assign Mice to Groups (Vehicle, this compound, etc.) Animal_Acclimatization->Group_Assignment CH223191_Prep This compound Preparation (Dissolve in vehicle) CH223191_Admin This compound Administration (Oral, IP, etc.) CH223191_Prep->CH223191_Admin Disease_Induction Disease/Tumor Induction (if applicable) Group_Assignment->Disease_Induction Disease_Induction->CH223191_Admin Monitoring Monitor Health (Body weight, clinical signs) CH223191_Admin->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Endpoint_Analysis Endpoint Analysis (e.g., Histology, Flow Cytometry, Western Blot, ELISA) Sacrifice->Endpoint_Analysis Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: Antagonism of TCDD-Induced Toxicity in ICR Mice

This protocol is adapted from studies investigating the protective effects of this compound against TCDD-induced toxicity.[3]

1. Materials:

  • This compound (powder)

  • 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)

  • Vehicle: Corn oil

  • Male ICR mice (6 weeks old)

  • Gavage needles

  • Syringes and needles for intraperitoneal (IP) injection

2. Preparation of Reagents:

  • This compound Solution (for 10 mg/kg dose): Dissolve this compound in corn oil to a final concentration suitable for oral gavage (e.g., 1 mg/mL for a 10 mL/kg dosing volume). Ensure complete dissolution, which may require vortexing or sonication. Prepare fresh daily.

  • TCDD Solution (for 100 µg/kg dose): Dissolve TCDD in corn oil to a final concentration suitable for IP injection (e.g., 10 µg/mL for a 10 mL/kg dosing volume). Handle TCDD with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.

3. Experimental Procedure:

  • Acclimatize male ICR mice for at least one week before the start of the experiment.

  • Randomly divide mice into experimental groups (e.g., Vehicle control, TCDD only, this compound only, TCDD + this compound). A typical group size is n=5.

  • Administer this compound (10 mg/kg) or vehicle (corn oil) orally via gavage once daily for the entire duration of the study (e.g., 25 days).

  • After one week of this compound or vehicle pretreatment, administer a single dose of TCDD (100 µg/kg) or vehicle via IP injection.

  • Monitor the body weight and general health of the mice daily.

  • At the end of the study (e.g., day 25), euthanize the mice.

  • Collect blood via cardiac puncture for plasma analysis (e.g., AST, ALT levels).

  • Harvest tissues, such as the liver, for histological analysis (e.g., H&E staining for fatty liver) and molecular analysis (e.g., Western blot for cytochrome P450 1A1).

Protocol 2: Evaluation of this compound in a Syngeneic Tumor Model

This protocol is based on studies examining the effect of AhR antagonism on tumor growth.[4]

1. Materials:

  • This compound (powder)

  • Vehicle: DMSO

  • C57BL/6 mice

  • MC38 colon adenocarcinoma cells

  • Cell culture medium and supplements

  • Syringes and needles for subcutaneous and/or IP injection

  • Calipers for tumor measurement

2. Preparation of Reagents:

  • MC38 Cell Suspension: Culture MC38 cells under standard conditions. On the day of injection, harvest cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • This compound Solution (for 10 mg/kg dose): Prepare a stock solution of this compound in DMSO. On each day of treatment, dilute the stock solution in a suitable vehicle (e.g., corn oil or saline) for administration. Note that the final concentration of DMSO should be minimized to avoid vehicle-induced toxicity.

3. Experimental Procedure:

  • Acclimatize C57BL/6 mice for at least one week.

  • Inject MC38 cells subcutaneously into the flank of each mouse.

  • Monitor mice for tumor development. Once tumors are palpable or reach a certain size, randomize the mice into treatment groups (e.g., Vehicle, this compound).

  • Begin daily administration of this compound (10 mg/kg) or vehicle, typically via IP injection. This may start around day 7 post-tumor inoculation.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • Continue treatment for the predetermined duration (e.g., until tumors reach a humane endpoint).

  • At the end of the study, euthanize the mice.

  • Excise tumors for weight measurement and further analysis (e.g., flow cytometry for immune cell infiltration, histology). Harvest other tissues like spleens or lymph nodes as needed.

References

Effective Concentration of CH-223191 for Modulating Aryl Hydrocarbon Receptor Activity in HepG2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

CH-223191 is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in the regulation of cellular processes such as xenobiotic metabolism, cell proliferation, and immune response. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function and toxicity. These notes provide detailed protocols for determining the effective concentration of this compound in HepG2 cells and assessing its impact on AHR signaling.

Mechanism of Action

This compound functions by competitively binding to the AHR, thereby preventing its activation by agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). This inhibition blocks the subsequent nuclear translocation of the AHR, its heterodimerization with the AHR Nuclear Translocator (ARNT), and the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1).

Data Summary

The effective concentration of this compound in HepG2 cells has been characterized across several key experimental endpoints. The following tables summarize the quantitative data for easy reference and comparison.

ParameterValueCell LineNotes
IC₅₀ 0.03 µMHepG2Inhibition of TCDD-induced luciferase activity.
Effective Concentration Range 0.1 - 10 µMHepG2Dose-dependent inhibition of TCDD-induced CYP1A1 mRNA and protein expression.[1]
Observed Effect at High Concentration 10 µMHepG2Potential for pro-proliferative effects.[2]

Table 1: Summary of Effective Concentrations of this compound in HepG2 Cells

Signaling Pathway

The AHR signaling pathway is a critical cellular mechanism for responding to a variety of external and internal chemical signals. The following diagram illustrates the canonical AHR signaling pathway and the inhibitory action of this compound.

Caption: AHR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the efficacy of this compound in HepG2 cells.

HepG2 Cell Culture and Maintenance

A crucial first step is the proper maintenance of HepG2 cells to ensure experimental reproducibility.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Maintenance: Culture HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Aspirate and replace the culture medium every 2-3 days.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-7 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least 3 volumes of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Centrifuge the cells at 1000 rpm for 4 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new flasks at a subcultivation ratio of 1:4 to 1:8.[3]

Cell Viability Assay (WST-1)

This assay is used to assess the cytotoxicity of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • Complete growth medium

  • This compound

  • WST-1 reagent

  • 96-well clear-bottom, black-sided plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

AHR-Responsive Luciferase Reporter Assay

This assay quantifies the antagonistic effect of this compound on AHR activation.

Materials:

  • HepG2 cells stably or transiently transfected with an AHR-responsive luciferase reporter construct (e.g., pGud-Luc1.1)

  • Complete growth medium

  • This compound

  • AHR agonist (e.g., TCDD)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the transfected HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of medium.

  • Incubation: Incubate for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for 1 hour.[4]

  • Agonist Treatment: Add an AHR agonist (e.g., 3 nM TCDD) to the wells. Include appropriate vehicle and agonist-only controls.

  • Incubation: Incubate for an additional 24 hours.[4]

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a luminometer.[2][4]

CYP1A1 Expression Analysis (RT-qPCR)

This protocol details the measurement of CYP1A1 mRNA levels to assess the downstream effects of AHR inhibition.

Materials:

  • HepG2 cells

  • Complete growth medium

  • This compound

  • AHR agonist (e.g., TCDD)

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound and TCDD as described in the luciferase assay protocol, but for an incubation time of 12 hours post-agonist treatment.[5]

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for CYP1A1 or the housekeeping gene, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 expression, normalized to the housekeeping gene.

Experimental Workflow

The following diagram outlines the general workflow for investigating the effects of this compound on HepG2 cells.

Experimental_Workflow cluster_prep Preparation cluster_downstream Downstream Analysis Cell_Culture HepG2 Cell Culture and Maintenance Viability Cell Viability Assay (WST-1) Cell_Culture->Viability Seed Cells Luciferase AHR Luciferase Reporter Assay Cell_Culture->Luciferase Seed Cells Compound_Prep This compound Stock and Dilutions Compound_Prep->Viability Treat Cells Compound_Prep->Luciferase Treat Cells qPCR CYP1A1 Expression (RT-qPCR) Luciferase->qPCR Confirm Mechanism Western_Blot CYP1A1 Protein (Western Blot) Luciferase->Western_Blot Confirm Mechanism

Caption: General workflow for this compound studies in HepG2 cells.

Troubleshooting

  • High background in luciferase assay: Ensure the use of a minimal promoter in the reporter construct and optimize cell seeding density.

  • Low signal in WST-1 assay: Increase the incubation time with the WST-1 reagent or increase the initial cell seeding density.

  • Inconsistent qPCR results: Check RNA quality and integrity. Ensure primers are specific and efficient.

For further information, please refer to the cited literature.

References

Application Notes: Utilizing CH-223191 in Luciferase Reporter Assays for Aryl Hydrocarbon Receptor (AHR) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological processes.[1][2][3][4] Luciferase reporter assays are a widely used, sensitive, and quantitative method to study the transcriptional activity of gene promoters.[5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in a luciferase reporter assay to investigate the AHR signaling pathway.

Mechanism of Action

This compound functions as a pure AHR antagonist, effectively blocking the AHR signaling pathway.[2][4] Unlike some other antagonists, it does not exhibit partial agonist activity at higher concentrations.[2][4] Its primary mechanism involves inhibiting the nuclear translocation of the AHR and its subsequent binding to DNA.[1][3] this compound has been shown to be a ligand-selective antagonist, being particularly effective against halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][9]

Data Presentation

The inhibitory activity of this compound on AHR activation can be quantified by measuring the reduction in luciferase expression induced by an AHR agonist. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Compound Parameter Value Cell Line Notes
This compoundIC5030 nMHepG2Inhibition of TCDD-induced luciferase activity.[1][3]
This compoundIC50~1.1 µMG16L1.1c8Inhibition of TCDD-dependent gene induction, suggesting species-specific differences.[10]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of AHR activation and the inhibitory action of this compound, as well as the experimental procedure, the following diagrams are provided.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 XAP2 XAP2 p23 p23 SRC SRC Ligand AHR Ligand (e.g., TCDD) AHR_complex AHR HSP90 XAP2 p23 SRC Ligand->AHR_complex Activation CH223191 This compound CH223191->AHR_complex Inhibition AHR_Ligand AHR-Ligand Complex AHR_complex->AHR_Ligand Nuclear Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_Ligand->AHR_ARNT Dimerization with ARNT ARNT ARNT ARNT->AHR_ARNT DRE DRE (DNA Response Element) AHR_ARNT->DRE Binding Luciferase Luciferase Gene DRE->Luciferase Promotes Transcription Transcription Luciferase->Transcription Luciferase\nProtein Luciferase Protein Transcription->Luciferase\nProtein Translation Light\n(Luminescence) Light (Luminescence) Luciferase\nProtein->Light\n(Luminescence) Luciferin Substrate

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition by this compound.

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: Compound Treatment cluster_assay Day 3: Luciferase Assay A Seed cells (e.g., HepG2) in a 96-well plate B Transfect cells with DRE-luciferase reporter plasmid A->B C Pre-treat cells with this compound (various concentrations) for 1 hour D Add AHR agonist (e.g., TCDD) to induce AHR activity C->D E Incubate for 4-24 hours D->E F Lyse cells to release cellular components G Add luciferase substrate F->G H Measure luminescence using a luminometer G->H I Data Analysis: Calculate % inhibition and IC50 H->I

References

Application Note: CH-223191 for Inhibition of Th17 Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2] These cells are critical for host defense against extracellular bacteria and fungi. However, the dysregulation and over-activation of the Th17 pathway are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[1][3] The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which culminates in the expression of the master transcriptional regulator, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][4]

The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a key modulator of Th17 cell differentiation.[3][5][6] Activation of AHR by various ligands can enhance Th17 polarization.[5][7] CH-223191 is a potent and specific synthetic antagonist of the AHR.[3][8] It functions by preventing the binding of AHR agonists and subsequent translocation of the AHR to the nucleus, thereby inhibiting AHR-dependent gene transcription.[8][9] Unlike some other AHR modulators, this compound is considered a pure antagonist, lacking agonist activity even at high concentrations.[5][6][8] This application note provides a detailed protocol for utilizing this compound in an in vitro Th17 differentiation assay to study its inhibitory effects on Th17 cell development.

Signaling Pathway and Mechanism of Action

The differentiation of naive CD4+ T cells into Th17 cells is initiated by TCR stimulation in the presence of TGF-β and IL-6. This leads to the activation of STAT3 and subsequent expression of the master transcription factor RORγt. RORγt, in turn, drives the expression of Th17-signature cytokines such as IL-17A and IL-22. The AHR signaling pathway plays a crucial role in modulating this process. Endogenous and exogenous AHR ligands, when present, bind to the cytosolic AHR complex, leading to its nuclear translocation and dimerization with ARNT. This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, including those involved in Th17 differentiation, such as IL-22. This compound acts as a competitive antagonist, blocking the ligand-binding pocket of the AHR and preventing its activation. This leads to attenuated Th17 development, characterized by reduced production of IL-17 and IL-22.[5][8][10]

AHR_Th17_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-Hsp90 complex Ligand->AHR_complex Binds TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocates CH223191 This compound CH223191->AHR_complex Inhibits RORgt RORγt TGFbR->RORgt Co-signals STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates DRE DRE AHR_ARNT->DRE Binds IL22_gene IL-22 Gene DRE->IL22_gene Activates IL17_gene IL-17 Gene RORgt->IL17_gene Activates pSTAT3->RORgt Induces

Caption: AHR Signaling in Th17 Differentiation and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the typical experimental parameters and expected outcomes when using this compound in a Th17 differentiation assay.

Table 1: Recommended Concentrations and Incubation Times

ParameterValueReference
Cell TypeNaive CD4+ T cells (Human or Mouse)[5],[1]
This compound Concentration1 - 10 µM (3 µM is a common starting point)[5],[11]
Vehicle ControlDMSO (at a concentration matching the highest this compound dose)[7]
Incubation Time3 - 6 days[5],[1]

Table 2: Expected Effects of this compound on Th17 Differentiation Markers

MarkerMethod of AnalysisExpected Outcome with this compoundReference
IL-17A SecretionELISA / Flow CytometrySignificant Decrease[5],[7],[12]
IL-22 SecretionELISA / Flow CytometrySignificant Decrease / Abrogation[5],[7]
Percentage of IL-17+ CD4+ cellsFlow CytometrySignificant Decrease[5],[7]
RORγt expressionqPCR / Western Blot / Flow CytometryNo direct impact on expression[5]
IFN-γ Secretion (Th1 marker)ELISANo significant change[5]

Note: The magnitude of inhibition can vary depending on the specific culture conditions, particularly the presence of endogenous AHR agonists in the culture medium. Media like Iscove's Modified Dulbecco's Medium (IMDM) may contain higher levels of these agonists compared to RPMI, leading to a more pronounced effect of this compound.[5]

Experimental Protocols

This section provides a detailed methodology for an in vitro Th17 differentiation assay using this compound.

Part 1: Isolation of Naive CD4+ T Cells
  • Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.

  • Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+ for human, CD4+CD62L+ for mouse) using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.[13] Purity should be >95% as assessed by flow cytometry.

Part 2: In Vitro Th17 Differentiation
  • Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-CD3 antibody (e.g., 2 µg/mL in sterile PBS). Incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS before use.[1][5]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium (e.g., IMDM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol). A typical concentration range is 0.1 µM to 10 µM. Prepare a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.

  • Th17 Polarization Cocktail: Prepare a cocktail of cytokines to induce Th17 differentiation.

    • For Mouse Cells: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[5] IL-1β (10 ng/mL) and IL-23 (10-20 ng/mL) can be added to enhance differentiation.[5]

    • For Human Cells: TGF-β (2-10 ng/mL), IL-1β (10-20 ng/mL), IL-6 (20-30 ng/mL), IL-23 (20-30 ng/mL), anti-IFN-γ (1 µg/mL), and anti-IL-4 (2.5 µg/mL).[2]

  • Cell Culture:

    • Resuspend the isolated naive CD4+ T cells to a concentration of 1 x 10^6 cells/mL in complete medium.

    • Add soluble anti-CD28 antibody (2-5 µg/mL) to the cell suspension.

    • Add the this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.

    • Add the Th17 polarization cocktail to all wells except for non-polarized (Th0) controls.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

    • Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO₂.[1]

Part 3: Analysis of Th17 Differentiation

A. Analysis of Cytokine Secretion by ELISA:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect 100-150 µL of the supernatant from each well.

  • Quantify the concentration of IL-17A and IL-22 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.[2]

B. Intracellular Cytokine Staining and Flow Cytometry:

  • Four to five hours before harvesting, restimulate the cells with a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

  • Stain for surface markers (e.g., anti-CD4) and a viability dye.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

  • Perform intracellular staining for anti-IL-17A.

  • Analyze the cells using a flow cytometer. Gate on live, CD4+ lymphocytes to determine the percentage of IL-17A-producing cells.

Experimental Workflow Diagram

Th17_Assay_Workflow cluster_prep Preparation cluster_culture Cell Culture (4-6 Days) cluster_analysis Analysis Isolate_Cells Isolate Naive CD4+ T Cells (MACS) Add_Cells Add Cells with anti-CD28 Isolate_Cells->Add_Cells Coat_Plate Coat 96-well Plate with anti-CD3 Add_Reagents Add this compound/Vehicle & Cytokine Cocktail Coat_Plate->Add_Reagents Prep_Reagents Prepare this compound, Vehicle & Cytokines Prep_Reagents->Add_Reagents Add_Reagents->Add_Cells Incubate Incubate at 37°C, 5% CO2 Add_Cells->Incubate Harvest Harvest Cells & Supernatants Incubate->Harvest ELISA ELISA for IL-17/IL-22 (Supernatants) Harvest->ELISA Flow_Cytometry Intracellular Staining & Flow Cytometry (Cells) Harvest->Flow_Cytometry

Caption: Workflow for this compound Treatment in a Th17 Differentiation Assay.

Conclusion

This compound is a valuable tool for studying the role of the Aryl Hydrocarbon Receptor in Th17 cell biology. As a potent and specific AHR antagonist, it effectively inhibits the differentiation of naive CD4+ T cells into the Th17 lineage in vitro. This application note provides the necessary protocols and expected outcomes for researchers and drug development professionals to utilize this compound in their studies of autoimmune and inflammatory diseases. The provided methodologies for cell culture and analysis, combined with the quantitative data summary, offer a comprehensive guide for investigating the therapeutic potential of AHR antagonism.

References

Application of CH-223191 in Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating cellular processes such as proliferation and differentiation.[1][2][3] In the context of hematopoiesis, AHR signaling is understood to play a role in the regulation of hematopoietic stem cells (HSCs).[4][5] Antagonism of the AHR pathway by molecules like this compound has been demonstrated to promote the ex vivo expansion of human HSCs, offering a promising strategy to overcome the limitations of HSC scarcity in clinical applications like cord blood transplantation.[4][6][7][8]

These application notes provide a comprehensive overview of the use of this compound for the expansion of HSCs, including its mechanism of action, protocols for cell expansion and analysis, and quantitative data from relevant studies.

Mechanism of Action: AHR Antagonism

This compound functions by inhibiting the AHR signaling pathway.[2] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of target genes, including those that can influence HSC differentiation.[9]

By acting as an antagonist, this compound prevents the activation of the AHR by its ligands, thereby inhibiting the downstream transcriptional events that can lead to HSC differentiation. This blockade is believed to maintain the "stemness" of HSCs and promote their self-renewal and proliferation ex vivo.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR Complex (AHR, HSP90, etc.) AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation Ligand AHR Ligand Ligand->AHR_complex Binds & Activates CH223191 This compound CH223191->AHR_complex Binds & Inhibits XRE XRE (DNA Binding Site) AHR_ARNT->XRE Binds TargetGenes Target Gene Transcription XRE->TargetGenes Initiates Differentiation HSC Differentiation TargetGenes->Differentiation

AHR signaling pathway and the inhibitory action of this compound.

Quantitative Data on HSC Expansion with this compound

The following table summarizes the quantitative effects of this compound on the expansion of various hematopoietic stem and progenitor cell populations derived from human cord blood, as reported in a 14-day culture period.

Cell Population MarkerFold Increase with this compoundReference
Lin-/CD34+/CD38-3.6[7]
Lin-/CD34+/CD90+2.5[7]
Lin-/CD34+/CD45RA+2.6[7]

Data represents the fold increase in the proportion of specific cell populations after 14 days of culture with this compound compared to control conditions.

Experimental Protocols

This section provides detailed methodologies for the ex vivo expansion and analysis of HSCs using this compound.

Protocol 1: Ex Vivo Expansion of Human Cord Blood-Derived HSCs

This protocol outlines the culture of CD34+ cells isolated from human umbilical cord blood for expansion using this compound.

Materials:

  • Human umbilical cord blood unit

  • Density gradient centrifugation medium (e.g., Ficoll-Paque)

  • CD34 MicroBead Kit for magnetic-activated cell sorting (MACS)

  • Serum-free expansion medium (e.g., StemSpan™ SFEM)

  • Cytokine cocktail:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • Flt3-Ligand (FLT3L)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates

Procedure:

  • Isolation of CD34+ Cells:

    • Isolate mononuclear cells (MNCs) from the cord blood unit using density gradient centrifugation.

    • Enrich for CD34+ cells from the MNC fraction using a positive selection MACS protocol according to the manufacturer's instructions.

    • Assess the purity of the isolated CD34+ cells using flow cytometry. A purity of >90% is recommended.

  • Cell Culture and Expansion:

    • Resuspend the purified CD34+ cells in the serum-free expansion medium supplemented with the cytokine cocktail (e.g., SCF, TPO, and FLT3L at appropriate concentrations).

    • Seed the cells in a cell culture plate at a suitable density.

    • Add this compound to the culture medium at the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration.

    • As a control, set up a parallel culture without the addition of this compound.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Culture for a period of 14 days, with media changes as required.

  • Cell Counting and Analysis:

    • At various time points during the culture period, and at the end of the 14 days, harvest the cells.

    • Perform a total cell count.

    • Analyze the expression of HSC surface markers (e.g., CD34, CD38, CD90, CD45RA) using flow cytometry to determine the fold expansion of different hematopoietic progenitor populations.

cluster_workflow Experimental Workflow for HSC Expansion start Start: Human Cord Blood isolate_mnc Isolate Mononuclear Cells (MNCs) start->isolate_mnc enrich_cd34 Enrich for CD34+ Cells (MACS) isolate_mnc->enrich_cd34 culture_setup Set up Cell Culture enrich_cd34->culture_setup add_reagents Add Cytokine Cocktail & this compound culture_setup->add_reagents incubation Incubate for 14 Days (37°C, 5% CO2) add_reagents->incubation harvest_cells Harvest Cells incubation->harvest_cells analysis Analysis: Cell Counting & Flow Cytometry harvest_cells->analysis

Workflow for the ex vivo expansion of HSCs using this compound.
Protocol 2: Colony-Forming Unit (CFU) Assay

This assay is used to functionally assess the stemness and differentiation potential of the expanded hematopoietic stem and progenitor cells.

Materials:

  • Expanded cells from Protocol 1

  • MethoCult™ medium (or equivalent methylcellulose-based medium)

  • Culture dishes for CFU assay

Procedure:

  • Cell Plating:

    • Harvest the expanded cells from both the this compound-treated and control cultures.

    • Resuspend a known number of cells in the MethoCult™ medium.

    • Plate the cell suspension into the culture dishes.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

    • After the incubation period, identify and count the different types of colonies (e.g., BFU-E, CFU-G, CFU-M, CFU-GM, CFU-GEMM) based on their morphology under a microscope.

  • Data Analysis:

    • Calculate the total number of colonies and the number of each specific colony type.

    • Compare the colony-forming ability of cells expanded with this compound to the control group. An increase in the number of colonies, particularly the multipotent CFU-GEMM, suggests the preservation of hematopoietic potential.[7]

Conclusion

This compound presents a valuable tool for the ex vivo expansion of hematopoietic stem cells. By antagonizing the Aryl Hydrocarbon Receptor, it promotes the proliferation of primitive HSCs while maintaining their functional capacity. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own studies and for the development of improved HSC-based therapies. Further investigation into the therapeutic applications of this compound, particularly in the context of cord blood transplantation and the treatment of thrombocytopenia, is warranted.[6][7]

References

Application Notes and Protocols for CH-223191 in the Inhibition of TCDD-Induced CYP1A1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a persistent environmental pollutant and a potent activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] Upon binding to TCDD, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.[2][3] This activation cascade leads to the robust induction of cytochrome P450 1A1 (CYP1A1), a key enzyme involved in the metabolism of xenobiotics.[1][4] The sustained induction of CYP1A1 is associated with various toxicological effects.

CH-223191 is a well-characterized, potent, and specific antagonist of the AHR.[5] It acts by preventing the TCDD-induced nuclear translocation of the AHR and its subsequent binding to DNA, thereby inhibiting the expression of AHR target genes like CYP1A1.[6] this compound is described as a pure antagonist, as it does not exhibit agonistic activity even at high concentrations.[5] These characteristics make this compound an invaluable tool for studying the AHR signaling pathway and for developing therapeutic strategies to mitigate the toxic effects of TCDD and other AHR activators.

These application notes provide detailed protocols for utilizing this compound to inhibit TCDD-induced CYP1A1 expression in a cell culture setting, along with methods for quantifying this inhibition.

Signaling Pathway of TCDD-Induced CYP1A1 Expression and Inhibition by this compound

The following diagram illustrates the molecular mechanism of TCDD-induced AHR activation and CYP1A1 expression, and the point of intervention by the AHR antagonist, this compound.

TCDD_AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AHR_complex AHR-Hsp90-XAP2-p23 (Inactive Complex) TCDD->AHR_complex Binds CH223191 This compound CH223191->AHR_complex Binds & Inhibits Dissociation AHR_ligand AHR AHR_complex->AHR_ligand Dissociation of Hsp90, XAP2, p23 AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT Heterodimerizes with cluster_nucleus cluster_nucleus AHR_ligand->cluster_nucleus Nuclear Translocation ARNT ARNT ARNT->AHR_ARNT XRE XRE (Dioxin Response Element) AHR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation

Figure 1: TCDD-AHR signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes typical concentration ranges and quantitative effects of TCDD and this compound on CYP1A1 expression, compiled from various in vitro studies.

CompoundCell LineParameterValueReference
TCDDHepG2CYP1A1 Induction (mRNA)Dose-dependent increase[7]
TCDDHepG2CYP1A1 Induction (Protein)Dose-dependent increase[7]
TCDDG16L1.1c8EC50 (Luciferase Reporter)~1 nM[8]
This compoundHepG2Inhibition of TCDD-induced CYP1A1 mRNADose-dependent[7]
This compoundHepG2Inhibition of TCDD-induced CYP1A1 ProteinDose-dependent[7]
This compoundG16L1.1c8IC50 vs 1nM TCDD (Luciferase Reporter)~3 µM[8]
This compoundVariousWorking Concentration1 µM - 30 µM[5]

Experimental Protocols

The following are detailed protocols to investigate the inhibitory effect of this compound on TCDD-induced CYP1A1 expression.

Experimental Workflow Overview

experimental_workflow cluster_analysis Analysis Methods start Start cell_culture 1. Cell Culture (e.g., HepG2, Hepa-1c1c7) start->cell_culture treatment 2. Compound Treatment - Vehicle Control - TCDD alone - this compound alone - TCDD + this compound cell_culture->treatment incubation 3. Incubation (e.g., 4-24 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest analysis 5. Analysis of CYP1A1 Expression harvest->analysis end End analysis->end qRT_PCR A. qRT-PCR (mRNA level) western_blot B. Western Blot (Protein level) erod_assay C. EROD Assay (Enzymatic Activity)

Figure 2: General experimental workflow.
Protocol 1: Cell Culture and Treatment

1.1. Cell Lines:

  • Human: HepG2 (human hepatoma)

  • Mouse: Hepa-1c1c7 (mouse hepatoma)[9]

1.2. Culture Media:

  • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]

  • Hepa-1c1c7: α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

1.3. Compound Preparation:

  • TCDD Stock: Prepare a high-concentration stock solution in DMSO (e.g., 10 µM).

  • This compound Stock: Prepare a stock solution in DMSO (e.g., 10 mM).[5]

  • Working Solutions: Dilute stock solutions in culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.

1.4. Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for EROD or viability assays). Allow cells to adhere and reach approximately 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[10][11]

  • Add TCDD (e.g., 1-10 nM) or vehicle to the respective wells.

  • Incubate for the desired time period (e.g., 4 hours for early gene expression, 24 hours for protein expression and enzyme activity).[8][11]

Experimental Groups:

  • Vehicle Control (DMSO)

  • TCDD alone

  • This compound alone

  • TCDD + this compound

Protocol 2: Quantification of CYP1A1 mRNA by qRT-PCR

2.1. RNA Isolation:

  • Following treatment, wash cells with ice-cold PBS.

  • Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

2.2. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

2.3. qRT-PCR:

  • Perform real-time PCR using a suitable qPCR master mix, cDNA template, and primers for human or mouse CYP1A1 and a reference gene (e.g., GAPDH, β-actin).

  • Example Primer Sequences (Human):

    • CYP1A1 Forward: 5'-GAC CAC AAC CAC CAA GAC C-3'

    • CYP1A1 Reverse: 5'-AAG AGA GCA GCT GCA TTT GG-3'

    • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

    • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

  • Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing CYP1A1 expression to the reference gene and comparing treated samples to the vehicle control.[9]

Protocol 3: Quantification of CYP1A1 Protein by Western Blot

3.1. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total protein extract).

  • Determine protein concentration using a BCA or Bradford assay.

3.2. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CYP1A1 overnight at 4°C. Use a primary antibody against a loading control (e.g., β-actin, GAPDH) for normalization.

  • Wash the membrane with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the CYP1A1 signal to the loading control.

Protocol 4: Measurement of CYP1A1 Enzymatic Activity (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay measures the enzymatic activity of CYP1A1.[12]

4.1. Reagents:

  • 7-Ethoxyresorufin (ER)

  • Resorufin (B1680543) standard

  • NADPH

  • Cell lysis buffer or intact cell assay buffer

4.2. Protocol for Intact Cells (96-well plate format):

  • After the treatment period, remove the culture medium.

  • Wash cells gently with a suitable buffer (e.g., PBS).

  • Add a reaction mixture containing 7-Ethoxyresorufin (typically 2-5 µM) and NADPH to each well.

  • Incubate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the product, resorufin, using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Data Analysis: Create a resorufin standard curve to quantify the amount of product formed. Express EROD activity as pmol of resorufin formed per minute per mg of protein.

Conclusion

This compound is a critical tool for elucidating the roles of the AHR signaling pathway in toxicology and pathophysiology. The protocols outlined above provide a comprehensive framework for researchers to effectively utilize this compound as a selective antagonist to inhibit TCDD-induced CYP1A1 expression and to quantify this inhibition at the levels of gene expression, protein synthesis, and enzymatic activity. These methods are fundamental for screening potential AHR modulators and for advancing our understanding of AHR biology.

References

Application Notes and Protocols: Long-term CH-223191 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-223191 is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. The AHR signaling pathway has emerged as a potential therapeutic target in various cancers. These application notes provide a comprehensive overview of the effects of long-term this compound treatment on cancer cell lines, along with detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound acts as a pure antagonist of the AHR, effectively blocking the downstream signaling cascade initiated by AHR ligands.[1] In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This compound competitively binds to the AHR, preventing ligand-induced nuclear translocation and subsequent gene activation.

Effects on Cancer Cell Lines

Long-term treatment with this compound has been shown to impact the proliferation and viability of various cancer cell lines, often in a cell-type-dependent manner.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on different cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation

Cell LineCancer TypeConcentrationTreatment DurationEffect
HepG2Liver Cancer10 µM72 hours~2-fold increase in BrdU incorporation
DU145Prostate Cancer1 µM - 50 µMNot SpecifiedInhibition of androgen-independent growth[2]
PC3Prostate Cancer1 µM - 50 µMNot SpecifiedInhibition of androgen-independent growth[2]
PC3MProstate Cancer1 µM - 50 µMNot SpecifiedInhibition of androgen-independent growth[2]
HCT116Colon Cancer10 µM48 hoursReduced cell number[3]
HT-29Colon Cancer10 µM48 hoursReduced cell number[3]

Table 2: Effect of this compound on Cell Viability

Cell LineCancer TypeConcentrationTreatment DurationEffect
Hepa1Murine HepatomaNot SpecifiedUp to 72 hoursNo significant decrease in cell viability
HepG2Liver Cancer10 µM72 hoursIncreased number of viable cells

Signaling Pathway

The primary signaling pathway affected by this compound is the AHR signaling cascade. By blocking this pathway, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis.

AHR_Signaling_Pathway AHR Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR AHR HSP90 HSP90 SRC Src AIP AIP Ligand Ligand (e.g., TCDD) AHR_complex AHR HSP90 Src AIP Ligand->AHR_complex Binds CH223191 This compound CH223191->AHR_complex Inhibits Binding AHR_Ligand_ARNT AHR-Ligand-ARNT Complex AHR_complex->AHR_Ligand_ARNT Translocation & Dimerization ARNT ARNT XRE XRE (Xenobiotic Response Element) AHR_Ligand_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1, p27, Cyclin D1) XRE->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription Cell_Cycle_Apoptosis Modulation of Cell Cycle & Apoptosis Transcription->Cell_Cycle_Apoptosis

AHR Signaling Pathway and Inhibition by this compound

Experimental Workflow

A generalized workflow for long-term treatment of cancer cell lines with this compound is depicted below. This workflow can be adapted for specific cell lines and experimental aims.

Long_Term_Treatment_Workflow Experimental Workflow for Long-Term this compound Treatment cluster_assays Endpoint Assays start Start prep Prepare this compound Stock and Working Solutions start->prep seed Seed Cancer Cells in Culture Plates prep->seed treat Treat Cells with this compound (and Vehicle Control) seed->treat culture Continuous Culture with Regular Media Changes (containing fresh inhibitor) treat->culture monitor Monitor Cell Morphology and Confluency culture->monitor endpoint Endpoint Assays culture->endpoint passage Passage Cells as Needed monitor->passage passage->culture viability Cell Viability (WST-1/MTT) endpoint->viability proliferation Proliferation (BrdU) endpoint->proliferation apoptosis Apoptosis (Caspase-Glo 3/7) endpoint->apoptosis analysis Data Analysis end End analysis->end viability->analysis proliferation->analysis apoptosis->analysis

Workflow for Long-Term this compound Treatment

Experimental Protocols

Long-Term this compound Treatment of Adherent Cancer Cell Lines

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Preparation of this compound Stock Solution (10 mM):

    • Under sterile conditions, dissolve the appropriate amount of this compound powder in sterile DMSO to achieve a 10 mM stock solution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in culture flasks or plates at a density that allows for long-term growth without reaching over-confluency between passages. This will need to be optimized for each cell line.

  • Treatment:

    • Allow the cells to adhere and recover for 24 hours after seeding.

    • Prepare the desired final concentration of this compound by diluting the 10 mM stock solution in complete cell culture medium.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Continuous Culture:

    • Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO₂).

    • Change the medium every 2-3 days, replacing it with fresh medium containing this compound or DMSO.

    • Monitor the cells daily for any changes in morphology or signs of toxicity.

  • Passaging:

    • When the cells reach 80-90% confluency, passage them as you would normally.

    • After resuspending the cells in fresh medium, add the appropriate amount of this compound or DMSO to maintain the desired treatment concentration.

  • Endpoint Analysis:

    • At the desired time points, harvest the cells for downstream analysis using the protocols outlined below.

Cell Viability Assay (WST-1)

Materials:

  • Cells treated with this compound and vehicle control

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed 5,000-10,000 cells per well in a 96-well plate and treat with this compound or vehicle control as described above.

  • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Incorporation)

Materials:

  • Cells treated with this compound and vehicle control

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Seed and treat cells in a 96-well plate as described previously.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length of your cell line.

  • Remove the labeling solution and fix/denature the cells according to the manufacturer's instructions.

  • Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells and add the TMB substrate.

  • Monitor the color development and then add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Caspase-Glo 3/7)

Materials:

  • Cells treated with this compound and vehicle control in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Protocol:

  • Seed and treat cells in a white-walled 96-well plate.

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound is a valuable tool for investigating the role of the AHR signaling pathway in cancer biology. The protocols provided here offer a framework for conducting long-term studies to elucidate the effects of AHR antagonism on cancer cell proliferation, viability, and apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

CH-223191 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the Aryl Hydrocarbon Receptor (AhR) antagonist, CH-223191.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, specific, and selective antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[3][4] The primary mechanism of action for this compound is to prevent the ligand-induced nuclear translocation of AhR.[1][5] By blocking this step, it inhibits the subsequent dimerization with the AhR Nuclear Translocator (ARNT) and the binding to xenobiotic response elements (XREs) in the DNA, thereby preventing the transcription of AhR target genes.[2][6] It is considered a "pure" antagonist as it does not exhibit agonist activity, even at high concentrations.[7]

Q2: Why is my this compound precipitating in my cell culture medium?

A2: this compound is a hydrophobic compound with very poor solubility in aqueous solutions like cell culture media.[2][8] Precipitation typically occurs when a concentrated stock solution, usually dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. The sudden change in solvent polarity causes the compound to fall out of solution. Other factors that can contribute to precipitation include high concentrations exceeding the solubility limit, temperature fluctuations (e.g., using cold media), and interactions with other media components.[9][10][11]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound.[2][8] It is soluble to at least 100 mg/mL in fresh, high-quality DMSO.[1] It is critical to use newly opened or anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1][2]

Q4: How can I prevent this compound from precipitating when preparing my working solution for cell culture?

A4: To prevent precipitation, a careful, stepwise dilution process is recommended:

  • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a concentrated stock to cold medium can cause the compound to precipitate immediately.[11][12]

  • Use a multi-step dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform an intermediate dilution. For example, add the small volume of DMSO stock to a smaller volume of pre-warmed medium first.

  • Add dropwise while mixing: Add the this compound stock solution (or the intermediate dilution) slowly, drop-by-drop, to the final volume of pre-warmed medium while gently swirling or vortexing the container.[12][13] This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[13]

  • Keep the final DMSO concentration low: Ensure the final concentration of DMSO in your cell culture is non-toxic to your specific cell line, typically below 0.5% and ideally at or below 0.1%.[14]

Q5: I see a precipitate in my media after adding this compound. What should I do?

A5: If you observe a precipitate (e.g., cloudiness, fine particles, or crystals), do not use the medium for your experiment. The actual concentration of soluble this compound will be unknown and much lower than intended, leading to inconsistent and unreliable results.[12] The precipitate can also be cytotoxic to cells.[9] You should discard the solution and prepare a fresh one, carefully following the steps outlined in Q4 to prevent precipitation.

Quantitative Data: Solubility Profile

The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data for easy reference.

SolventSolubility (Concentration)Solubility (mg/mL)Notes
DMSO ≥ 100 mM, 200.96 mM[2], 380.94 mM[15]≥ 33.3 mg/mL[8], 67 mg/mL[2], 90 mg/mL[7], 127 mg/mL[15]The recommended solvent. Use fresh, anhydrous DMSO for best results as moisture reduces solubility.[1][2]
Dimethyl Formamide (DMF) ~90 mM~30 mg/mL[16]
Ethanol ~9.9 mM[15], ~0.3 mM[16]~3.3 mg/mL[15]Sonication is recommended to aid dissolution.[15] Solubility is significantly lower than in DMSO.
Water Insoluble[2]Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 333.39 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, add 300 µL of DMSO for every 1 mg of this compound powder. (Calculation: 1 mg / 333.39 g/mol = ~3 µmol. 3 µmol / 10 mmol/L = 0.3 mL or 300 µL).

  • Gently vortex or pipette up and down to ensure the compound is fully dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[13]

  • Store the aliquots at -20°C for long-term storage.[1][16]

Protocol 2: Preparation of a Working Solution for In Vitro Experiments

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final volume of medium required for your experiment (e.g., 10 mL).

  • Calculate the volume of stock solution needed. For a 1:1000 dilution (10 mM to 10 µM), you will need 10 µL of stock for 10 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Add the 10 mL of pre-warmed cell culture medium to a sterile conical tube.

  • While gently swirling the medium, add the 10 µL of the 10 mM stock solution drop-by-drop.[12]

  • Ensure the solution is thoroughly mixed. Visually inspect for any signs of precipitation against a light source.

  • Use the freshly prepared medium for your cell treatment immediately for optimal results.[1][12]

Protocol 3: General Formulation for In Vivo Studies

For in vivo administration, this compound is often formulated in a vehicle containing a mixture of solvents to maintain solubility.

Example Formulation: One published method for preparing a solution for oral gavage (p.o.) involves a multi-component vehicle.[2]

  • Dissolve this compound in DMSO to create a concentrated stock (e.g., 17 mg/mL).

  • For a 1 mL final working solution, add 50 µL of the clarified DMSO stock to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The final solution should be used immediately for best results.[2]

Visual Guides

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and this compound Inhibition

Troubleshooting_Workflow Start Start: Precipitate Observed in This compound Medium Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Check_Media_Temp Was the culture medium pre-warmed to 37°C? Check_Stock->Check_Media_Temp Yes Solution_Remake_Stock Action: Discard. Prepare fresh stock using new/anhydrous DMSO. Check_Stock->Solution_Remake_Stock No Check_Addition Was the stock added slowly to swirling medium? Check_Media_Temp->Check_Addition Yes Solution_Prewarm Action: Discard. Always pre-warm medium before use. Check_Media_Temp->Solution_Prewarm No Check_DMSO_Conc Is the final DMSO concentration ≤ 0.5%? Check_Addition->Check_DMSO_Conc Yes Solution_Slow_Add Action: Discard. Add stock dropwise to swirling medium. Check_Addition->Solution_Slow_Add No Solution_Lower_Conc Action: Recalculate dilution to lower final DMSO concentration. Check_DMSO_Conc->Solution_Lower_Conc No Success Problem Solved: Medium is clear. Check_DMSO_Conc->Success Yes

References

Troubleshooting CH-223191 experiments not working

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CH-223191, a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Properties and Handling

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, potent, and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Its primary mechanism of action is to block the ligand-induced nuclear translocation of the AhR, thereby preventing the transcription of its target genes.[2][3][5] It is a pure antagonist and does not show agonist activity, even at concentrations up to 100 μM.[1][4]

Q2: My this compound is not dissolving properly. How should I prepare my stock solution?

Difficulty in dissolving this compound is a common issue. It is recommended to use fresh, high-quality dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[2] The solubility in DMSO is reported to be between 25 mg/mL and 100 mg/mL.[4][6] For in vivo experiments, specific solvent systems like PEG300, Tween-80, and saline are recommended, and may require sonication to achieve a uniform suspension.[7] To ensure complete dissolution, gentle warming and vortexing can be applied. Always store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

The solid form of this compound should be stored at -20°C and is stable for at least four years.[6] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to one year to maintain stability.[2] It is advisable to protect the compound from light.[1]

Experimental Design and Protocols

Q4: I am not observing any antagonist activity in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of antagonist activity:

  • Ligand Specificity: this compound is a ligand-selective antagonist. It is more effective at blocking the effects of halogenated aromatic hydrocarbons like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) than non-halogenated agonists like 6-formylindolo[3,2-b]carbazole (FICZ).[1] Ensure you are using an appropriate AhR agonist in your experimental setup.

  • Concentration: The effective working concentration in cell culture typically ranges from 1 µM to 30 µM.[1] The IC50 for inhibiting TCDD-induced luciferase activity is approximately 30 nM.[2][3][4] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Pre-incubation Time: It is crucial to pre-incubate the cells with this compound before adding the AhR agonist. A pre-incubation time of at least one hour is generally recommended to allow for sufficient time for this compound to enter the cells and interact with the AhR.[3][7]

  • Cell Line: The expression levels of AhR can vary between cell lines, which can influence the observed antagonist activity. Commonly used cell lines for studying AhR signaling include HepG2 (human hepatoma) and Hepa-1c1c7 (mouse hepatoma).[8]

Q5: I am observing unexpected cytotoxicity or cell proliferation in my experiments. Is this a known effect of this compound?

While generally used for its antagonist properties, some studies have reported that at high concentrations (e.g., 10 µM), this compound may have proliferative effects in certain cell lines, such as HepG2 cells.[5] It is important to perform cell viability assays (e.g., MTT or WST-1) to rule out cytotoxicity or confounding proliferative effects at the concentrations used in your experiments.[8] Additionally, this compound has been shown to potentially induce mitochondrial dysfunction and the formation of reactive oxygen species (ROS), which could contribute to off-target effects.[9]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (TCDD-induced activity) 30 nMHepG2 cells[2][3][4]
IC50 (CYP1A1 catalytic activity) 1.48 µM-[9]
Working Concentration (in vitro) 1 µM - 30 µMCell culture assays[1]
Solubility in DMSO 90 mM (30 mg/ml)-[1]
Solubility in DMSO 100 mM-[4]
Molecular Weight 333.4 g/mol -[1]
Purity ≥95% - ≥98%-[1][4]

Experimental Protocols

Protocol 1: In Vitro AhR Antagonism Assay using a Luciferase Reporter Gene

This protocol describes how to assess the antagonist activity of this compound on AhR signaling in a reporter cell line.

  • Cell Seeding:

    • Seed an AhR-responsive reporter cell line (e.g., HepG2-Lucia™ AhR) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).

    • Remove the culture medium from the cells and add the media containing the different concentrations of this compound.

    • Incubate the plate for 1 hour at 37°C.

  • Agonist Addition:

    • Prepare a solution of a known AhR agonist (e.g., TCDD at a final concentration of 1-3 nM) in culture medium.

    • Add the agonist solution to the wells already containing this compound. Include appropriate controls (vehicle only, agonist only).

    • Incubate the plate for an additional 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the treatment medium.

    • Lyse the cells using a luciferase lysis buffer (e.g., 20 mM Tris-HCl, pH 7.8, 1% Triton X-100, 150 mM NaCl, and 2 mM dithiothreitol) for 15 minutes at room temperature.[2]

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye).

    • Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound.

Protocol 2: Western Blot for CYP1A1 Protein Expression

This protocol outlines the steps to determine the effect of this compound on the protein expression of CYP1A1, a downstream target of AhR.

  • Cell Treatment:

    • Follow steps 1-3 from Protocol 1 for cell seeding and treatment with this compound and an AhR agonist.

  • Protein Extraction:

    • After the 24-hour incubation with the agonist, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CYP1A1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the CYP1A1 band intensity to the loading control.

    • Compare the levels of CYP1A1 expression in the different treatment groups.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex Ligand Agonist (e.g., TCDD) Ligand->AhR_complex Binds CH223191 This compound CH223191->AhR Antagonizes AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Activates

Caption: Mechanism of this compound as an AhR antagonist.

Troubleshooting_Workflow Start Experiment Not Working Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Agonist Is the AhR agonist appropriate? Check_Solubility->Check_Agonist Yes Solution1 Use fresh DMSO, vortex, and gently warm. Check_Solubility->Solution1 No Check_Concentration Is the concentration optimal? Check_Agonist->Check_Concentration Yes Solution2 Use a potent agonist like TCDD. Check_Agonist->Solution2 No Check_Preincubation Is pre-incubation sufficient? Check_Concentration->Check_Preincubation Yes Solution3 Perform a dose-response curve (1-30 µM). Check_Concentration->Solution3 No Check_Viability Is there unexpected cytotoxicity? Check_Preincubation->Check_Viability Yes Solution4 Pre-incubate for at least 1 hour. Check_Preincubation->Solution4 No Solution5 Perform MTT/WST-1 assay. Check_Viability->Solution5 Yes End Re-run Experiment Check_Viability->End No Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting workflow for this compound experiments.

References

CH-223191 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CH-223191, particularly when used at high concentrations. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] It functions as a pure antagonist, meaning it does not exhibit agonistic activity even at concentrations up to 100 μM.[1] Its primary mechanism involves competitively binding to the AhR, which in turn inhibits the nuclear translocation and DNA binding of the AhR complex. This blockage prevents the transcription of AhR-dependent genes, such as CYP1A1.

Q2: What is the known on-target potency of this compound?

This compound is a highly potent AhR antagonist with an IC₅₀ of approximately 30 nM for inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced AhR-dependent transcription in vitro.[1][2][3]

Q3: Does this compound have any known off-target effects, especially at high concentrations?

While this compound is known for its specificity to AhR, research has indicated potential off-target effects at concentrations significantly higher than its AhR IC₅₀. The most notable reported off-target effect is the induction of mitochondrial dysfunction, characterized by an increase in mitochondrial reactive oxygen species (ROS) formation. This can lead to the downregulation of CYP1A1 activity through a mechanism independent of direct AhR antagonism. One study reported an IC₅₀ value of 1.48 μM for the inhibition of CYP1A1 catalytic activity, which was linked to this mitochondrial effect.

Q4: At what concentrations should I be concerned about potential cytotoxicity with this compound?

Cytotoxicity of this compound appears to be cell-line dependent and occurs at concentrations well above its effective range for AhR antagonism. For instance, a significant loss of viability in HepG2 cells has been observed at a concentration of 10 μM after 72 hours of treatment.[4] However, in other cell lines like Hepa1, no significant decrease in cell viability was noted at similar concentrations. It is, therefore, crucial to determine the cytotoxic concentration of this compound in your specific cell model.

Q5: Is there any evidence of this compound binding to other receptors?

This compound has been reported to have no affinity for the estrogen receptor, highlighting its specificity in that regard. However, comprehensive screening data against a broad panel of other receptors and kinases are not widely available in the public domain. Therefore, when using high concentrations, the possibility of interactions with other cellular targets cannot be entirely ruled out.

Troubleshooting Guide

Issue 1: Unexpected experimental results at high concentrations of this compound (e.g., altered cellular metabolism, decreased cell viability).

  • Potential Cause: You may be observing off-target effects of this compound related to mitochondrial dysfunction.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, ensure that you are seeing the expected AhR antagonism at lower, effective concentrations (e.g., 30 nM to 1 µM).

    • Assess Mitochondrial Health: If using concentrations above 1 µM, consider performing assays to evaluate mitochondrial function. Key parameters to measure include mitochondrial membrane potential (e.g., using a JC-1 assay) and mitochondrial ROS production (e.g., using a MitoSOX Red assay).

    • Determine Cytotoxicity: Perform a dose-response experiment to determine the concentration at which this compound becomes cytotoxic to your specific cell line. Assays such as MTT, MTS, or cell counting can be used.

    • Lower the Concentration: If possible, redesign your experiment to use the lowest effective concentration of this compound that achieves the desired level of AhR antagonism to minimize potential off-target effects.

Issue 2: Inconsistent or variable results in AhR reporter assays.

  • Potential Cause: In addition to standard experimental variability, high concentrations of this compound might be indirectly affecting reporter gene expression through off-target mechanisms.

  • Troubleshooting Steps:

    • Optimize Antagonist Concentration: Perform a dose-response curve to identify the optimal concentration range for AhR antagonism without inducing cytotoxicity or significant off-target effects.

    • Control for Off-Target Effects: If you must use high concentrations, include additional controls to monitor mitochondrial health and general cellular stress.

    • Validate with a Second Antagonist: To confirm that the observed effect is due to AhR antagonism, consider using a structurally different AhR antagonist as a control.[5]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
On-Target Potency
IC₅₀ (TCDD-induced AhR-dependent transcription)30 nMIn vitro cell-based assays[1][2][3]
Potential Off-Target Effects
IC₅₀ (Inhibition of CYP1A1 catalytic activity)1.48 µMHepG2 cells
Cytotoxicity
Significant loss of viability10 µM (after 72h)HepG2 cells[4]

Key Experimental Protocols

AhR Reporter Gene Assay

This protocol is designed to quantify the antagonistic activity of this compound on AhR-mediated transcription.

  • Materials:

    • Cells stably or transiently transfected with an AhR-responsive reporter plasmid (e.g., containing Dioxin Response Elements driving luciferase expression).

    • Potent AhR agonist (e.g., TCDD).

    • This compound.

    • Cell culture medium and reagents.

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Add a fixed, sub-maximal concentration of an AhR agonist (e.g., 1 nM TCDD) to the wells.

    • Incubate for the optimal time for reporter gene expression (typically 6-24 hours).

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • Normalize the data (e.g., to a co-transfected control plasmid or total protein concentration) and calculate the percent inhibition of the agonist-induced response.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol measures changes in mitochondrial membrane potential, an indicator of mitochondrial health.

  • Materials:

    • JC-1 dye.

    • Cells of interest.

    • This compound.

    • Positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Procedure:

    • Culture cells to the desired confluence.

    • Treat cells with various concentrations of this compound for the desired duration. Include untreated and positive controls.

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[6]

    • Remove the culture medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[6][7]

    • Wash the cells with a suitable buffer (e.g., PBS or assay buffer).

    • Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[7]

    • The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential.

Measurement of Mitochondrial Superoxide (B77818) (MitoSOX Red Assay)

This protocol is for the specific detection of superoxide, a major ROS, in the mitochondria of live cells.

  • Materials:

    • MitoSOX Red reagent.

    • Cells of interest.

    • This compound.

    • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Procedure:

    • Culture and treat cells with this compound as required.

    • Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in a suitable buffer (e.g., HBSS).

    • Resuspend the cells in the MitoSOX Red working solution.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells to remove excess probe.

    • Measure the red fluorescence (Ex/Em ~510/580 nm).[8][9] An increase in fluorescence intensity indicates an increase in mitochondrial superoxide levels.

Visualizations

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT DRE DRE Gene Target Gene (e.g., CYP1A1) DRE->Gene Gene Transcription AhR_ARNT->DRE DNA Binding Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Agonist Binding CH223191 This compound CH223191->AhR_complex Competitive Antagonism Experimental_Workflow start Start: Hypothesis of Off-Target Effects at High [this compound] dose_response Dose-Response Curve (AhR Reporter Assay) start->dose_response determine_ic50 Determine On-Target IC50 dose_response->determine_ic50 high_conc_exp Experiments at High Concentrations (>1 µM) determine_ic50->high_conc_exp mito_assays Mitochondrial Function Assays (JC-1, MitoSOX) high_conc_exp->mito_assays cyto_assay Cytotoxicity Assay (e.g., MTT) high_conc_exp->cyto_assay analyze Analyze Data for Off-Target Effects mito_assays->analyze cyto_assay->analyze conclusion Conclusion: Differentiate On-Target vs. Off-Target Effects analyze->conclusion Mitochondrial_Dysfunction_Pathway CH223191 High Concentration This compound (>1 µM) mitochondria Mitochondria CH223191->mitochondria Potential Off-Target Interaction ros Increased Mitochondrial ROS (Superoxide) mitochondria->ros dysfunction Mitochondrial Dysfunction ros->dysfunction cyp1a1 Decreased CYP1A1 Catalytic Activity dysfunction->cyp1a1 Indirect Inhibition

References

Technical Support Center: Optimizing CH-223191 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CH-223191 in in vivo experiments. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of this compound dosage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its primary mechanism of action is to block the ligand-activated transcription of genes regulated by the AhR.[1][3] It achieves this by inhibiting the nuclear translocation and DNA binding of the AhR, a key step in the signaling cascade.[2][4][5] this compound is considered a "pure" antagonist, meaning it does not exhibit agonist activity even at high concentrations.[1]

Q2: What is a recommended starting dosage for this compound in mice?

A2: A commonly cited and effective dosage of this compound in mice is 10 mg/kg/day, administered orally (p.o.).[4][6] This dosage has been shown to potently prevent TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome in mice.[4][6] However, the optimal dosage for your specific study may vary depending on the animal model, the AhR agonist being used, and the specific research question.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is poorly soluble in water.[4] Therefore, it requires a specific vehicle for in vivo delivery. Common formulation strategies include:

  • For Oral Administration (p.o.): Dissolving in corn oil. A study in male ICR mice used this method for daily administration.[6]

  • For Intraperitoneal (i.p.) Injection: A multi-component solvent system is often necessary. One recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8] Another option involves dissolving in 50% PEG300 and 50% saline, which may result in a suspension requiring sonication.[7]

Q4: What are some potential off-target effects or toxicities associated with this compound?

A4: While short-term in vivo treatment with this compound has not been reported to be toxic, some in vitro studies have observed AHR-independent pro-proliferative properties.[5] It is important to include appropriate vehicle controls in your experiments to distinguish between compound-specific effects and vehicle effects. Long-term toxicity studies are not extensively documented in the public domain.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (this compound does not antagonize the AhR agonist) 1. Suboptimal Dosage: The dose may be too low for the specific agonist or model. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Timing of Administration: The antagonist may not be administered at the appropriate time relative to the agonist.1. Conduct a Dose-Response Study: Test a range of this compound doses to determine the optimal concentration for your experimental setup. 2. Optimize Formulation: Ensure the compound is fully dissolved or homogeneously suspended. Consider alternative solvent systems if absorption is a concern. 3. Adjust Dosing Schedule: Administer this compound prior to the AhR agonist. A pre-treatment time of 1 hour has been shown to be effective in vitro.[2]
Precipitation of this compound in the formulation Poor Solubility: The concentration of this compound may be too high for the chosen solvent system.Modify the Formulation: Try the recommended multi-component solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) for better solubility.[7][8] Gentle warming and sonication may also help. Prepare fresh solutions before each use.
Unexpected Phenotype in Control Animals (Vehicle + this compound) Vehicle Effects: The solvent system itself may have biological effects. Off-Target Effects: Although generally considered specific, off-target effects of this compound cannot be entirely ruled out, especially at higher concentrations.Thorough Vehicle Controls: Always include a vehicle-only control group to assess the impact of the solvent system. Literature Review: Search for any reported off-target effects of this compound in your specific model or cell type. Consider using a lower effective dose if off-target effects are suspected.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line Reference
IC50 (TCDD-induced luciferase activity)30 nM (0.03 µM)HepG2[2][4][9]

Table 2: Reported In Vivo Dosage of this compound

Animal Model Dosage Administration Route Effect Reference
Male ICR Mice10 mg/kg/dayOral (p.o.) in corn oilPrevented TCDD-induced cytochrome P450 induction, liver toxicity, and wasting syndrome.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Materials:

    • This compound powder

    • Corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and corn oil based on the desired final concentration and the body weight of the animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of corn oil to the tube.

    • Vortex the mixture vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming may aid dissolution.

    • If a suspension is formed, sonicate the mixture for 5-10 minutes to ensure a uniform suspension.

    • Administer the solution or suspension to the animals via oral gavage.

Protocol 2: Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Add the this compound stock solution to the vehicle to achieve the final desired concentration.

    • Vortex the final solution thoroughly to ensure complete mixing.

    • Administer the solution to the animals via intraperitoneal injection. Prepare the formulation fresh before each use.

Visualizations

Aryl_Hydrocarbon_Receptor_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocates to Nucleus and dimerizes with ARNT Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds CH223191 This compound CH223191->AhR_complex Blocks Ligand Binding & Nuclear Translocation DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates In_Vivo_Dosage_Optimization_Workflow Workflow for In Vivo Dosage Optimization of this compound Start Start: Define Experimental Model (Animal, Agonist, Endpoint) Literature Literature Search for Starting Dose (e.g., 10 mg/kg) Start->Literature Formulation Prepare Formulation (e.g., Corn Oil or DMSO/PEG/Tween/Saline) Literature->Formulation Dose_Response Conduct Pilot Dose-Response Study (e.g., 1, 5, 10, 20 mg/kg) Formulation->Dose_Response Assess_Efficacy Assess Efficacy (e.g., Biomarker modulation, phenotypic change) Dose_Response->Assess_Efficacy Assess_Toxicity Assess Toxicity (e.g., Body weight, clinical signs) Dose_Response->Assess_Toxicity Optimal_Dose Select Optimal Dose (Maximal efficacy, minimal toxicity) Assess_Efficacy->Optimal_Dose Assess_Toxicity->Optimal_Dose Main_Study Proceed with Main In Vivo Study Optimal_Dose->Main_Study Dose is effective and non-toxic Troubleshoot Troubleshoot (e.g., Adjust formulation, dose, timing) Optimal_Dose->Troubleshoot Issues identified Troubleshoot->Dose_Response Troubleshooting_Logic Troubleshooting Logic for this compound In Vivo Experiments cluster_no_effect Troubleshooting No Effect cluster_unexpected_effect Troubleshooting Unexpected Effects cluster_precipitation Troubleshooting Precipitation Start Problem Encountered No_Effect No Antagonist Effect Observed Start->No_Effect Unexpected_Effect Unexpected Effect in Controls Start->Unexpected_Effect Precipitation Compound Precipitation Start->Precipitation Check_Dose Is the dose high enough? No_Effect->Check_Dose Check_Formulation Is bioavailability optimal? No_Effect->Check_Formulation Check_Timing Is administration timing correct? No_Effect->Check_Timing Vehicle_Control Is there a vehicle-only control? Unexpected_Effect->Vehicle_Control Off_Target Could it be an off-target effect? Unexpected_Effect->Off_Target Check_Solubility Is concentration too high? Precipitation->Check_Solubility Increase_Dose Action: Increase Dose Check_Dose->Increase_Dose Change_Formulation Action: Change Formulation Check_Formulation->Change_Formulation Adjust_Timing Action: Adjust Timing Check_Timing->Adjust_Timing Run_Vehicle_Control Action: Run Vehicle Control Vehicle_Control->Run_Vehicle_Control Lower_Dose Action: Lower Dose Off_Target->Lower_Dose Modify_Solvents Action: Modify Solvent Ratio Check_Solubility->Modify_Solvents

References

Technical Support Center: Species-Specific Activity of CH-22319T

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CH-223191, a selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of species-specific activity to facilitate successful and accurate experimentation.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the use of this compound.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1] It functions by competitively binding to the AhR, which in turn blocks the nuclear translocation of the receptor.[2] This prevents the AhR from forming a heterodimer with the AhR Nuclear Translocator (ARNT) and binding to Xenobiotic Response Elements (XREs) in the DNA, thereby inhibiting the transcription of target genes like CYP1A1.[3][4]

  • Is this compound a universal AhR antagonist? No, this compound exhibits ligand-selective antagonism. It is highly effective at blocking the activity of halogenated aromatic hydrocarbons (HAHs) such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1][3][5][6] However, it is significantly less effective at antagonizing the effects of polycyclic aromatic hydrocarbons (PAHs) like β-naphthoflavone (BNF) and other non-HAH AhR agonists.[3][5][6]

  • Does this compound have any agonist activity? this compound is considered a pure antagonist and does not exhibit agonist activity, even at high concentrations.[1] Some studies, however, have noted potential proliferative effects at higher concentrations that may be independent of AhR.[2]

  • What is the solubility of this compound? this compound is soluble in DMSO, with solubility reported up to 100 mM. It has low solubility in ethanol (B145695) and is practically insoluble in water.[7] For in vivo studies, formulations using corn oil or a mixture of DMSO, PEG300, and Tween-80 have been described.[4][8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no antagonist activity observed Incorrect agonist used: this compound is a ligand-selective antagonist.Ensure you are using a halogenated aromatic hydrocarbon (HAH) like TCDD as the agonist. This compound is not effective against most polycyclic aromatic hydrocarbons (PAHs).[3][5]
Species-specific differences: The potency of this compound varies between species.Be aware of the different IC50 values for your model system (see table below). Higher concentrations may be needed for less sensitive species like rats.[3]
Compound degradation: Improper storage can lead to degradation.Store this compound as a solid at +4°C and protect from light. Prepare fresh stock solutions in DMSO and store at -20°C or -80°C for long-term use.[10]
High background in reporter assays Endogenous AhR ligands in media: Cell culture media can contain tryptophan derivatives and other molecules that activate AhR.Consider using charcoal-stripped fetal bovine serum (FBS) to reduce background AhR activation.[11]
Contamination: Bacterial or fungal contamination can interfere with assays.Ensure aseptic techniques and use media with appropriate antibiotics.
Cell toxicity observed High concentration of this compound or DMSO: Excessive concentrations can be toxic to cells.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Keep the final DMSO concentration in your culture medium below 0.5%.
Cell line sensitivity: Some cell lines may be more sensitive to the compound or vehicle.Test the viability of your specific cell line with a range of this compound and DMSO concentrations.
Poor in vivo efficacy Inadequate formulation and/or administration: Poor solubility can lead to low bioavailability.For oral administration, use corn oil as a vehicle.[8] For intraperitoneal injections, a formulation of DMSO, PEG300, Tween-80, and saline can be used to improve solubility.[4][9]
Insufficient dosage: The dose may be too low for the target species.Refer to published in vivo studies for appropriate dosage ranges. For mice, a dose of 10 mg/kg/day has been shown to be effective.[4][8]

Quantitative Data Summary

The inhibitory potency of this compound against TCDD-induced AhR activity varies across different species. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

SpeciesCell LineIC50 (µM)Reference
HumanHepG20.03 - 0.2[3][10]
MouseH1L1.1c21.5[3]
RatH4L1.1c43.1[3]
Guinea PigG16L1.1c81.1[3][6]

Experimental Protocols

1. Luciferase Reporter Gene Assay for AhR Antagonism

This protocol is designed to assess the ability of this compound to inhibit TCDD-induced AhR activation in a cell-based luciferase reporter assay.

  • Materials:

    • Mammalian cell line stably or transiently expressing an AhR-responsive luciferase reporter construct (e.g., containing XREs).

    • Cell culture medium (e.g., DMEM) with 10% FBS (charcoal-stripped recommended).

    • This compound stock solution (10 mM in DMSO).

    • TCDD stock solution (100 µM in DMSO).

    • 96-well white, clear-bottom cell culture plates.

    • Luciferase assay reagent kit.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Preparation of Compounds:

      • Prepare serial dilutions of this compound in culture medium.

      • Prepare a solution of TCDD in culture medium at a concentration that gives a robust induction of luciferase activity (e.g., 1 nM).

    • Treatment:

      • Carefully remove the culture medium from the wells.

      • Add the this compound dilutions to the respective wells.

      • Immediately add the TCDD solution to all wells except for the vehicle control wells.

      • For vehicle control wells, add culture medium with the same final concentration of DMSO.

    • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

    • Luciferase Assay:

      • Equilibrate the plate and luciferase assay reagent to room temperature.

      • Prepare the luciferase assay reagent according to the manufacturer's instructions.

      • Add the luciferase assay reagent to each well.

      • Incubate at room temperature for 10 minutes to allow for cell lysis.

      • Measure the luminescence of each well using a luminometer.

    • Data Analysis:

      • Subtract the background luminescence (from vehicle-only wells) from all other readings.

      • Normalize the data by expressing the luminescence of each treatment group as a percentage of the TCDD-only control.

      • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

2. Competitive Ligand Binding Assay

This protocol determines the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR.

  • Materials:

    • Source of AhR protein (e.g., cytosolic extract from a suitable cell line or in vitro translated protein).

    • [³H]TCDD.

    • This compound.

    • Assay buffer.

    • Scintillation vials and scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubation:

      • In a microcentrifuge tube, combine the AhR protein source with a fixed concentration of [³H]TCDD.

      • Add increasing concentrations of unlabeled this compound.

      • Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

      • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).

    • Separation of Bound and Free Ligand:

      • Separate the AhR-bound [³H]TCDD from the free [³H]TCDD using a method such as dextran-coated charcoal, hydroxylapatite, or size-exclusion chromatography.

    • Quantification:

      • Measure the radioactivity in the bound fraction using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]TCDD.

3. In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the in vivo administration of this compound to mice to study its antagonist effects.

  • Materials:

    • This compound.

    • Vehicle (e.g., corn oil).

    • AhR agonist (e.g., TCDD).

    • Experimental animals (mice).

    • Gavage needles or appropriate injection equipment.

  • Procedure:

    • Formulation: Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • Administration:

      • Administer this compound to the mice via oral gavage.

      • A typical dosing regimen is once daily.

    • Agonist Challenge:

      • Administer the AhR agonist (e.g., TCDD) at the appropriate time point relative to the this compound treatment. For example, TCDD can be given one hour after the first dose of this compound.

    • Endpoint Analysis:

      • At the end of the study, collect tissues of interest (e.g., liver) for analysis of AhR target gene expression (e.g., CYP1A1 mRNA or protein levels) or other relevant toxicological endpoints.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand HAH (e.g., TCDD) AhR_complex AhR-Hsp90-XAP2 Ligand->AhR_complex Binds CH223191 This compound AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation CH223191->AhR_complex Binds & Blocks ARNT ARNT AhR_Ligand->ARNT Dimerizes AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Pre-treat with This compound B->C D 4. Add AhR Agonist (e.g., TCDD) C->D E 5. Incubate 4-24 hours D->E F 6. Add Luciferase Reagent E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: A typical experimental workflow for an AhR antagonist luciferase reporter assay.

Logical Diagram of this compound's Specificity

Specificity_Diagram cluster_species Species HAH HAH (e.g., TCDD) Human Human (High Potency) HAH->Human Mouse Mouse (Moderate Potency) HAH->Mouse Rat Rat (Low Potency) HAH->Rat PAH PAH (e.g., BNF) CH223191 This compound CH223191->HAH Effectively Antagonizes CH223191->PAH Poorly Antagonizes

Caption: Ligand- and species-specific antagonism of the Aryl Hydrocarbon Receptor by this compound.

References

How to prevent CH-223191 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CH-223191 in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue arising from its low aqueous solubility. The compound is hydrophobic, and when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution if its solubility limit is exceeded. Other contributing factors can include the pH and temperature of the media, as well as interactions with media components like proteins and salts.

Q2: What is the recommended solvent for making this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5][6] It is also soluble in dimethyl formamide (B127407) (DMF) and to a much lesser extent in ethanol.[3] For optimal results, use fresh, high-quality, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[2]

Q3: What is the maximum recommended concentration for a this compound stock solution?

A3: While this compound can be dissolved in DMSO at concentrations up to 100 mM, it is advisable to prepare stock solutions at a concentration that allows for easy dilution to the final working concentration without introducing a high percentage of DMSO into the cell culture.[1] A stock concentration of 10 mM to 50 mM in DMSO is a common and practical range.

Q4: How should I properly dilute my this compound stock solution into the cell culture medium to avoid precipitation?

A4: To minimize precipitation during dilution, it is crucial to add the this compound stock solution to the cell culture medium with vigorous mixing. A stepwise dilution approach is recommended. First, pre-dilute the stock solution in a small volume of media, and then add this intermediate dilution to the final volume of media. It is also important to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and to reduce the risk of precipitation.

Q5: Can the temperature of the media affect this compound solubility?

A5: Yes, the temperature of the cell culture medium can influence the solubility of this compound. It is recommended to warm the media to 37°C before adding the compound. Adding the compound to cold media can decrease its solubility and increase the likelihood of precipitation.

Troubleshooting Guide

Problem: Precipitate observed in cell culture medium immediately after adding this compound.

Potential Cause Recommended Solution
Final concentration is too high Verify the final working concentration. If it is high, consider reducing it to the lowest effective concentration based on literature or dose-response experiments. The IC50 for AhR antagonism is 30 nM.[1][2]
Improper dilution technique Avoid adding the highly concentrated stock solution directly to the full volume of media. Instead, perform a serial dilution. For example, add the stock solution to a small aliquot of pre-warmed media, mix well, and then transfer this to the final culture vessel.
High percentage of organic solvent Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is minimal (ideally ≤ 0.1% and not exceeding 0.5%). High solvent concentrations can cause the compound to precipitate when diluted in an aqueous solution.
Media temperature Always use media pre-warmed to 37°C. Adding this compound to cold media can significantly decrease its solubility.
Interaction with media components Some components in serum or media supplements can interact with the compound and reduce its solubility. If using a serum-containing medium, try reducing the serum percentage or using a serum-free medium if your cell line permits.

Problem: this compound precipitates over time in the incubator.

Potential Cause Recommended Solution
Compound instability in solution Some sources suggest that this compound solutions can be unstable.[5] It is recommended to prepare fresh working solutions from a frozen stock for each experiment.
pH shift in the medium Over time, cell metabolism can alter the pH of the medium, which can affect the solubility of the compound. Ensure that the medium is properly buffered (e.g., with HEPES) if the experiment is long-term.
Evaporation of media In long-term cultures, evaporation can concentrate the compound and cause it to precipitate. Maintain proper humidity levels in the incubator to minimize evaporation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO≥ 100 mg/mL[5]299.95 mM[5]
Dimethyl Formamide (DMF)~30 mg/mL[3]~90 mM
Ethanol~0.1 mg/mL[3]~0.3 mM

Table 2: Recommended Concentrations for this compound

ApplicationRecommended Concentration Range
In vitro AhR Antagonism (IC50) 30 nM[1][2]
Cell Culture Assays 1 µM to 30 µM[6]
Inhibition of TCDD-induced effects 0.1 µM to 10 µM[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

    • Vortex mixer

  • Preparation of 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder. The molecular weight is 333.39 g/mol .[1] c. To make a 10 mM stock solution, dissolve 1 mg of this compound in 300 µL of anhydrous DMSO. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C for up to one month or -80°C for up to one year.[2]

  • Preparation of Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Warm the required volume of cell culture medium to 37°C. c. To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed medium. d. For optimal mixing and to avoid localized high concentrations that can lead to precipitation, add the stock solution to the medium while gently vortexing or swirling the tube/flask. e. Ensure the final DMSO concentration in the medium does not exceed 0.5%. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder add_dmso Add Anhydrous DMSO (e.g., to 10 mM) stock_powder->add_dmso vortex_stock Vortex until Dissolved add_dmso->vortex_stock aliquot_stock Aliquot and Store at -80°C vortex_stock->aliquot_stock thaw_stock Thaw Stock Aliquot aliquot_stock->thaw_stock For each experiment dilute Dilute Stock into Pre-warmed Media (e.g., to 10 µM) thaw_stock->dilute warm_media Warm Media to 37°C warm_media->dilute mix_well Mix Thoroughly dilute->mix_well add_to_cells Add to Cell Culture mix_well->add_to_cells

Caption: Workflow for preparing this compound solutions.

ahr_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ahr_complex AhR Complex (AhR, HSP90, etc.) activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change ligand Ligand (e.g., TCDD) ligand->ahr_complex Binds ch223191 This compound ch223191->ahr_complex Blocks Binding arnt ARNT ahr_arnt AhR-ARNT Heterodimer dre DRE (DNA Response Element) ahr_arnt->dre Binds gene_transcription Target Gene Transcription (e.g., CYP1A1) dre->gene_transcription activated_ahr->arnt Translocates & Dimerizes

Caption: Inhibition of the AhR signaling pathway by this compound.

References

Assessing CH-223191 stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of CH-223191 in solution over time. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the solid powder form is recommended.[1]

FormStorage TemperatureShelf Life
Solid Powder-20°C≥ 4 years[1]
Stock Solution in DMSO-80°CUp to 1 year
Stock Solution in DMSO-20°CUp to 1 month
Reconstituted Product4°CAt least 2 months[2]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents but is insoluble in water. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]

SolventMaximum Concentration
DMSO33.34 mg/mL (100 mM)[4]
Dimethylformamide (DMF)30 mg/mL
Ethanol0.1 mg/mL (Slightly soluble)

Q3: Is this compound stable in aqueous solutions like cell culture media?

A3: While specific data on the stability of this compound in various cell culture media is limited, it is generally recommended to prepare working solutions fresh from a DMSO stock solution just before use. Some suppliers note that the compound can be unstable in solution. For in vivo preparations, immediate use after formulation is strongly advised.[3]

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my long-term cell culture experiments.

  • Possible Cause 1: Degradation in Aqueous Medium. this compound may not be stable in your cell culture medium over extended incubation periods.

    • Solution:

      • Prepare fresh working solutions of this compound for each medium change.

      • Consider performing a stability study in your specific medium to determine the rate of degradation (see Experimental Protocol below).

      • If degradation is confirmed, you may need to adjust your experimental design to include more frequent replenishment of the compound.

  • Possible Cause 2: Precipitation. The final concentration of DMSO in your culture medium might be too low to maintain the solubility of this compound, leading to precipitation.

    • Solution:

      • Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved, but not high enough to cause cellular toxicity (typically <0.5%).

      • Visually inspect your culture plates for any signs of precipitation after adding the compound.

      • If precipitation is suspected, consider preparing a more dilute stock solution in DMSO and adding a larger volume to your culture medium, while keeping the final DMSO concentration within the acceptable range.

  • Possible Cause 3: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the medium.

    • Solution:

      • Use low-adhesion plasticware for your experiments.

      • Consider including a control where the concentration of this compound in the medium is measured over time in the absence of cells to assess for loss due to factors other than cellular uptake or degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (MW: 333.39 g/mol ), you would need 3.33 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Assessing the Stability of this compound in Solution

This protocol provides a general framework for determining the stability of this compound in a solution of interest (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Solution of interest (e.g., DMEM with 10% FBS)

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Prepare a working solution of this compound in the solution of interest at the desired final concentration.

  • Immediately after preparation (T=0), take an aliquot of the solution, and store it at -80°C until HPLC analysis. This will serve as your baseline.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution and store them at -80°C.

  • Once all time points have been collected, thaw the samples and analyze them by HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to determine its stability profile in the chosen solution and conditions.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Test Medium (e.g., Cell Culture Medium) prep_stock->prep_working t0_sample Collect T=0 Sample (Store at -80°C) prep_working->t0_sample incubate Incubate Solution at Desired Temperature (e.g., 37°C) prep_working->incubate hplc_analysis Analyze All Samples by HPLC t0_sample->hplc_analysis collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->hplc_analysis data_analysis Quantify Peak Area and Calculate % Remaining hplc_analysis->data_analysis stability_profile Generate Stability Profile (% Remaining vs. Time) data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound in a solution over time.

troubleshooting_guide Troubleshooting Loss of this compound Activity start Loss of this compound Activity Observed check_degradation Is the compound degrading in the aqueous medium? start->check_degradation check_precipitation Is the compound precipitating out of solution? check_degradation->check_precipitation No solution_degradation Prepare fresh solutions for each use. Perform a stability study. check_degradation->solution_degradation Yes check_adsorption Is the compound adsorbing to the labware? check_precipitation->check_adsorption No solution_precipitation Ensure final DMSO concentration is sufficient. Visually inspect for precipitates. check_precipitation->solution_precipitation Yes solution_adsorption Use low-adhesion plasticware. Run a control without cells. check_adsorption->solution_adsorption Yes end Problem Resolved check_adsorption->end No solution_degradation->end solution_precipitation->end solution_adsorption->end

Caption: A logical guide to troubleshooting the loss of this compound activity in experiments.

References

Technical Support Center: Understanding the Unexpected Proliferative Effects of CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected proliferative effects with the Aryl Hydrocarbon Receptor (AhR) antagonist, CH-223191.

Troubleshooting Guides

Issue 1: Increased cell proliferation observed after treatment with this compound.

Question: I am using this compound as an AhR antagonist, but I am observing an unexpected increase in cell proliferation. Is this a known phenomenon?

Answer: Yes, under certain experimental conditions, this compound has been reported to have pro-proliferative effects. This is considered an off-target or Aryl Hydrocarbon Receptor (AhR)-independent effect.[1][2]

Troubleshooting Steps:

  • Verify Cell Line and Concentration:

    • This proliferative effect has been notably observed in HepG2 human hepatoma cells at a concentration of 10 µM.[1]

    • Review the concentration of this compound used in your experiment. Proliferative effects may be concentration-dependent.

    • Consider the cell type you are using. The response to this compound can be cell-line specific.[1]

  • Confirm with a Proliferation Assay:

    • To confirm that the observed increase in cell number is due to proliferation, perform a direct proliferation assay, such as a BrdU incorporation assay. An approximately 2-fold increase in BrdU incorporation was seen in HepG2 cells treated with this compound.[1]

  • Rule out Apoptosis Inhibition:

    • Investigate whether the increase in viable cells is due to an inhibition of apoptosis. This can be assessed using a caspase 3/7 assay. Studies have shown that this compound did not reduce apoptosis in HepG2 cells, suggesting the increase in cell number is due to proliferation.[1]

  • Consider AhR-Independent Mechanisms:

    • Be aware that this proliferative effect is likely independent of AhR. Experiments using AHR(-/-) cells have shown that the pro-proliferative effect of this compound can still occur, and may even be accentuated in the absence of AhR.[1]

Issue 2: No inhibition of AhR signaling with this compound when using certain agonists.

Question: I am co-treating my cells with this compound and an AhR agonist, but I am not seeing the expected inhibition of AhR-dependent gene expression. What could be the reason?

Answer: this compound is a ligand-selective antagonist of the AhR. Its effectiveness depends on the class of AhR agonist being used.

Troubleshooting Steps:

  • Identify the AhR Agonist:

    • This compound is more effective at antagonizing halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[3][4]

    • It is less effective against polycyclic aromatic hydrocarbons (PAHs) and non-halogenated aromatic hydrocarbons like β-naphthoflavone (BNF), FICZ, and ITE.[3][4][5]

  • Review Experimental Data:

    • Examine dose-response curves for the inhibition of different agonists. For example, this compound effectively inhibits TCDD-induced luciferase activity but has little effect on BNF-induced activity.[4]

  • Confirm Mechanism of Action:

    • This compound is known to block the TCDD-mediated nuclear translocation of AhR.[1][6][7] If you are using an agonist that is not effectively antagonized by this compound, you will not see an inhibition of AhR nuclear translocation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[3][6][7] It functions by competitively binding to the AhR, which in turn blocks the nuclear translocation and subsequent DNA binding of the AhR that is induced by agonists like TCDD.[1][6][7] This prevents the transcription of AhR target genes, such as CYP1A1.[7]

Q2: In which cell lines has this compound shown anti-proliferative effects?

A2: this compound has been demonstrated to inhibit proliferation and/or migration in a variety of cancer cell lines, including:

  • Colon Cancer: HCT116 and HT-29 cells.[8][9]

  • Breast Cancer: MDA-MB-231, BT549, Hs578T, and SUM149 cells.[10][11]

  • Glioblastoma: Human glioblastoma cells.[6]

  • Advanced Prostate Cancer: DU145, PC3, and PC3M cells.[12]

Q3: What signaling pathways are affected by this compound to mediate its anti-proliferative effects?

A3: The anti-proliferative effects of this compound in cancer cells have been linked to the modulation of several signaling pathways:

  • Wnt/β-catenin Pathway: In colon cancer cells, AhR has been proposed to inhibit this pathway through the degradation of β-catenin.[8]

  • Akt Signaling: this compound has been shown to reduce total Akt levels and inhibit insulin-induced Akt phosphorylation in HCT116 colon cancer cells.[8]

  • TGF-beta/Smad Pathway: In human glioblastoma cells, this compound downregulates this pathway.[6]

Q4: What is the recommended working concentration for this compound in cell culture assays?

A4: The recommended working concentration for this compound in cell culture assays typically ranges from 1 µM to 30 µM.[3] However, it is important to note that unexpected proliferative effects have been observed at the higher end of this range (10 µM) in certain cell lines like HepG2.[1] The optimal concentration should be determined empirically for your specific cell line and experimental conditions. The IC50 for inhibiting TCDD-induced luciferase activity is approximately 30 nM.[6][7]

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell LineNotes
IC50 (TCDD-induced luciferase activity)~30 nMHepG2Potent inhibition of AhR transcriptional activation.[6][7]
IC50 (TCDD-induced luciferase activity)0.2 µMHuman Hepatoma (HG2L6.1c3)Species-specific differences in inhibitory potency.[4]
IC50 (TCDD-induced luciferase activity)1.5 µMMouse Hepatoma (H1L1.1c2)Species-specific differences in inhibitory potency.[4]
IC50 (TCDD-induced luciferase activity)3.1 µMRat HepatomaSpecies-specific differences in inhibitory potency.[4]
IC50 (TCDD-induced luciferase activity)1.1 µMGuinea Pig Intestinal Adenocarcinoma (G16L1.1c8)Species-specific differences in inhibitory potency.[4]

Table 2: Proliferative and Anti-proliferative Effects of this compound

EffectCell LineConcentrationAssayKey Finding
Proliferative HepG2 (Human Hepatoma)10 µMWST-1, BrdU incorporationIncreased number of viable cells and ~2-fold increase in BrdU incorporation.[1]
Anti-proliferative HCT116, HT-29 (Human Colon Carcinoma)10 µMCell CountingSignificant reduction in cell numbers after 48 hours.[8][9]
Anti-proliferative MDA-MB-231, BT549 (Human Breast Cancer)Not specifiedCell Growth, Colony FormationDecreased cell growth and colony formation.[10]
Anti-proliferative DU145, PC3, PC3M (Human Prostate Cancer)50 µMCell Proliferation AssayInhibition of cell growth in an androgen-depleted environment.[12]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (WST-1)

This protocol is adapted from studies observing both proliferative and anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach for 24 hours.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: BrdU Incorporation Assay for Proliferation

This protocol is based on the methodology used to confirm the pro-proliferative effects of this compound in HepG2 cells.[1]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Incubation with BrdU: Incubate for the final 2-4 hours of the treatment period.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions for your specific BrdU assay kit.

  • Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Reaction: After washing, add the substrate solution and incubate until color development is sufficient.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Western Blot for AhR Nuclear Translocation

This protocol is adapted from studies investigating the mechanism of this compound's antagonistic activity.[1]

  • Cell Treatment: Culture cells (e.g., Hepa1) and pre-treat with this compound (e.g., 10 µM) for 1 hour.

  • Agonist Treatment: Treat the cells with an AhR agonist (e.g., 1 nM TCDD) or vehicle control (DMSO) for 1 hour.

  • Cell Harvesting and Fractionation: Harvest the cells and prepare nuclear and cytoplasmic extracts using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against AhR overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the AhR signal in the nuclear fraction of this compound and TCDD co-treated cells compared to TCDD alone indicates inhibition of nuclear translocation.

Visualizations

G cluster_0 Cytoplasm cluster_1 Nucleus AhR AhR AhR_Hsp90 AhR-Hsp90 Complex AhR->AhR_Hsp90 Hsp90 Hsp90 Hsp90->AhR_Hsp90 ARNT ARNT Ligand Ligand (e.g., TCDD) Ligand->AhR_Hsp90 CH223191 This compound CH223191->AhR_Hsp90 Inhibits Ligand Binding & Translocation AhR_ARNT AhR-ARNT Complex AhR_Hsp90->AhR_ARNT Translocation DRE DRE AhR_ARNT->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Activates G cluster_proliferative Proliferative Pathway cluster_antiproliferative Anti-Proliferative Pathway Start Start Experiment with this compound Observe_Effect Observe Effect on Cell Number Start->Observe_Effect Increase Increased Cell Number Observe_Effect->Increase Yes Decrease Decreased Cell Number Observe_Effect->Decrease No Check_Conc Is Concentration High? (e.g., 10 µM in HepG2) Increase->Check_Conc BrdU_Assay Perform BrdU Assay Check_Conc->BrdU_Assay Yes AhR_Independent Likely AhR-Independent Proliferative Effect BrdU_Assay->AhR_Independent Check_Cell_Line Is it a Cancer Cell Line? (e.g., Colon, Breast) Decrease->Check_Cell_Line Investigate_Pathway Investigate Pathways (Wnt/β-catenin, Akt) Check_Cell_Line->Investigate_Pathway Yes AhR_Dependent Likely AhR-Dependent Anti-Proliferative Effect Investigate_Pathway->AhR_Dependent G cluster_akt Akt Pathway cluster_wnt Wnt/β-catenin Pathway CH223191 This compound pAkt p-Akt CH223191->pAkt Inhibits beta_catenin β-catenin CH223191->beta_catenin Promotes Degradation Akt Akt Akt->pAkt Phosphorylation Proliferation_Akt Cell Proliferation pAkt->Proliferation_Akt Wnt Wnt Signaling Wnt->beta_catenin Stabilizes Proliferation_Wnt Cell Proliferation beta_catenin->Proliferation_Wnt

References

Technical Support Center: Cell Viability Assays for CH-223191 Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cell viability assays to assess the toxicity of CH-223191. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, potent, and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its primary mechanism of action is to block the ligand-induced nuclear translocation of the AhR, thereby preventing the transcription of its target genes. It is particularly effective against halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][3]

Q2: Does this compound itself exhibit significant cytotoxicity?

Generally, this compound is reported to have low to no cytotoxic effects at concentrations typically used in in vitro studies (up to 10 µM).[4] In some cell lines, such as HepG2, high concentrations of this compound (e.g., 10 µM) have been observed to have pro-proliferative effects, leading to an increase in the number of viable cells.[5] However, some derivatives of this compound have been shown to decrease cell viability at high concentrations.[5]

Q3: Which cell viability assays are recommended for assessing this compound toxicity?

Standard colorimetric assays such as MTT, XTT, and Neutral Red are suitable for assessing the effects of this compound on cell viability. The choice of assay may depend on the cell type and potential interactions with the compound. It is always recommended to confirm results with an alternative assay method that measures a different cellular parameter.

Q4: I am observing a U-shaped dose-response curve, where viability decreases at mid-range concentrations of my test compound but seems to recover at higher concentrations. What could be the cause?

This phenomenon can be caused by several factors. At high concentrations, the compound may precipitate out of the solution, which can interfere with the optical readings of the assay. Alternatively, the compound itself might directly react with the assay reagent (e.g., reduce MTT), leading to a false positive signal. Visual inspection of the wells for precipitation and running a cell-free control with the compound and the assay reagent can help identify the cause.

Troubleshooting Guides

MTT Assay
Issue Potential Cause Recommended Solution
High background absorbance in cell-free wells - Direct reduction of MTT by this compound- Contamination of media or reagents- Phenol (B47542) red in media- Run a cell-free control with this compound and MTT. If a color change occurs, consider an alternative assay.- Use fresh, sterile media and reagents.- Use phenol red-free media during the MTT incubation step.[6]
Low absorbance readings - Low cell number- Insufficient incubation time with MTT- Incomplete solubilization of formazan (B1609692) crystals- Optimize cell seeding density. A linear relationship should exist between cell number and absorbance.[7]- Increase incubation time with MTT (typically 2-4 hours).[7]- Ensure complete dissolution of formazan crystals by gentle shaking and using a sufficient volume of solubilization solution (e.g., DMSO).[6]
High variability between replicate wells - Uneven cell seeding- "Edge effect" in the 96-well plate- Incomplete formazan solubilization- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[6]- Visually confirm that all formazan crystals are dissolved before reading the plate.
Unexpected increase in viability at high this compound concentrations - Pro-proliferative effects of this compound- This has been observed in some cell lines.[5] Confirm this finding with a direct cell counting method (e.g., trypan blue exclusion) or a proliferation assay (e.g., BrdU incorporation).
XTT Assay
Issue Potential Cause Recommended Solution
High background absorbance - Non-enzymatic reduction of XTT- Contamination of media or reagents- Include a cell-free control with media and XTT reagent to determine background.- Use fresh, sterile reagents.
Low signal - Low cell density- Insufficient incubation time- Inactive electron coupling reagent- Optimize cell seeding density for your specific cell line.[8]- Increase incubation time with the XTT reagent (typically 2-4 hours).[8]- Ensure the electron coupling reagent is stored correctly and is not expired.
Precipitate formation in XTT reagent - Improper storage- Warm the XTT reagent at 37°C and mix gently to dissolve any precipitate before use.[9]
Neutral Red Uptake Assay
Issue Potential Cause Recommended Solution
Crystal formation in Neutral Red solution - Supersaturation of the dye- Prepare the Neutral Red medium the day before use and incubate overnight to allow crystals to settle.[10] Gently aspirate the supernatant for use.
Low dye uptake - Low cell number- Insufficient incubation time- Cell damage during washing steps- Optimize cell seeding density.- Ensure an adequate incubation period with the Neutral Red solution (typically 2-3 hours).[10]- Be gentle during the washing steps to avoid detaching viable cells. For non-adherent cells, a centrifugation step before each reagent change is necessary.[10]
High background - Precipitation of Neutral Red induced by the test compound- If precipitation is observed, include a wash step with PBS after the incubation with the dye.[10]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell viability from published studies.

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
Hepa1 (murine hepatoma)WST-1Up to 10 µM24, 48, 72 hNo significant decrease in cell viability.[5]
HepG2 (human hepatoma)WST-110 µM72 hIncreased number of viable cells (proliferative effect).[5]
HT-29 (human colon carcinoma)Cell Counting10 µM48 hDecreased cell number.[11]
HCT116 (human colon carcinoma)Cell Counting10 µM48 hDecreased cell number.[11]
MDA-MB-231 (human breast cancer)Not specifiedNot specifiedNot specifiedDecreased cell growth and colony formation.[12]
BT549 (human breast cancer)Not specifiedNot specifiedNot specifiedDecreased cell growth and colony formation.[12]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. The final DMSO concentration should typically not exceed 0.5%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above.

  • Incubation: Incubate for the desired exposure time.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).[14]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm. A reference wavelength of >650 nm can be used.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Neutral Red Uptake Assay
  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL). Incubate for 2-3 hours at 37°C.[10]

  • Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.[15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex HSP90 HSP90 XAP2 XAP2 p23 p23 Src Src ARNT ARNT AhR_complex->ARNT Translocation Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds CH223191 This compound CH223191->AhR_complex Blocks AhR_ARNT AhR-ARNT Heterodimer DRE DRE (DNA) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiates

Caption: AHR signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_reagent Add Viability Reagent (MTT, XTT, or Neutral Red) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 solubilize Solubilize/Extract Dye (if necessary) incubate3->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data (% Viability vs. Control) read_plate->analyze end End analyze->end

Caption: General experimental workflow for assessing this compound toxicity.

References

Refining CH-223191 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals refine CH-223191 treatment duration for optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by competitively binding to the AhR, which in turn inhibits the nuclear translocation and subsequent DNA binding of the AhR complex.[3][4] This blockade prevents the transcription of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1).[3]

Q2: Is this compound a "pure" antagonist?

A2: Yes, this compound is considered a pure AhR antagonist. Studies have shown that it does not stimulate AhR-dependent transcription, even at concentrations as high as 100 μM, unlike some other antagonists that may exhibit partial agonist activity at higher concentrations.[5][6]

Q3: What makes this compound "ligand-selective"?

A3: this compound demonstrates ligand-selective antagonism, meaning it is more effective at blocking the effects of certain types of AhR agonists over others. It is particularly effective against halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), compared to non-halogenated polycyclic aromatic hydrocarbons (PAHs) such as FICZ.[5][6][7]

Q4: What is a typical working concentration for this compound in cell culture?

A4: The recommended working concentration for this compound in in vitro cell culture assays typically ranges from 1 µM to 30 µM.[5] However, the optimal concentration is cell-type and experiment-dependent. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific conditions.

Q5: How long should I pre-incubate cells with this compound before adding an AhR agonist?

A5: A pre-incubation period of 1 hour is commonly cited in the literature.[1][3][4][8] This allows sufficient time for this compound to enter the cells and bind to the AhR before the introduction of an agonist like TCDD.

Troubleshooting Guide: Optimizing Treatment Duration

Users may encounter various issues when using this compound. This guide provides potential causes and solutions related to treatment duration.

Observed Problem Potential Cause (Duration-Related) Suggested Solution
No or weak inhibition of AhR activity (e.g., no decrease in TCDD-induced CYP1A1 expression). 1. Insufficient pre-incubation time: 1 hour may not be optimal for all cell types. 2. Insufficient total treatment time: The endpoint measurement (e.g., mRNA, protein) may require a longer duration to observe a significant change.1. Extend pre-incubation: Try increasing the pre-incubation time with this compound to 2-4 hours before adding the agonist. 2. Create a time-course: Measure your endpoint at multiple time points after agonist addition (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment window. For mRNA, peak changes may occur earlier than for protein.
High cell toxicity or unexpected off-target effects. 1. Prolonged exposure: Long incubation times (e.g., > 72 hours), even at non-toxic concentrations, might induce stress or other cellular responses.[4] 2. Compound instability: The compound may be unstable in solution over long periods.[8]1. Reduce total incubation time: Determine the minimum time required to achieve effective antagonism from your time-course experiment and use that for subsequent assays. 2. Replenish media: For longer-term experiments (>24 hours), consider replacing the media containing fresh this compound to ensure its stability and activity. 3. Perform viability assays: Always run a parallel cytotoxicity assay (e.g., MTT, WST-1) at your chosen concentrations and durations.[9]
Inconsistent results between experiments. Variable incubation times: Minor deviations in pre-incubation or total treatment times can lead to variability, especially during dynamic phases of the response.Standardize protocols: Ensure precise and consistent timing for all treatment steps, from pre-incubation to cell harvesting. Use timers and document all steps carefully.
Agonist and antagonist yield similar outcomes. This counterintuitive result has been observed, where both TCDD (agonist) and this compound (antagonist) induced similar increases in Il22 transcription in one study.[10] This suggests complex, non-canonical AhR signaling or context-dependent effects that may be duration-sensitive.Investigate non-canonical pathways: If observing unexpected results, consider that the effects may not be mediated by the canonical AhR/DRE pathway. Explore different endpoints and time points to characterize the response more fully.

Data Presentation: In Vitro Experimental Parameters

The following table summarizes typical experimental parameters for this compound from various studies.

Cell Line Agonist (Concentration) This compound Concentration Pre-incubation Total Incubation Assay Reference
HepG2TCDD (3 nM)Various1 hour24 hoursLuciferase Activity[1]
HepG2TCDD0.1-10 µM1 hourNot SpecifiedCYP1A1 mRNA/Protein[3][8]
Hepa1TCDD (1 nM)10 µM1 hour1 hourAhR Nuclear Translocation[4]
H1L1.1c2 (Mouse Hepatoma)TCDD or BNF10 µMCo-incubation4 hoursLuciferase Activity[11][12][13]
MDBKBCoV (virus)2 µMPre-treatment24 hoursCell Viability, Virus Titer[14]
Memory CD4+ T cellsHIV-110 µMCo-incubationNot SpecifiedHIV-1 Replication[15]
BP1 (Human Mammary)Rosiglitazone (1 µM)10 µMCo-incubation24 hoursReporter Assay[16]
HepG2Not Specified10 µMNot Specified72 hoursProliferation/Apoptosis[4]

Experimental Protocols & Visualizations

Protocol 1: Determining Optimal this compound Duration via Time-Course Experiment

Objective: To identify the optimal incubation time for this compound to antagonize TCDD-induced CYP1A1 mRNA expression in HepG2 cells.

Methodology:

  • Cell Seeding: Plate HepG2 cells in 12-well plates and grow to 70-80% confluency.

  • Pre-treatment: Treat cells with 10 µM this compound or vehicle control (DMSO) for 1 hour.

  • Agonist Treatment: Add 1 nM TCDD to the appropriate wells.

  • Time Points: Harvest cells at 0, 4, 8, 12, 24, and 48 hours after TCDD addition.

  • RNA Extraction: Isolate total RNA from the cells at each time point using a standard protocol (e.g., TRIzol).

  • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative expression of CYP1A1 mRNA. Normalize to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in CYP1A1 expression relative to the vehicle-treated control at each time point. The optimal duration is the point at which maximal inhibition by this compound is observed.

G cluster_workflow Time-Course Experimental Workflow A Seed HepG2 Cells (70-80% confluency) B Pre-treat with this compound (10 µM) or DMSO for 1 hr A->B C Add TCDD (1 nM) B->C D Harvest Cells at 0, 4, 8, 12, 24, 48 hrs C->D E RNA Extraction & cDNA Synthesis D->E F qRT-PCR for CYP1A1 Expression E->F G Data Analysis: Identify Time of Max Inhibition F->G

Workflow for optimizing this compound treatment duration.
Protocol 2: Luciferase Reporter Gene Assay for AhR Activity

Objective: To quantify the antagonistic effect of this compound on AhR-dependent gene expression.

Methodology:

  • Cell Transfection: Co-transfect HepG2 cells with an AhR-responsive luciferase reporter plasmid (e.g., pGudLuc1.1) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Pre-treatment: After 24 hours, pre-treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 1 hour.

  • Agonist Treatment: Add an AhR agonist (e.g., 1 nM TCDD) to the wells and incubate for an additional 4-24 hours (duration determined from Protocol 1 or literature).[1][13]

  • Cell Lysis: Remove the medium and add passive lysis buffer.

  • Luminometry: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the agonist-only control.

Signaling Pathway: this compound Mechanism of Action

The following diagram illustrates the canonical AhR signaling pathway and the inhibitory point of this compound. In the resting state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding an agonist like TCDD, the complex translocates to the nucleus, where AhR dimerizes with ARNT and binds to Dioxin Response Elements (DREs) on DNA, initiating gene transcription. This compound blocks the initial ligand binding, preventing this entire cascade.

G cluster_pathway AhR Signaling & this compound Inhibition TCDD Agonist (e.g., TCDD) AhR_complex Cytoplasmic AhR Complex TCDD->AhR_complex Binds CH22 This compound CH22->AhR_complex Blocks Binding AhR_active Active AhR Complex AhR_complex->AhR_active Nuclear Translocation DRE DRE (DNA) AhR_active->DRE Binds with ARNT ARNT ARNT Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Transcription Initiates

Mechanism of AhR antagonism by this compound.

References

Validation & Comparative

Validating the Antagonist Activity of CH-223191: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of CH-223191 as an antagonist of the Aryl Hydrocarbon Receptor (AhR). It compares its performance with other AhR modulators and offers detailed experimental protocols and data to support researchers in their study of this compound.

Mechanism of Action

This compound is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various biological processes.[1] this compound functions by competitively binding to the AhR, thereby inhibiting the binding of agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2] This blockade prevents the subsequent nuclear translocation of the AhR, its dimerization with the AhR Nuclear Translocator (ARNT), and the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1).[3][4] Notably, this compound is considered a "pure" antagonist as it does not exhibit partial agonist activity, even at high concentrations.[1][5]

Quantitative Performance of this compound

The inhibitory potency of this compound has been quantified across various cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for its antagonist activity.

Parameter Value Cell Line/System Agonist Assay
IC50 30 nMHepG2 cellsTCDDLuciferase Reporter Assay
IC50 0.2 µMHuman hepatoma (HG2L6.1c3)TCDDLuciferase Reporter Assay
IC50 1.1 µMGuinea pig cells (G16L1.1c8)TCDDLuciferase Reporter Assay
IC50 1.5 µMMouse hepatoma (H1L1.1c2)TCDDLuciferase Reporter Assay
IC50 3.1 µMRat hepatoma (H4L1.1c4)TCDDLuciferase Reporter Assay
Binding Affinity (Ki) 12.2 µMRecombinant AhR-ARNT complex-Microscale Thermophoresis

Comparison with Other AhR Antagonists

This compound has been compared to other known AhR antagonists, such as 3'-methoxy-4'-nitroflavone (B1677366) (MNF) and 6,2',4'-trimethoxyflavone (B600766) (TMF). In studies, this compound has demonstrated a more complete inhibition of TCDD-dependent AhR DNA binding compared to MNF and TMF.[2] Unlike some other antagonists, this compound shows ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons (HAHs) like TCDD than against polycyclic aromatic hydrocarbons (PAHs) and non-halogenated compounds.[1][6]

Experimental Protocols

Validating the antagonist activity of this compound involves a series of in vitro assays. Below are detailed protocols for key experiments.

AhR-Dependent Luciferase Reporter Gene Assay

This assay is a common and effective method to quantify the ability of a compound to inhibit AhR activation by an agonist.[7]

Objective: To determine the IC50 value of this compound in inhibiting TCDD-induced AhR-dependent luciferase expression.

Materials:

  • Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of a Dioxin Response Element (DRE).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (dissolved in DMSO).

  • TCDD (dissolved in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed the stably transfected HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Following pre-treatment, add a constant, effective concentration of TCDD (e.g., 1 nM) to the wells.

  • Incubate the plate for 4-24 hours at 37°C.[2][3]

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the TCDD-only treated cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Competitive Ligand Binding Assay

This assay directly assesses the ability of this compound to compete with a radiolabeled AhR agonist for binding to the receptor.[2]

Objective: To determine the binding affinity (Ki) of this compound for the AhR.

Materials:

  • Cytosolic extracts containing the AhR (e.g., from guinea pig liver).[2]

  • Radiolabeled TCDD ([³H]TCDD).

  • Unlabeled this compound.

  • Assay buffer.

  • Scintillation counter.

Protocol:

  • Prepare a reaction mixture containing the cytosolic extract and a fixed concentration of [³H]TCDD.

  • Add increasing concentrations of unlabeled this compound to the reaction mixture.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the protein-bound [³H]TCDD from the unbound ligand (e.g., using hydroxylapatite).

  • Quantify the amount of bound [³H]TCDD using a scintillation counter.

  • The displacement of [³H]TCDD by this compound indicates competitive binding.

  • Calculate the IC50 value for the displacement and subsequently the Ki value.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a key downstream target of AhR, to assess the functional consequence of AhR antagonism.[8]

Objective: To evaluate the effect of this compound on TCDD-induced CYP1A1 enzyme activity.

Materials:

  • Hepatoma cells (e.g., HepG2 or H4IIE).[8]

  • This compound.

  • TCDD.

  • 7-Ethoxyresorufin (EROD substrate).

  • Resorufin (B1680543) (standard).

  • Fluorometric plate reader.

Protocol:

  • Treat the cells with this compound for 1 hour, followed by treatment with TCDD for 24 hours to induce CYP1A1 expression.

  • After the induction period, lyse the cells or use whole cells.

  • Add the EROD substrate (7-ethoxyresorufin) to the wells.

  • CYP1A1 will metabolize the substrate to the fluorescent product, resorufin.

  • Measure the fluorescence intensity over time using a fluorometric plate reader (excitation ~530 nm, emission ~590 nm).[8]

  • Calculate the rate of resorufin formation, which is proportional to CYP1A1 activity.

  • Compare the activity in cells treated with this compound and TCDD to those treated with TCDD alone to determine the inhibitory effect.

Visualizing the Molecular Interactions and Experimental Design

To better understand the context of this compound's activity and its validation, the following diagrams illustrate the key pathways and workflows.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 AhR->HSP90 Complexes with AhR_n AhR AhR->AhR_n Translocation Ligand Agonist (e.g., TCDD) Ligand->AhR Binds CH223191 This compound CH223191->AhR Competitively Binds (Inhibits Agonist Binding) ARNT ARNT AhR_n->ARNT Dimerizes with DRE DRE ARNT->DRE Binds to Gene Target Gene (e.g., CYP1A1) DRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory action of this compound.

Antagonist_Validation_Workflow start Start: Hypothesis This compound is an AhR antagonist reporter_assay Reporter Gene Assay (Luciferase/GFP) start->reporter_assay binding_assay Competitive Binding Assay ([³H]TCDD displacement) start->binding_assay gene_expression Target Gene Expression Analysis (qPCR for CYP1A1) reporter_assay->gene_expression data_analysis Data Analysis (IC50, Ki calculation) binding_assay->data_analysis protein_activity Enzyme Activity Assay (EROD for CYP1A1) gene_expression->protein_activity protein_activity->data_analysis conclusion Conclusion: Validate Antagonist Activity data_analysis->conclusion

Caption: Experimental workflow for validating the antagonist activity of this compound.

CH223191_Logical_Action CH223191 This compound AhR Aryl Hydrocarbon Receptor (AhR) CH223191->AhR Binds to Binding Agonist Binding to AhR CH223191->Binding Prevents Agonist AhR Agonist (e.g., TCDD) Agonist->AhR Binds to Nuclear_Translocation AhR Nuclear Translocation Binding->Nuclear_Translocation Leads to DNA_Binding AhR/ARNT Binding to DRE Nuclear_Translocation->DNA_Binding Leads to Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DNA_Binding->Gene_Transcription Leads to

Caption: Logical flow of this compound's antagonistic action on the AhR signaling cascade.

References

A Head-to-Head Comparison of CH-223191 and GNF351 as Aryl Hydrocarbon Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The search results from step 2 have provided some valuable head-to-head comparative data between CH-223191 and GNF351, particularly from the luciferase reporter assays. I have found IC50 values for both compounds, although sometimes in different contexts (e.g., against different agonists or in different cell lines), which will need to be carefully presented. I also have some information about their selectivity and potential for partial agonism.

Crucially, I have found several resources that describe the protocols for key experiments like the luciferase reporter assay, EROD assay (for CYP1A1 activity), and radioligand binding assays. While some of these are general protocols, they provide a solid framework that can be adapted to describe the specific experiments cited in the comparative studies.

However, a direct head-to-head comparison across a wide range of assays in a single publication is still not fully clear. I will need to synthesize the information from multiple sources to build a comprehensive comparison. I also need to ensure I have enough detail to write the "detailed methodologies" section for each key experiment. For the DOT diagrams, I have a good understanding of the AhR pathway and can now also conceptualize the experimental workflows.

The next logical step is to consolidate the gathered information and start structuring the comparison guide. I will focus on extracting the quantitative data for the tables, outlining the experimental protocols based on the information I've found, and starting to script the DOT diagrams. I believe I have enough information to proceed without further searches at this moment, and I will focus on organizing and presenting the current findings.

Therefore, I will now proceed to generate the content based on the information I have gathered.

For researchers, scientists, and drug development professionals, the selection of a suitable Aryl Hydrocarbon Receptor (AhR) antagonist is critical for investigating its role in toxicology, immunology, and oncology. This guide provides an objective comparison of two widely used AhR antagonists, this compound and GNF351, focusing on their performance backed by experimental data.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates the toxic effects of environmental pollutants and plays a role in various physiological processes. Antagonists of this receptor are invaluable tools for studying its function and for developing potential therapeutics. This compound and GNF351 are two of the most potent and specific AhR antagonists available. This guide will delve into a detailed comparison of their efficacy, selectivity, and mechanism of action based on published experimental findings.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and GNF351, providing a clear comparison of their potency and activity in various assays.

Table 1: Potency of AhR Antagonists

CompoundAssay TypeCell LineAgonistIC50 ValueReference
This compound Luciferase ReporterHepG2TCDD30 nM[1][2]
GNF351 Ligand BindingMouse Liver Cytosol (humanized AhR)Photoaffinity Ligand62 nM[1]
GNF351 Luciferase ReporterHepG2 40/6TCDD8.5 nM

Table 2: Comparative Antagonist Activity

Antagonist (40 nM)Agonist (5 nM TCDD)Cell Line% Antagonism of DRE ResponseReference
GNF351 TCDDHepG2 40/6Most Significant[3][4]
This compound TCDDHepG2 40/6Significant[3][4]
MNFTCDDHepG2 40/6Most Significant[3][4]
αNFTCDDHepG2 40/6No Inhibition[3]
TMFTCDDHepG2 40/6No Inhibition[3]
ResveratrolTCDDHepG2 40/6No Inhibition[3]

Key Differentiators

Selectivity:

This compound has been characterized as a ligand-selective antagonist. It effectively inhibits the activation of AhR by halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), but it is less effective against polycyclic aromatic hydrocarbons (PAHs) such as β-naphthoflavone.[3][4] GNF351, on the other hand, is considered a more complete antagonist, capable of blocking AhR activation by a broader range of agonists, including TCDD and the endogenous agonist 3-indoxyl-sulfate (I3S).[3][4]

Partial Agonism:

A critical consideration for an antagonist is its potential to act as a partial agonist, especially at higher concentrations. Studies have shown that at a concentration of 10 μM, GNF351 and this compound exhibit minimal to no agonist activity.[3] In contrast, another commonly used AhR antagonist, α-naphthoflavone (αNF), displays significant partial agonist activity at this concentration.[3]

Signaling Pathway and Experimental Overviews

To provide a clearer understanding of the experimental context, the following diagrams illustrate the AhR signaling pathway and the general workflows of the key assays used to characterize these antagonists.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR HSP90 HSP90 XAP2 XAP2 SRC SRC Ligand Ligand (e.g., TCDD) AhR_complex Inactive AhR Complex Ligand->AhR_complex Binding AhR_complex:f0->AhR AhR_complex:f1->HSP90 AhR_complex:f2->XAP2 AhR_complex:f3->SRC AhR_ARNT Active AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT DRE DRE (DNA Response Element) CYP1A1 CYP1A1 Gene DRE->CYP1A1 Transcription mRNA mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation AhR_ARNT:f0->AhR AhR_ARNT:f1->ARNT AhR_ARNT->DRE Binding

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Luciferase_Reporter_Assay start Start plate_cells Plate cells with AhR-responsive luciferase reporter gene start->plate_cells end End add_antagonist Add varying concentrations of this compound or GNF351 plate_cells->add_antagonist add_agonist Add a known AhR agonist (e.g., TCDD) add_antagonist->add_agonist incubate Incubate for a defined period add_agonist->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence lyse_cells->measure analyze Analyze data to determine IC50 values measure->analyze analyze->end

Caption: Workflow for a Luciferase Reporter Gene Assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AhR antagonists. Below are protocols for key experiments cited in this guide.

Luciferase Reporter Gene Assay for AhR Antagonism

This assay is a common method to screen for AhR antagonists by measuring the inhibition of agonist-induced transcriptional activation of a reporter gene.

  • Cell Culture: Human hepatoma (HepG2) cells, stably transfected with a DRE-luciferase reporter plasmid (e.g., HepG2 40/6), are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a fresh medium containing various concentrations of the test antagonist (this compound or GNF351).

    • After a pre-incubation period (e.g., 1 hour), a known AhR agonist, such as TCDD, is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).

    • The plates are incubated for a further period (e.g., 4-24 hours) to allow for reporter gene expression.

    • The cells are then lysed, and a luciferase assay reagent containing the substrate luciferin (B1168401) is added.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of the agonist-induced luciferase activity is calculated for each antagonist concentration. The IC50 value, the concentration of antagonist that causes 50% inhibition, is then determined by non-linear regression analysis.

Ligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the AhR.

  • Preparation of Cytosol: Liver cytosol, a source of AhR, is prepared from C57BL/6 mice or from cells engineered to express the human AhR.

  • Assay Procedure:

    • A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with the liver cytosol.

    • Increasing concentrations of the unlabeled test compound (this compound or GNF351) are added to compete for binding.

    • Non-specific binding is determined in the presence of a large excess of an unlabeled AhR ligand.

    • After incubation, the bound and free radioligand are separated (e.g., by hydroxylapatite adsorption).

    • The amount of radioactivity in the bound fraction is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined.

CYP1A1 Induction Assay (EROD Assay)

This functional assay measures the enzymatic activity of Cytochrome P450 1A1 (CYP1A1), a key downstream target of AhR activation.

  • Cell Culture and Treatment: Cells responsive to AhR agonists (e.g., HepG2) are treated with an AhR agonist in the presence or absence of the antagonist for a period sufficient to induce CYP1A1 expression (e.g., 24 hours).

  • EROD Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a suitable buffer.

    • A reaction mixture containing the substrate 7-ethoxyresorufin (B15458) is added to the cells.

    • CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin (B1680543).

    • The fluorescence of resorufin is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of resorufin formation is proportional to the CYP1A1 enzyme activity. The inhibition of agonist-induced EROD activity by the antagonist is calculated to determine its functional potency.

Conclusion

Both this compound and GNF351 are potent and valuable tools for studying the Aryl Hydrocarbon Receptor. The choice between them may depend on the specific research question. GNF351 appears to be a more comprehensive antagonist, capable of inhibiting a wider range of AhR agonists with high potency. This compound, with its selectivity for HAHs, offers a unique tool to dissect the differential effects of various classes of AhR ligands. Researchers should consider the specific agonists and experimental systems when selecting the most appropriate antagonist for their studies. This guide provides the foundational data and experimental context to aid in this critical decision-making process.

References

Unveiling the Successors: A Comparative Guide to Alternative Aryl Hydrocarbon Receptor (AhR) Antagonists Beyond CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of Aryl Hydrocarbon Receptor (AhR) modulation, the quest for potent and specific antagonists is paramount. While CH-223191 has long served as a valuable tool, a new generation of antagonists offers improved potency, selectivity, and in vivo efficacy. This guide provides an objective comparison of prominent alternative AhR antagonists, supported by experimental data, to inform the selection of the most suitable compound for your research needs.

The Aryl Hydrocarbon Receptor, a ligand-activated transcription factor, is a critical regulator of cellular responses to a variety of environmental and endogenous signals.[1] Its dysregulation has been implicated in numerous diseases, making it a compelling therapeutic target. This guide delves into a head-to-head comparison of key alternative AhR antagonists, presenting their performance metrics and the experimental frameworks used for their evaluation.

Comparative Performance of AhR Antagonists

The following table summarizes the in vitro potency of several notable AhR antagonists in comparison to this compound. The data, aggregated from multiple studies, highlights the varied efficacy of these compounds in inhibiting AhR signaling, typically measured through luciferase reporter assays. It is important to note that direct comparisons should be made with caution due to potential differences in experimental conditions across studies.

CompoundIC50 (AhR Inhibition)Assay SystemKey Characteristics
This compound ~0.7 µM - 3.1 µM[2][3]TCDD- or DMBA-induced luciferase activity in various cell linesWidely used tool compound; exhibits ligand-selective antagonism.[4]
IK-175 High Potency (specific IC50 not publicly disclosed)Preclinical modelsExcellent oral bioavailability and favorable pharmacokinetic profile.[5]
BAY 2416964 Potent (specific IC50 not publicly disclosed)Transactivation assaysOrally bioavailable; demonstrates in vivo antitumor efficacy.[6][7]
GNF351 ~40 nM - 62 nM[8][9]TCDD-induced luciferase activity in HepG2 cellsHigh-affinity ligand; inhibits both genomic and non-genomic AhR activities.[8][9]
CB7993113 ~2.1 µM[3]DMBA-induced reporter activity in H1G1.1C3 cellsMore effective at maximal inhibition of DMBA-induced activity than this compound in a specific assay.[3]
Stemregenin 1 (SR1) Not specified for antagonismHuman hematopoietic stem cell expansionNot mouse cross-reactive; developed for ex vivo applications.[6]
6,2′,4′-Trimethoxyflavone (TMF) Fails to inhibit TCDD-mediated gene expression at 40 nM[8]TCDD-induced luciferase activity in HepG2 40/6 cellsFlavonoid-based antagonist.
3′-Methoxy-4′-nitroflavone (MNF) Potent (specific IC50 not detailed in comparative studies)TCDD-induced luciferase activity in HepG2 40/6 cellsShows significant antagonism at 40 nM.[8]
Resveratrol Fails to inhibit TCDD-mediated gene expression at 40 nM[8]TCDD-induced luciferase activity in HepG2 40/6 cellsNatural polyphenol with complex AhR modulatory activity.

AhR Signaling Pathway and Antagonist Intervention

The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR complex. This triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR into the nucleus. Within the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription.[10][11][12] AhR antagonists act by competitively binding to the ligand-binding pocket of the AhR, thereby preventing its activation and subsequent downstream signaling.

AhR_Signaling_Pathway Canonical AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, HSP90, AIP, p23) AhR_ARNT AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization Ligand Ligand (e.g., TCDD, Kynurenine) Ligand->AhR_complex Binding & Activation Antagonist AhR Antagonist (e.g., this compound, IK-175) Antagonist->AhR_complex Competitive Binding (Inhibition) XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Gene Target Gene Transcription (e.g., CYP1A1) XRE->Target_Gene Initiates

Caption: Canonical AhR Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

Objective comparison of AhR antagonists relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the comparison.

AhR Activation Reporter Gene Assay (Luciferase Assay)

This assay is a cornerstone for determining the potency of compounds in activating or inhibiting AhR signaling.[1]

Principle: A cell line is engineered to express a reporter gene, such as luciferase, under the control of a promoter containing XREs. Activation of AhR by an agonist leads to the expression of the reporter gene, which can be quantified by measuring luminescence. An AhR antagonist will reduce the reporter gene expression in the presence of an AhR agonist.

Generalized Protocol:

  • Cell Culture and Seeding: An appropriate reporter cell line (e.g., HepG2, H4IIE stably transfected with an XRE-luciferase reporter construct) is cultured in a suitable medium.[1] Cells are seeded into 96-well plates at a density that allows for 70-80% confluency on the day of the experiment.[13]

  • Compound Preparation: Serial dilutions of the test antagonist and a known AhR agonist (e.g., TCDD, β-naphthoflavone) are prepared in the cell culture medium.[1]

  • Treatment: Cells are pre-incubated with the antagonist for a defined period (e.g., 1 hour) before the addition of the agonist.[14] The final concentration of the agonist should be at or near its EC50 value for optimal sensitivity in detecting antagonism.

  • Incubation: The treated plates are incubated for a specific duration (e.g., 24 hours) at 37°C in a CO2 incubator.[1]

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added.[15] The resulting luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as a percentage of the agonist-induced activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.[15]

Competitive Ligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the AhR.

Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [3H]TCDD) is incubated with a source of AhR protein (e.g., liver cytosol) in the presence of varying concentrations of the unlabeled test compound.[16] The amount of radiolabeled ligand bound to the receptor is then measured. A potent antagonist will displace the radiolabeled ligand, resulting in a lower radioactive signal.

Generalized Protocol:

  • Preparation of AhR Source: Liver cytosol from a suitable species (e.g., mouse, rat) is prepared as the source of AhR protein.[16]

  • Incubation: The cytosol is incubated with a fixed concentration of [3H]TCDD and a serial dilution of the unlabeled competitor (antagonist) in a suitable buffer.[17]

  • Separation of Bound and Unbound Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled ligand using methods such as hydroxylapatite (HAP) assay or size-exclusion chromatography.[17]

  • Quantification: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled TCDD) from the total binding. The IC50 value for the competitor is determined from a dose-response curve, and the inhibition constant (Ki) can be calculated.[16]

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a key downstream target gene of AhR, as a functional readout of AhR activation.[18]

Principle: The assay is based on the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin (B15458) by CYP1A1 to the highly fluorescent product resorufin (B1680543). The rate of resorufin formation is directly proportional to the CYP1A1 enzyme activity.

Generalized Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is treated with the AhR agonist in the presence or absence of the antagonist for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).[18]

  • EROD Reaction: After the induction period, the culture medium is replaced with a reaction mixture containing 7-ethoxyresorufin. The reaction is initiated by the addition of NADPH.[18]

  • Fluorescence Measurement: The plate is immediately placed in a fluorometric microplate reader, and the increase in fluorescence due to resorufin formation is measured kinetically over time.[18]

  • Protein Quantification: Following the kinetic reading, the total protein content in each well is determined using a standard method (e.g., Bradford assay) for normalization of the enzyme activity.[18]

  • Data Analysis: A resorufin standard curve is used to convert the fluorescence units to the amount of product formed. The CYP1A1 activity is expressed as pmol of resorufin formed per minute per mg of protein. The inhibitory effect of the antagonist is determined by comparing the enzyme activity in the presence and absence of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and comparison of novel AhR antagonists.

Experimental_Workflow Workflow for AhR Antagonist Comparison A Compound Synthesis & Characterization B In Vitro Screening: Luciferase Reporter Assay A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E H In Vivo Efficacy & PK/PD Studies (Animal Models) D->H F Competitive Binding Assay (Ki determination) E->F G CYP1A1 Induction Assay (EROD) E->G I Toxicity & Safety Assessment H->I

References

Unveiling the Specificity of CH-223191 for the Aryl Hydrocarbon Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and potent antagonist is critical for accurately dissecting the roles of the aryl hydrocarbon receptor (AHR) in biological systems. This guide provides a comprehensive comparison of CH-223191, a widely used AHR antagonist, with other alternatives, supported by experimental data and detailed methodologies.

This compound has emerged as a valuable tool in AHR research due to its high potency and specificity. It functions as a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations, a common pitfall with other modulators.[1] This characteristic is crucial for unambiguous interpretation of experimental results.

Comparative Analysis of AHR Antagonists

The efficacy of this compound is best understood in the context of other available AHR antagonists. The following table summarizes key quantitative data for this compound and its alternatives, highlighting differences in potency and ligand-selective effects.

CompoundTargetIC50Mechanism of ActionKey Characteristics
This compound Aryl Hydrocarbon Receptor (AHR)~30 nM (TCDD-induced luciferase activity)[2][3]Inhibits AHR nuclear translocation and DNA binding.[2][4] May also induce mitochondrial dysfunction.[5]Pure antagonist with ligand-selective inhibition, preferentially blocking halogenated aromatic hydrocarbons (HAHs) like TCDD over polycyclic aromatic hydrocarbons (PAHs).[6][7][8]
GNF351 Aryl Hydrocarbon Receptor (AHR)More potent than this compound in some assays.[9]High-affinity binding to the AHR ligand-binding pocket.[9]A high-affinity antagonist capable of blocking a diverse array of AHR ligands.[9]
6,2',4'-Trimethoxyflavone (TMF) Aryl Hydrocarbon Receptor (AHR)Not explicitly stated in the provided results.Competes with agonists for AHR binding.[10]A pure antagonist with no partial agonist activity, unlike some other flavonoid-based antagonists.[10]
3'-Methoxy-4'-nitroflavone (MNF) Aryl Hydrocarbon Receptor (AHR)Not explicitly stated in the provided results.Ligand- and species-selective antagonism.[6]Can exhibit agonist activity in a species- and context-specific manner.[8]
CB7993113 Aryl Hydrocarbon Receptor (AHR)IC50 of 3.3 x 10⁻⁷ M.[11]Competitive antagonist that prevents AHR nuclear translocation.[11]Shown to reduce cancer cell invasion and migration.[11]

Delving into the Experimental Validation

The specificity of this compound for the AHR has been validated through a variety of experimental protocols. These assays are fundamental for characterizing the activity of any potential AHR modulator.

Key Experimental Protocols:
  • Reporter Gene Assays: These assays are a primary method for quantifying the ability of a compound to inhibit AHR-mediated gene transcription.

    • Methodology: Cells (e.g., HepG2) are stably transfected with a plasmid containing a luciferase reporter gene under the control of a dioxin response element (DRE). Cells are then treated with an AHR agonist (e.g., TCDD) in the presence or absence of the antagonist (e.g., this compound). The resulting luciferase activity is measured, with a decrease in activity indicating antagonism.[2]

  • Ligand Binding Assays: These experiments determine if a compound directly competes with a known AHR ligand for binding to the receptor.

    • Methodology: A radiolabeled AHR agonist (e.g., [³H]TCDD) is incubated with a source of AHR (e.g., cytosolic extracts) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced from the receptor indicates the binding affinity of the test compound.

  • AHR Nuclear Translocation Assays: This method visualizes or quantifies the movement of the AHR from the cytoplasm to the nucleus upon ligand activation and its inhibition by an antagonist.

    • Methodology: Cells are treated with an AHR agonist with or without the antagonist. The cells are then fixed and stained with an antibody specific for AHR. The subcellular localization of the AHR is observed using immunofluorescence microscopy. Alternatively, nuclear and cytoplasmic fractions can be isolated and the amount of AHR in each fraction determined by Western blotting.[4]

  • DNA Binding Assays (Electrophoretic Mobility Shift Assay - EMSA): This technique assesses the ability of the AHR to bind to its specific DNA recognition sequence, the DRE.

    • Methodology: Nuclear extracts from cells treated with an agonist and/or antagonist are incubated with a radiolabeled DNA probe containing the DRE sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band corresponding to the AHR-DRE complex indicates that the antagonist has inhibited DNA binding.[7]

  • CYP1A1 Expression and Activity Assays (EROD Assay): The CYP1A1 gene is a well-characterized AHR target. Measuring its expression or the activity of its protein product is a reliable indicator of AHR activation.

    • Methodology:

      • mRNA Expression: Cells are treated with the compounds of interest, and RNA is extracted. The levels of CYP1A1 mRNA are then quantified using quantitative real-time PCR (qPCR).[2]

      • Enzyme Activity (EROD Assay): The ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1. Cell lysates or microsomes are incubated with a substrate (ethoxyresorufin) that is converted into a fluorescent product (resorufin) by CYP1A1. The rate of resorufin (B1680543) production is proportional to CYP1A1 activity.[4]

Visualizing the Molecular Interactions

To better understand the context of this compound's action, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for assessing antagonist specificity.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_active Active AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Translocation & Heterodimerization AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT DRE DRE (DNA) AHR_ARNT->DRE Binding Gene_Transcription Target Gene Transcription DRE->Gene_Transcription Initiation CH223191 This compound CH223191->AHR_complex Antagonism Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., HepG2-Lucia™ AHR) treatment Treatment Groups: - Vehicle Control - Agonist (e.g., TCDD) - Antagonist (e.g., this compound) - Agonist + Antagonist start->treatment incubation Incubation treatment->incubation reporter Reporter Gene Assay (Luciferase) incubation->reporter erod EROD Assay (CYP1A1 Activity) incubation->erod qpcr qPCR (CYP1A1 mRNA) incubation->qpcr western Western Blot (AHR Nuclear Translocation) incubation->western analysis Data Analysis (IC50 Calculation) reporter->analysis erod->analysis qpcr->analysis western->analysis conclusion Confirmation of Antagonist Specificity analysis->conclusion

References

CH-223191: A Comprehensive Guide to its Efficacy in Blocking TCDD Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CH-223191's performance against other aryl hydrocarbon receptor (AhR) antagonists in blocking the effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). The information presented is supported by experimental data to aid in research and development decisions.

Comparative Efficacy of AhR Antagonists

This compound has been demonstrated to be a potent and specific antagonist of the aryl hydrocarbon receptor (AhR), effectively blocking the toxic effects induced by TCDD.[1][2] Unlike many other AhR antagonists, this compound is considered a "pure" antagonist, as it does not exhibit partial agonist activity at higher concentrations.[3] Its efficacy has been demonstrated in both in vitro and in vivo models, where it has been shown to inhibit TCDD-mediated toxicity.[3][4]

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other AhR antagonists in inhibiting TCDD-induced activity in various cell lines.

AntagonistCell LineTCDD-Induced Activity MeasuredIC50 ValueReference
This compound HepG2 (human)Luciferase Activity30 nM[1][5]
This compound HG2L6.1c3 (human)Luciferase Activity0.2 µM[6]
This compound H1L1.1c2 (mouse)Luciferase Activity1.5 µM[6]
This compound H4L1.1c4 (rat)Luciferase Activity3.1 µM[6]
This compound G16L1.1c8 (guinea pig)Luciferase Activity1.1 µM[6]
This compound BCPAP (human)Cell Viability43.1 nM[7]
This compound K1 (human)Cell Viability50.3 nM[7]
GNF351 HepG2 40/6 (human)DRE ResponseMore potent than this compound at 40 nM[8]
SR1 (StemRegenin 1) BCPAP (human)Cell Viability225.3 nM[7]
SR1 (StemRegenin 1) K1 (human)Cell Viability274.4 nM[7]
MNF (3'-methoxy-4'-nitroflavone) HepG2 40/6 (human)DRE ResponseSimilar to GNF351 at 40 nM[8]
TMF (6,2',4'-trimethoxyflavone) HepG2 40/6 (human)DRE ResponseFailed to inhibit at 40 nM[8]
Resveratrol HepG2 40/6 (human)DRE ResponseFailed to inhibit at 40 nM[8]
α-Naphthoflavone HepG2 40/6 (human)DRE ResponseFailed to inhibit at 40 nM[8]
In Vivo Efficacy

In vivo studies in murine models have further validated the efficacy of this compound in mitigating TCDD-induced toxicity.

Animal ModelThis compound DosageTCDD ChallengeObserved Effects of this compoundReference
Male ICR Mice10 mg/kg/day (oral)100 µg/kg (i.p.)Prevented TCDD-induced cytochrome P450 induction, liver toxicity (reduced plasma AST and ALT levels), and wasting syndrome.[4]

Mechanism of Action: Blocking the TCDD Signaling Pathway

TCDD exerts its toxic effects by activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This compound acts as a competitive antagonist, blocking the initial steps of this signaling cascade.

TCDD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-Hsp90-XAP2-p23 Complex TCDD->AhR_complex Binds CH223191 This compound CH223191->AhR_complex Blocks Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation & Dimerization with ARNT DRE Dioxin Response Element (DRE) AhR_ARNT->DRE Binds Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Toxic_Effects Toxic Effects Gene_Transcription->Toxic_Effects

As the diagram illustrates, this compound competitively inhibits the binding of TCDD to the AhR complex in the cytoplasm.[3] This prevents the subsequent nuclear translocation of the receptor, its dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and the binding of this complex to Dioxin Response Elements (DREs) on DNA.[8] By blocking these initial steps, this compound effectively prevents the TCDD-induced transcription of target genes, such as Cytochrome P450 1A1 (CYP1A1), and the resulting toxic effects.[8]

Experimental Protocols

Detailed methodologies for key experiments used to validate the efficacy of this compound are provided below.

Luciferase Reporter Gene Assay

This assay is used to quantify the extent to which a compound can inhibit TCDD-induced AhR-dependent gene expression.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Gene Assay Workflow start Start step1 Seed cells stably transfected with a DRE-luciferase reporter plasmid in a 96-well plate. start->step1 step2 Pre-treat cells with varying concentrations of this compound or other antagonists (1h). step1->step2 step3 Treat cells with TCDD (e.g., 3 nM) for a defined period (e.g., 24h). step2->step3 step4 Lyse cells and add luciferase substrate. step3->step4 step5 Measure luminescence using a luminometer. step4->step5 end End step5->end

Detailed Protocol:

  • Cell Culture: HepG2 cells, or other suitable cell lines stably transfected with a DRE-driven luciferase reporter plasmid, are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 96-well plates at a density that ensures they are sub-confluent at the time of the assay.

  • Antagonist Pre-treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test antagonists. Cells are typically pre-incubated for 1 hour.

  • TCDD Treatment: After pre-incubation, cells are treated with a constant concentration of TCDD (e.g., 3 nM) and incubated for an additional 24 hours.

  • Cell Lysis: The medium is removed, and cells are washed with PBS. A lysis buffer is then added to each well to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate, and a luciferase assay reagent containing the substrate (e.g., luciferin) is added. The resulting luminescence is immediately measured using a luminometer. The light output is proportional to the amount of luciferase produced and, therefore, to the level of AhR activation.

Western Blot for AhR Nuclear Translocation

This technique is used to visualize and quantify the inhibition of TCDD-induced translocation of the AhR from the cytoplasm to the nucleus.

Western_Blot_Workflow cluster_workflow Western Blot for AhR Nuclear Translocation Workflow start Start step1 Treat cells with TCDD in the presence or absence of this compound. start->step1 step2 Harvest cells and perform cytoplasmic and nuclear fractionation. step1->step2 step3 Determine protein concentration of each fraction. step2->step3 step4 Separate proteins by size using SDS-PAGE. step3->step4 step5 Transfer proteins to a membrane (e.g., PVDF). step4->step5 step6 Probe membrane with a primary antibody against AhR. step5->step6 step7 Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). step6->step7 step8 Add a chemiluminescent substrate and detect the signal. step7->step8 end End step8->end

Detailed Protocol:

  • Cell Treatment: Cells are treated with TCDD, with or without pre-treatment with this compound, for a specified time (e.g., 1 hour).

  • Fractionation: Cells are harvested, and cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

  • Protein Quantification: The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each fraction are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for AhR. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal, corresponding to the amount of AhR in each fraction, is detected using an imaging system. A decrease in the nuclear AhR signal in the presence of this compound indicates inhibition of translocation.

Ethoxyresorufin-O-deethylase (EROD) Assay

The EROD assay is a functional assay that measures the catalytic activity of CYP1A1, a key enzyme induced by AhR activation.

EROD_Assay_Workflow cluster_workflow EROD Assay Workflow start Start step1 Treat cells with TCDD in the presence or absence of this compound. start->step1 step2 Prepare cell lysates or microsomal fractions. step1->step2 step3 Incubate the lysate/microsomes with 7-ethoxyresorufin (B15458) and NADPH. step2->step3 step4 Measure the production of resorufin (B1680543) fluorometrically over time. step3->step4 end End step4->end

Detailed Protocol:

  • Cell Treatment: Cells (e.g., HepG2) are treated with TCDD with or without this compound.

  • Sample Preparation: After treatment, cells are harvested, and either whole-cell lysates or microsomal fractions (which are enriched in CYP enzymes) are prepared.

  • Enzymatic Reaction: The prepared samples are incubated with the substrate 7-ethoxyresorufin and a source of reducing equivalents, typically NADPH, in a reaction buffer.

  • Fluorescence Measurement: The EROD activity is determined by measuring the rate of formation of the fluorescent product, resorufin, using a fluorometer. A decrease in resorufin production in the presence of this compound indicates inhibition of TCDD-induced CYP1A1 activity.

Conclusion

The available data strongly support the efficacy of this compound as a potent and specific antagonist of TCDD-induced AhR activation and subsequent toxicity. Its "pure" antagonist profile, lacking agonistic effects at higher concentrations, makes it a valuable tool for studying AhR signaling and a promising candidate for further development. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of this compound and other potential AhR modulators.

References

Comparative Analysis of CH-223191 and α-Naphthoflavone as Aryl Hydrocarbon Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used Aryl Hydrocarbon Receptor (AhR) modulators: CH-223191 and α-naphthoflavone (ANF). The objective is to offer a clear, data-driven comparison of their mechanisms of action, efficacy, and specificity, supported by experimental data and detailed protocols. This information is intended to assist researchers in selecting the appropriate tool for their studies in toxicology, immunology, and oncology.

Introduction to AhR Modulators

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating biological responses to a wide array of environmental contaminants and endogenous molecules.[1] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[2][3] Modulation of this pathway is crucial for studying xenobiotic metabolism, immune function, and carcinogenesis.

This compound is a synthetic, potent, and specific AhR antagonist.[1][4][5] It is often described as a "pure" antagonist due to its lack of intrinsic agonist activity.[1][6]

α-Naphthoflavone (ANF) , also known as 7,8-benzoflavone, is a synthetic flavonoid that exhibits a more complex pharmacological profile, acting as both a competitive AhR antagonist and a weak partial agonist.[7][8][9]

Mechanism of Action: A Tale of Two Modulators

The primary distinction between this compound and α-naphthoflavone lies in their interaction with the AhR and the resulting functional consequences.

This compound: The Selective Antagonist this compound functions as a pure, competitive antagonist that directly competes with AhR agonists for binding to the receptor's ligand-binding domain.[10] A key feature of this compound is its ligand-selective antagonism. It is highly effective at inhibiting the AhR activation induced by halogenated aromatic hydrocarbons (HAHs) like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), but shows little to no effect against activation by polycyclic aromatic hydrocarbons (PAHs) or other non-HAH agonists.[1][10][11] This selectivity suggests that different classes of ligands may induce distinct conformational changes in the AhR, which this compound can differentially antagonize. It effectively blocks the nuclear translocation of the TCDD-liganded AhR, a critical step in the signaling cascade.[4][6][10] Importantly, it displays no agonist activity, even at high concentrations, and is specific to the AhR, showing no affinity for the estrogen receptor.[1]

α-Naphthoflavone: The Partial Agonist/Antagonist α-Naphthoflavone's mechanism is more nuanced. It is a competitive ligand for the AhR, and its functional output—agonist versus antagonist—can depend on the concentration, cell type, and the specific AhR agonist it is competing against.[7][12] At lower concentrations, it primarily acts as an antagonist by competitively inhibiting the binding of high-affinity agonists like TCDD, thereby reducing the formation of transcriptionally active nuclear AhR complexes.[13][14] However, at higher concentrations (e.g., 10 µM), ANF can act as a weak agonist, capable of inducing AhR transformation, DRE binding, and subsequent expression of target genes like CYP1A1.[7] This dual activity makes it a "partial agonist" and contrasts with the "pure" antagonist profile of this compound.[3][9] Its effects can also be species-specific.[15]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and α-naphthoflavone based on published experimental data.

ParameterThis compoundα-NaphthoflavoneReference(s)
Primary Mechanism Pure, Ligand-Selective AhR AntagonistPartial AhR Agonist / Competitive Antagonist[1][7][9][10]
IC₅₀ (vs. TCDD) ~30 nM (in TCDD-induced luciferase assays)Concentration-dependent antagonism[4][5][14]
Kᵢ (vs. EROD activity) Not reported~9.1 nM[8]
Intrinsic Agonist Activity None detectedYes, weak partial agonist[1][7][9]
Specificity Specific for AhR over Estrogen ReceptorPrimarily AhR; also inhibits aromatase[1][8][16]

Table 1. Comparative Pharmacological Profile.

Experimental ModelThis compound Effectα-Naphthoflavone EffectReference(s)
TCDD-Induced CYP1A1 Expression Potent inhibitionInhibition (antagonist) or weak induction (agonist)[5][14]
BNF-Induced CYP1A1 Expression Little to no inhibitionInhibition (antagonist) or weak induction (agonist)[10][11]
AhR Nuclear Translocation (TCDD-induced) Blocks translocationReduces nuclear complex accumulation[4][10][13]
Cell Viability (Hepa1 cells) No significant decreaseNot reported in direct comparison[6]

Table 2. Comparative Effects on AhR Signaling Endpoints.

Signaling Pathway Analysis

Canonical AhR Signaling Pathway

The canonical pathway begins with an agonist binding to the cytosolic AhR complex. This induces a conformational change, leading to nuclear translocation and dimerization with ARNT. The AhR/ARNT heterodimer then binds to DREs in the promoter regions of target genes, activating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist AhR Agonist (e.g., TCDD) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Agonist->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR/ARNT Heterodimer ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binding Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Transcription Activation

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Modulation by this compound and α-Naphthoflavone

Both compounds interfere with the initial step of the canonical pathway: ligand binding. However, their downstream consequences differ significantly.

cluster_input Agonist AhR Agonist (e.g., TCDD) AhR Cytosolic AhR Complex Agonist->AhR Binds & Activates CH223191 This compound CH223191->AhR Competitively Binds (Pure Antagonist) ANF α-Naphthoflavone ANF->AhR Competitively Binds (Partial Agonist/Antagonist) Activation AhR Activation & Nuclear Translocation AhR->Activation DRE_Binding DRE Binding & Gene Transcription Activation->DRE_Binding cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 2/3: Readout Seed Seed hepatoma cells stably expressing a DRE-luciferase reporter construct into a 96-well plate Treat Treat cells with AhR agonist (e.g., TCDD) +/- varying concentrations of This compound or α-naphthoflavone Seed->Treat Incubate Incubate for 4-24 hours at 37°C, 5% CO₂ Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure luminescence using a plate-reading luminometer Lyse->Read cluster_culture Days 1-3: Cell Culture & Treatment cluster_assay Day 4: EROD Assay cluster_detect Day 4: Detection Culture Culture primary hepatocytes or hepatoma cells in plates Treat_EROD Treat cells with test compounds (agonist +/- antagonist) for 24-72 hours Culture->Treat_EROD Add_Substrate Replace media with buffer containing 7-ethoxyresorufin (substrate) and NADPH (cofactor) Treat_EROD->Add_Substrate Incubate_EROD Incubate at 37°C, protected from light Add_Substrate->Incubate_EROD Stop Stop reaction with acetonitrile Incubate_EROD->Stop Measure Measure resorufin (B1680543) (fluorescent product) using a plate reader (Ex: ~530 nm, Em: ~590 nm) Stop->Measure Normalize Normalize fluorescence to total protein content Measure->Normalize

References

A Head-to-Head Comparison: Pharmacological Versus Genetic Inhibition of the Aryl Hydrocarbon Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of CH-223191 and Genetic Knockdown in Modulating AhR Signaling

For researchers investigating the multifaceted roles of the Aryl Hydrocarbon Receptor (AhR), a critical decision lies in the method of inhibiting its activity. This guide provides a comprehensive comparison of two primary approaches: the use of the selective antagonist this compound and genetic knockdown of the AhR gene. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their experimental designs.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that orchestrates cellular responses to a wide array of environmental and endogenous molecules.[1][2] Its involvement in toxicological responses, immune regulation, and carcinogenesis has made it a significant target for therapeutic intervention and mechanistic studies.[3][4] this compound is a potent and specific synthetic antagonist of the AhR, known to competitively inhibit the binding of ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[5][6] In contrast, genetic knockdown techniques, such as small interfering RNA (siRNA), offer a method to directly reduce the cellular levels of the AhR protein.[7]

This guide will delve into a cross-validation of the results obtained from these two distinct methodologies, focusing on a key downstream target of AhR signaling: the induction of Cytochrome P450 1A1 (CYP1A1).

Quantitative Comparison of AhR Inhibition

To provide a clear comparison of the efficacy of this compound and AhR genetic knockdown, the following table summarizes representative data on the inhibition of TCDD-induced CYP1A1 expression. The data is synthesized from studies employing similar hepatic cell lines to ensure a relevant comparison.

Inhibition MethodTargetCell LineAgonist (Concentration)EndpointResult (% Inhibition)Reference
This compound (10 µM) AhR ActivityHepa cellsTCDD (3 nM)CYP1A1-dependent luciferase activity~95%[8]
AhR siRNA AhR ProteinMCF-7 cellsTCDDCYP1A1 protein expression60-80% reduction in AhR protein[7]

Note: The percentage of inhibition for AhR siRNA is inferred from the reported reduction in AhR protein levels, which directly correlates with the reduced capacity for CYP1A1 induction. Direct comparative quantitative data from a single study was not available in the public domain at the time of this review.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for the key experiments cited in this comparison.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate hepatic cells (e.g., Hepa-1c1c7 or HepG2) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.

  • Antagonist Pre-treatment: One hour prior to agonist treatment, replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).[8]

  • Agonist Treatment: Add the AhR agonist (e.g., TCDD at 3 nM) to the culture medium and incubate for the desired period (e.g., 24 hours for reporter gene assays).[8]

  • Endpoint Analysis: Following incubation, proceed with the desired assay to measure AhR activity, such as a luciferase reporter assay or qRT-PCR for CYP1A1 expression.

Genetic Knockdown of AhR using siRNA
  • siRNA Preparation: Resuspend lyophilized siRNA targeting AhR and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

  • Transfection:

    • Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.

    • For each well, dilute the AhR siRNA or control siRNA into an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, add antibiotic-containing medium and continue to culture for 48-72 hours to allow for AhR protein knockdown.[7]

  • Verification of Knockdown: Assess the efficiency of AhR knockdown by Western blot analysis of whole-cell lysates.

  • Agonist Treatment and Endpoint Analysis: Following confirmation of knockdown, treat the cells with an AhR agonist (e.g., TCDD) and perform the desired endpoint analysis as described above.

Luciferase Reporter Assay for AhR Activity
  • Transfection: Co-transfect cells with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with the AhR agonist, with or without the antagonist (this compound) or following AhR knockdown.

  • Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Visualizing the Mechanisms of AhR Inhibition

To better understand the distinct mechanisms of this compound and genetic knockdown, the following diagrams illustrate the AhR signaling pathway and the points of intervention for each method.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex Inactive AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex p23 p23 p23->AhR_complex Ligand Ligand (e.g., TCDD) Ligand->AhR_complex Binds to AhR CH223191 This compound CH223191->AhR_complex Competitive Antagonist AhR_ARNT AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds to CYP1A1 CYP1A1 Gene DRE->CYP1A1 Induces Transcription Transcription CYP1A1->Transcription siRNA AhR siRNA siRNA->AhR Degrades AhR mRNA (Prevents Synthesis)

Caption: Canonical AhR signaling pathway and points of inhibition.

The diagram above illustrates the canonical AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex.[5] Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1, initiating their transcription.[9] this compound acts as a competitive antagonist, preventing ligand binding to AhR in the cytoplasm. In contrast, AhR siRNA prevents the synthesis of the AhR protein altogether by degrading its mRNA.

Experimental_Workflow_Comparison cluster_CH223191 Pharmacological Inhibition (this compound) cluster_siRNA Genetic Knockdown (AhR siRNA) A1 Seed Cells A2 Pre-treat with This compound A1->A2 A3 Treat with AhR Agonist A2->A3 A4 Measure AhR Activity A3->A4 B1 Seed Cells B2 Transfect with AhR siRNA B1->B2 B3 Incubate for Knockdown B2->B3 B4 Treat with AhR Agonist B3->B4 B5 Measure AhR Activity B4->B5

Caption: Comparative experimental workflows for AhR inhibition.

The workflow diagram highlights the key differences in the experimental timelines for pharmacological and genetic inhibition of AhR. The use of this compound involves a relatively short pre-treatment period before agonist stimulation. In contrast, siRNA-mediated knockdown requires a longer incubation period to allow for the degradation of existing AhR protein and to achieve maximal knockdown before the cells can be used for downstream experiments.

Conclusion

Both this compound and genetic knockdown are effective methods for inhibiting AhR signaling, each with its own set of advantages and considerations.

  • This compound offers a rapid, reversible, and dose-dependent method of inhibition, making it suitable for acute studies and for investigating the temporal dynamics of AhR signaling. Its specificity for AhR has been well-documented.[5]

  • Genetic knockdown provides a highly specific means of reducing AhR protein levels, which can be advantageous for long-term studies and for unequivocally attributing a biological response to the presence of the AhR protein. However, the efficiency of knockdown can vary, and potential off-target effects of the siRNA should be considered and controlled for.

The choice between these two powerful techniques will ultimately depend on the specific research question, the experimental model, and the desired temporal resolution of AhR inhibition. This guide provides a foundational framework to assist researchers in selecting the most appropriate tool to advance their understanding of the complex biology of the Aryl Hydrocarbon Receptor.

References

Comparative Analysis of CH-223191 IC50 Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

CH-223191 is recognized as a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] It functions by competitively inhibiting the binding of AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby preventing the receptor's nuclear translocation and subsequent downstream signaling.[3][4] This guide provides a comparative overview of its inhibitory concentration (IC50) in different cell lines, details the experimental protocols for its determination, and illustrates the signaling pathway it modulates.

IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies across cell lines from different species, reflecting potential differences in AhR structure and function. The data below summarizes the reported IC50 values for the inhibition of TCDD-induced AhR-dependent reporter gene expression.

Cell LineSpeciesIC50 ValueReference
HepG2Human30 nM (0.03 µM)[1][2][5]
HG2L6.1c3 (Hepatoma)Human0.2 µM[6]
H1L1.1c2 (Hepatoma)Mouse1.5 µM[6]
Hepa1 (Protein Extract)Mouse~1.0 µM[4]
H4L1.1c4 (Hepatoma)Rat3.1 µM[6]
G16L1.1c8 (Intestinal Adenocarcinoma)Guinea Pig1.1 µM[6]

Note: The IC50 values can be influenced by the specific experimental conditions, including the concentration of the AhR agonist (e.g., TCDD) used for induction. The inhibition by this compound has been shown to be competitive in nature.[6]

Experimental Protocols for IC50 Determination

The determination of IC50 for this compound typically involves a cell-based assay measuring the inhibition of AhR-dependent signaling. A common method is the luciferase reporter gene assay.

Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing a luciferase gene under the control of an AhR-responsive element. When an AhR agonist like TCDD is added, it activates AhR, leading to the expression of luciferase. The addition of an antagonist like this compound will inhibit this process, causing a dose-dependent decrease in luciferase activity, which is measured as luminescence.

Detailed Methodology (Luciferase Assay):

  • Cell Culture: Adherent cells, such as HepG2, are cultured in 96-well plates until they reach an appropriate confluency.[1]

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a set period, typically 1 hour.[1][2]

  • Agonist Induction: An AhR agonist, commonly 3 nM TCDD, is then added to the wells to induce AhR-dependent gene expression.[1]

  • Incubation: The plates are incubated for an additional 24 to 72 hours to allow for reporter gene expression.[1][7]

  • Cell Lysis: After incubation, the culture medium is removed, and the cells are lysed using a specific lysis buffer.[1]

  • Luminescence Measurement: The cell lysate is mixed with a luciferase assay reagent, and the resulting luminescence is measured using a luminometer.[1]

  • Data Analysis: The luminescence values are plotted against the logarithm of the inhibitor (this compound) concentration. A sigmoidal dose-response curve is generated, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the maximum luciferase activity induced by TCDD.[8][9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate e1 Pre-treat cells with This compound (1h) p1->e1 p2 Prepare serial dilutions of this compound p2->e1 e2 Induce with AhR agonist (e.g., TCDD) e1->e2 e3 Incubate for 24-72h e2->e3 a1 Lyse cells & add luciferase reagent e3->a1 a2 Measure luminescence a1->a2 a3 Plot dose-response curve & calculate IC50 a2->a3

Caption: Workflow for IC50 determination using a luciferase reporter assay.

Signaling Pathway of this compound

This compound acts as a selective antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][10]

Mechanism of Action:

  • Resting State: In the absence of a ligand, AhR resides in the cytoplasm as part of a protein complex.[3]

  • Ligand Activation: Upon binding of an agonist (like TCDD), the AhR complex undergoes a conformational change.

  • Nuclear Translocation: The activated AhR complex translocates into the nucleus.[6]

  • Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[3]

  • DNA Binding & Gene Expression: This AhR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes (e.g., CYP1A1), initiating their transcription.

  • Inhibition by this compound: this compound competitively binds to the AhR, preventing the initial ligand binding and activation step. This blockage inhibits the nuclear translocation of AhR and the subsequent downstream events, effectively antagonizing the induction of AhR-responsive genes.[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocation Ligand Agonist (e.g., TCDD) Ligand->AhR Binds & Activates CH223191 This compound CH223191->AhR Inhibits ARNT ARNT ARNT->AhR_ARNT DRE DRE AhR_ARNT->DRE Binds Gene Target Gene (e.g., CYP1A1) DRE->Gene Induces Transcription Response Biological Response Gene->Response

References

Safety Operating Guide

Proper Disposal of CH-223191: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the potent and specific aryl hydrocarbon receptor (AhR) antagonist, CH-223191, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This material should be considered hazardous until further information is available.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight333.39 g/mol [2]
CAS Number301326-22-7[3]
Solubility
Dimethylformamide (DMF)~30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~25 mg/mL (up to 100 mM)[1]
Ethanol~0.1 mg/mL[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or dissolved in a solvent, must adhere to local, state, and federal regulations. It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[4]

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container clearly labeled as "this compound Contaminated Solid Waste."

  • Liquid Waste (Solutions):

    • This compound is frequently dissolved in aprotic polar solvents like DMSO or DMF.[1][5][6]

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[7][8]

    • The waste container must be labeled with a hazardous waste tag that clearly identifies the contents, including "this compound" and the solvent(s) used (e.g., "this compound in DMSO").

    • Segregate this waste stream from other incompatible chemical waste, such as strong acids or bases.[9]

  • Storage:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA should be at or near the point of waste generation and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full or is no longer being used, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Mandatory Visualizations

Logical Workflow for this compound Disposal

cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Solid this compound & Contaminated Materials FumeHood->SolidWaste LiquidWaste This compound Solutions (e.g., in DMSO/DMF) FumeHood->LiquidWaste SolidContainer Seal in Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Waste Container LiquidWaste->LiquidContainer SAA Store in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS Arrange Pickup with EHS/Hazardous Waste Contractor SAA->EHS

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Context: Aryl Hydrocarbon Receptor (AhR)

This compound is an antagonist of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3][11] The following diagram illustrates the general mechanism of AhR activation, which is inhibited by this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TCDD) AhR_complex AhR Complex (with Hsp90, etc.) Ligand->AhR_complex Binds AhR_Ligand Activated AhR-Ligand Complex AhR_complex->AhR_Ligand Translocates to Nucleus CH223191 This compound CH223191->AhR_complex Inhibits Ligand Binding ARNT ARNT AhR_Ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT Dimer AhR_Ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces

Caption: Simplified AhR signaling pathway and the inhibitory action of this compound.

References

Essential Safety and Logistical Information for Handling CH-223191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential information for the safe handling, storage, and disposal of CH-223191, a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Given that this compound is intended for research purposes only and should be considered hazardous, adherence to strict laboratory safety protocols is imperative.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 333.39 g/mol [3]
Molecular Formula C₁₉H₁₉N₅O[2][3]
Purity ≥95%[2]
Appearance Crystalline solid[2]
Storage Temperature -20°C[2][5]
Stability ≥ 4 years at -20°C[2]
Solubility DMSO: ≥ 100 mg/mL[4]
DMF: ~30 mg/mL[2]
Ethanol: ~0.1 mg/mL[2]
CAS Number 301326-22-7[2][3]

Operational Plan: Handling and Personal Protective Equipment (PPE)

This compound should be handled with caution as its toxicological properties are not fully characterized.[2] The following procedural steps provide guidance for safe handling.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For procedures with a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator. All handling of the compound should be done in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Handling Protocol
  • Preparation of Stock Solutions:

    • This compound is supplied as a crystalline solid.[2]

    • To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO, DMF, or ethanol.[2] The solubility is significantly higher in DMSO and DMF compared to ethanol.[2]

    • When preparing solutions, it is recommended to purge the solvent with an inert gas.[2]

    • For in vivo applications, a common formulation involves preparing a stock solution in DMSO and then diluting it with other vehicles like PEG300 and Tween-80 in saline.[4][5]

  • Storage:

    • Store the solid compound at -20°C for long-term stability.[2][5]

    • Stock solutions in solvent can be stored at -80°C for up to a year, or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[5]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_disposal Disposal start Start ppe Don Appropriate PPE start->ppe weigh Weigh Solid this compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve store_solid Store Solid at -20°C aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use Use in Experiment aliquot->use waste Dispose of Waste use->waste

Caption: Experimental workflow for handling this compound.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a potent and specific antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] It functions by blocking the activation of AhR by agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1][2] This prevents the translocation of the AhR to the nucleus, its dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to DNA, which in turn inhibits the transcription of target genes such as cytochrome P450 1A1.[1][2][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR Complex Activated_AhR Activated AhR AhR_complex->Activated_AhR activates Agonist Agonist (e.g., TCDD) Agonist->AhR_complex binds CH223191 This compound CH223191->AhR_complex blocks Dimer AhR-ARNT Dimer Activated_AhR->Dimer translocates & binds ARNT ARNT ARNT->Dimer DNA DNA (XRE) Dimer->DNA binds Transcription Gene Transcription (e.g., CYP1A1) DNA->Transcription initiates

Caption: this compound antagonism of the AhR signaling pathway.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.

  • Unused Compound and Solutions: Unused this compound, as well as any prepared solutions, should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to arrange for waste pickup.

  • General Chemical Waste Disposal:

    • Collect all this compound waste in a clearly labeled, sealed, and compatible container.

    • The label should include the chemical name ("this compound") and any solvents used.

    • Store the waste container in a designated, secure area until it is collected by your institution's EHS personnel.

Disclaimer: This information is intended as a guide and is based on publicly available data. A complete Safety Data Sheet (SDS) for this compound should be obtained from your supplier and reviewed before use. Always adhere to the specific safety protocols and procedures established by your institution.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CH-223191
Reactant of Route 2
Reactant of Route 2
CH-223191

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.